molecular formula C17H24O4 B12418942 Guignardone L

Guignardone L

Cat. No.: B12418942
M. Wt: 292.4 g/mol
InChI Key: HIYHCUOXLSUVIZ-MXJLERKLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guignardone L is a disubstituted tricycloalternarene meroterpenoid, a class of hybrid natural products of mixed biosynthetic origin, partially derived from a mevalonate-shikimate pathway . This compound belongs to the guignardone family, which is predominantly found in endophytic fungi of the genus Guignardia and its anamorphic state Phyllosticta . Meroterpenoids like this compound are of significant interest in life science research due to their diverse and potent biological activities, which include antibacterial, antifungal, anti-inflammatory, and cytotoxic properties, as observed across this class of compounds . Researchers utilize this compound and related meroterpenoids as chemical tools for various investigations, including exploring novel antibacterial mechanisms, particularly against drug-resistant strains, given that related guignardones have shown activity against Staphylococcus aureus . The study of its mechanism of action contributes to the understanding of fungal defense systems and symbiotic relationships with host plants . The structural complexity of disubstituted tricycloalternarenes also makes them attractive subjects for biosynthetic studies and organic synthesis, as seen by ongoing structural revisions and synthetic efforts for guignardone analogues . This product is labeled For Research Use Only (RUO) . It is specifically intended for laboratory research purposes and is not intended for use in diagnostic or therapeutic procedures, human or veterinary use, or personal application .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

(1R,3aR,5S,7R,9aS)-5-hydroxy-7-methoxy-3a-methyl-1-prop-1-en-2-yl-1,2,3,5,6,7,9,9a-octahydrocyclopenta[b]chromen-8-one

InChI

InChI=1S/C17H24O4/c1-9(2)10-5-6-17(3)12(10)7-11-15(19)14(20-4)8-13(18)16(11)21-17/h10,12-14,18H,1,5-8H2,2-4H3/t10-,12-,13-,14+,17+/m0/s1

InChI Key

HIYHCUOXLSUVIZ-MXJLERKLSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@H](C3=O)OC)O)C

Canonical SMILES

CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)OC)O)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Intricacies of Guignardone L: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guignardone L, a meroterpenoid originating from the endophytic fungus Guignardia mangiferae, has emerged as a molecule of interest within the scientific community. This technical guide synthesizes the current understanding of the mechanism of action of this compound, with a particular focus on its interaction with the innate immune system. While research is ongoing, existing evidence points towards a modulatory role in the Toll-like receptor 3 (TLR3) signaling pathway. This document provides a comprehensive overview of the available data, details of experimental methodologies, and visual representations of the implicated signaling cascades to facilitate further investigation and drug development efforts.

Core Mechanism of Action: Modulation of Toll-like Receptor 3 Signaling

The primary described biological activity of this compound is its ability to regulate Toll-like receptor 3 (TLR3).[1] TLR3 is a key pattern recognition receptor of the innate immune system, recognizing double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an antiviral response.

While the precise nature of this compound's interaction with TLR3—whether as an agonist, antagonist, or a more nuanced modulator—is not yet fully elucidated in publicly available literature, its "regulating activity" suggests a direct or indirect influence on the TLR3 signaling pathway. Further research is required to characterize the specific molecular interactions and the downstream consequences of this regulation.

The TLR3 Signaling Pathway

The canonical TLR3 signaling pathway is initiated upon the binding of dsRNA to the ectodomain of the TLR3 dimer. This binding event induces a conformational change, leading to the recruitment of the adaptor protein Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF). TRIF then serves as a scaffold for the assembly of a larger signaling complex, leading to the activation of two major downstream branches:

  • NF-κB Activation: TRIF recruits TRAF6 (TNF receptor-associated factor 6), which in turn activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.

  • IRF3 Activation: TRIF also engages TRAF3, which leads to the activation of the kinases TBK1 (TANK-binding kinase 1) and IKKε. These kinases phosphorylate the interferon regulatory factor 3 (IRF3), promoting its dimerization and nuclear translocation, where it drives the expression of type I interferons (IFN-α and IFN-β).

Diagram of the TLR3 Signaling Pathway

TLR3_Pathway dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF Recruitment TRAF6 TRAF6 TRIF->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 IKK_complex IKK complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization IRF3_dimer_nuc IRF3 Dimer IRF3_dimer->IRF3_dimer_nuc Translocation Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines Induces Transcription IFNs Type I Interferons IRF3_dimer_nuc->IFNs

Caption: The TLR3 signaling pathway leading to the activation of NF-κB and IRF3.

Cytotoxicity Profile

The cytotoxic potential of this compound is currently a subject of conflicting reports in the scientific literature. Some sources indicate that this compound does not exhibit significant antibacterial or cytotoxic activities.[2][3][4] Conversely, related guignardone compounds have been reported to possess cytotoxic effects. This discrepancy highlights the need for further rigorous evaluation of this compound's activity across a panel of cancer cell lines and normal cell lines to establish a definitive cytotoxicity profile.

Table 1: Summary of Reported Cytotoxic Activity of this compound

FindingSource(s)
No significant cytotoxic activity[2][3][4]
Cytotoxic activity reported for related guignardones[5]

Note: Specific IC50 values for this compound are not available in the reviewed literature.

Potential Involvement of NF-κB and STAT3 Signaling Pathways

Given the established link between TLR3 signaling and the activation of NF-κB, it is plausible that this compound's modulatory effect on TLR3 could translate to a downstream impact on NF-κB activity. Furthermore, several natural products are known to exert their anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

While direct evidence linking this compound to the modulation of NF-κB and STAT3 pathways is currently lacking, these remain important avenues for future investigation into its comprehensive mechanism of action.

Diagram of Potential Downstream Signaling

Downstream_Signaling GuignardoneL This compound TLR3 TLR3 GuignardoneL->TLR3 Modulates NFkB_pathway NF-κB Pathway GuignardoneL->NFkB_pathway Potential Direct/Indirect Modulation STAT3_pathway STAT3 Pathway GuignardoneL->STAT3_pathway Potential Inhibition TLR3->NFkB_pathway Influences Cellular_Effects Cellular Effects (e.g., Cytokine Production, Apoptosis) NFkB_pathway->Cellular_Effects STAT3_pathway->Cellular_Effects

Caption: Potential downstream signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. However, based on the described activities, the following standard assays would be employed.

TLR3 Signaling Assay (HEK-Blue™ TLR3 Cells)

This assay is used to determine the ability of a compound to modulate TLR3 signaling.

  • Cell Line: HEK-Blue™ TLR3 cells (InvivoGen), which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Methodology:

    • Seed HEK-Blue™ TLR3 cells in a 96-well plate and incubate overnight.

    • Treat the cells with varying concentrations of this compound in the presence or absence of a known TLR3 agonist (e.g., poly(I:C)).

    • Incubate for 24-48 hours.

    • Collect the supernatant and measure SEAP activity using a spectrophotometer at 620-655 nm after the addition of QUANTI-Blue™ solution.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293T).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Workflow for Biological Evaluation

Experimental_Workflow Start This compound TLR3_Assay TLR3 Signaling Assay (HEK-Blue™ TLR3) Start->TLR3_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Downstream_Analysis Downstream Pathway Analysis (Western Blot, qPCR) TLR3_Assay->Downstream_Analysis If active Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay If cytotoxic Conclusion Elucidation of Mechanism of Action Downstream_Analysis->Conclusion Apoptosis_Assay->Conclusion

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound presents an intriguing pharmacological profile centered around the modulation of the TLR3 signaling pathway. However, the current body of literature provides an incomplete picture of its precise mechanism of action. Key areas for future research include:

  • Definitive characterization of TLR3 interaction: Determining whether this compound acts as an agonist, antagonist, or allosteric modulator of TLR3.

  • Comprehensive cytotoxicity screening: Establishing a clear cytotoxicity profile across a diverse panel of cell lines.

  • Investigation of downstream signaling: Elucidating the effects of this compound on the NF-κB and STAT3 pathways.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel immunomodulatory or anticancer agent.

References

Guignardone L: A Fungal Meroterpenoid Modulating Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Origin, and Biological Activity of Guignardone L

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a meroterpenoid natural product with immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, fungal origin, and the known biological activity of this compound, with a focus on its interaction with the innate immune system. Detailed experimental methodologies for its isolation and the assessment of its bioactivity are presented, alongside quantitative data where available. Furthermore, this document visualizes the key signaling pathway influenced by this compound to facilitate a deeper understanding of its mechanism of action.

Discovery and Origin of this compound

This compound was first reported in 2015 by Han et al. as part of a study on the secondary metabolites of the endophytic fungus Guignardia mangiferae.[1] This fungus was isolated from the leaves of the plant Ilex cornuta.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel bioactive compounds. The discovery of this compound and its congeners highlights the potential of these microorganisms in yielding unique chemical scaffolds for drug discovery.

The biosynthesis of this compound is proposed to follow a terpenoid-shikimate pathway, a common route for the formation of meroterpenoids in fungi.[1]

Biological Activity: Modulation of Toll-Like Receptor 3

The primary biological activity identified for this compound is its ability to regulate the expression of Toll-like receptor 3 (TLR3).[1] TLR3 is a key pattern recognition receptor in the innate immune system that recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an antiviral response.

The study by Han et al. demonstrated that a family of meroterpenoids, including this compound, isolated from Guignardia mangiferae could either upregulate or downregulate the expression of TLR3 in mouse dendritic cells.[1] While the publication abstract highlights this regulatory activity for the compound family, the specific quantitative effect of this compound (i.e., the degree of upregulation or downregulation) is detailed within the full research article. At a concentration of 10.0 µM, these compounds showed selective regulation of TLR3 expression.[1]

Quantitative Data

The following table summarizes the reported biological activity data for this compound.

CompoundConcentrationCell LineAssayReported ActivityReference
This compound10.0 µMMouse Dendritic CellsTLR3 ExpressionRegulating Activity[1]

Further quantitative details, such as the percentage of TLR3 regulation, are available in the full research publication.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The isolation and structural characterization of this compound involved a combination of chromatographic and spectroscopic techniques.

Experimental Workflow for Isolation and Structure Elucidation

G cluster_extraction Fungal Culture and Extraction cluster_chromatography Chromatographic Separation cluster_elucidation Structure Elucidation A Fermentation of Guignardia mangiferae B Extraction of Fungal Culture A->B C Silica Gel Column Chromatography B->C D Sephadex LH-20 Chromatography C->D E Preparative HPLC D->E Purification F NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) E->F G Mass Spectrometry (HRESIMS) E->G H CD Spectra F->H I Single-Crystal X-ray Diffraction H->I Confirmation of Absolute Stereochemistry J This compound I->J Identification of This compound

Isolation and structure elucidation workflow for this compound.

The absolute stereochemistry of this compound and its analogs was determined through a combination of NMR experiments, chemical derivation, analysis of CD spectra, and single-crystal X-ray diffraction.[1]

Toll-Like Receptor 3 (TLR3) Expression Assay

The modulatory effect of this compound on TLR3 expression was assessed using mouse dendritic cells.

General Protocol for TLR3 Expression Assay in Mouse Dendritic Cells:

  • Cell Culture: Mouse dendritic cells are cultured under standard conditions.

  • Treatment: Cells are treated with this compound at a concentration of 10.0 µM. A vehicle control (e.g., DMSO) and positive/negative controls are included.

  • Incubation: The cells are incubated for a specified period to allow for the modulation of TLR3 expression.

  • Cell Lysis and RNA Extraction: After incubation, the cells are lysed, and total RNA is extracted.

  • Quantitative Real-Time PCR (qRT-PCR): The expression level of TLR3 mRNA is quantified using qRT-PCR. The results are normalized to a housekeeping gene.

  • Data Analysis: The relative expression of TLR3 in the this compound-treated group is compared to the vehicle control group to determine the extent of upregulation or downregulation.

Signaling Pathway

This compound exerts its biological effect by modulating the TLR3 signaling pathway. The following diagram illustrates the canonical TLR3 signaling cascade.

TLR3 Signaling Pathway

TLR3_Pathway cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF Recruits dsRNA dsRNA (viral) dsRNA->TLR3 Binds TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IRF3 IRF3 TBK1->IRF3 Phosphorylates IKKi->IRF3 Phosphorylates IRF3_n IRF3 (active) IRF3->IRF3_n Translocates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB (active) NFkB->NFkB_n Translocates IkB->NFkB Releases Gene_Expression Gene Transcription IRF3_n->Gene_Expression Induces Type I Interferons NFkB_n->Gene_Expression Induces Inflammatory Cytokines Guignardone_L This compound Guignardone_L->TLR3 Modulates Expression

This compound modulates the expression of TLR3, a key receptor in antiviral immunity.

Conclusion

This compound represents an interesting fungal-derived meroterpenoid with the potential to modulate the innate immune response through its action on TLR3. Further research is warranted to fully elucidate its specific mechanism of action, including the precise nature of its regulatory effect on TLR3 and its potential therapeutic applications in viral infections, inflammatory diseases, and oncology. The detailed experimental protocols and understanding of the signaling pathways provided in this guide serve as a foundation for future investigations into this promising natural product.

References

An In-depth Technical Guide to the Secondary Metabolites of Guignardia mangiferae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guignardia mangiferae, an endophytic and phytopathogenic fungus, is a prolific producer of a diverse array of secondary metabolites. This technical guide provides a comprehensive overview of the major classes of these compounds, including meroterpenoids (guignardones), dioxolanones, and polyketides. It details their chemical structures, biological activities, and proposed biosynthetic pathways. Furthermore, this document offers a compilation of detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these metabolites, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Guignardia mangiferae A.J. Roy, with its anamorph Phyllosticta capitalensis Henn., is a fungus of significant interest due to its dual role as a plant pathogen, causing diseases in a variety of hosts including mango (Mangifera indica), and as an endophyte residing harmlessly within plant tissues.[1] Endophytic fungi are recognized as a rich source of novel, bioactive secondary metabolites, and G. mangiferae is no exception.[2][3][4] The secondary metabolome of this fungus is characterized by a variety of chemical scaffolds, many of which exhibit promising biological activities, such as antimicrobial and cytotoxic effects.[5] This guide aims to consolidate the current knowledge on the secondary metabolites of G. mangiferae, with a focus on their chemical diversity, biological potential, and the methodologies employed in their study.

Meroterpenoids: The Guignardone Family

The most prominent class of secondary metabolites isolated from Guignardia mangiferae are the guignardones, a series of complex meroterpenoids.[6][7] These compounds are characterized by a tricycloalternarene core, which is a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.

Chemical Structures and Biological Activities of Guignardones

Numerous guignardone analogues have been isolated and characterized, each with unique substitutions on the core scaffold.[6][8][9] These structural variations contribute to a range of biological activities, primarily cytotoxicity against various cancer cell lines.

Compound NameSource OrganismTested Cell LinesActivity (IC50 µM)Reference
Guignardone AGuignardia mangiferaeSF-268, MCF-7, NCI-H460-
Guignardone BGuignardia mangiferaeSF-268, MCF-7, NCI-H460-
Guignardone PGuignardia mangiferae A348MCF-721.3[6]
Guignardone QGuignardia mangiferae A348MCF-725.4[6]
Guignardone RGuignardia mangiferae A348-Inactive[6]
Guignardone SGuignardia mangiferae A348-Inactive[6]
15-hydroxyl tricycloalternarene 5bGuignardia mangiferaeSF-268Inhibitory effects noted
Guignardiaene DGuignardia mangiferaeSF-268Inhibitory effects noted
Guignardiaene CGuignardia mangiferaeSF-268Inhibitory effects noted
Proposed Biosynthetic Pathway of Guignardones

While the specific gene cluster for guignardone biosynthesis in G. mangiferae has not been fully elucidated, a plausible pathway can be proposed based on the general biosynthesis of fungal meroterpenoids.[8][10] The pathway likely initiates with the synthesis of a polyketide backbone by a polyketide synthase (PKS). This is followed by the attachment of a farnesyl pyrophosphate (FPP) unit, derived from the mevalonate pathway, by a prenyltransferase. A series of cyclizations, catalyzed by a terpene cyclase, and subsequent oxidative modifications would then lead to the characteristic tricycloalternarene core of the guignardones.

Guignardone Biosynthesis Pathway cluster_polyketide Polyketide Pathway cluster_terpenoid Mevalonate Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Prenyltransferase Prenyltransferase Polyketide_Intermediate->Prenyltransferase IPP Isopentenyl Pyrophosphate DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl Pyrophosphate DMAPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP FPP->Prenyltransferase Terpene_Cyclase Terpene_Cyclase Prenyltransferase->Terpene_Cyclase Oxidative_Enzymes Oxidative Enzymes (e.g., P450s) Terpene_Cyclase->Oxidative_Enzymes Guignardones Guignardones Oxidative_Enzymes->Guignardones

Proposed biosynthetic pathway for guignardones.

Other Bioactive Secondary Metabolites

Besides the guignardones, G. mangiferae and its close relatives produce other classes of compounds with notable biological activities.

Polyketides and Other Compounds

A number of polyketides and other small molecules have been isolated from Phyllosticta capitalensis, the anamorph of G. mangiferae.[8][9] Some of these compounds exhibit antimicrobial properties.

Compound NameClassSource OrganismTested OrganismsActivityReference
Xenofuranone BPolyketidePhyllosticta capitalensisPseudomonas aeruginosa, MRSAWeak to moderate antimicrobial[9]
6,8-dihydroxy-5-methoxy-3-methyl-1H-isochromen-1-onePolyketidePhyllosticta capitalensisPseudomonas aeruginosa, MRSAWeak to moderate antimicrobial[9]
RegiolonePolyketidePhyllosticta capitalensisPseudomonas aeruginosa, MRSAWeak to moderate antimicrobial[9]
3,4-dihydroxybenzoic acidPhenolic acidPhyllosticta capitalensisPseudomonas aeruginosa, MRSAWeak to moderate antimicrobial[9]
Crude ExtractMixedPhyllosticta capitalensisPseudomonas aeruginosaInhibition zone: 6.49 mm[9]
Crude ExtractMixedPhyllosticta capitalensisMethicillin-resistant Staphylococcus aureus (MRSA)Inhibition zone: 12.06 mm[9]

Note: Ciprofloxacin was used as a positive control with inhibition zones of 24.67 mm and 15.51 mm for P. aeruginosa and MRSA, respectively.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Guignardia mangiferae secondary metabolites.

Fungal Cultivation and Extraction of Secondary Metabolites

Fungal Cultivation and Extraction Workflow A Inoculation of G. mangiferae on solid or liquid medium B Incubation under controlled conditions (e.g., 25-28°C, 15-30 days) A->B C Harvesting of mycelia and culture broth B->C D Extraction with organic solvent (e.g., Ethyl Acetate) C->D E Concentration of the extract under reduced pressure D->E F Crude extract for further purification E->F

General workflow for fungal cultivation and extraction.

Protocol:

  • Fungal Strain: Obtain a pure culture of Guignardia mangiferae.

  • Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA) for solid culture or Potato Dextrose Broth (PDB) for liquid culture.

  • Inoculation: Inoculate the sterile medium with the fungal strain under aseptic conditions.

  • Incubation: Incubate the cultures at 25-28°C for 15-30 days in the dark. For liquid cultures, use static or shaking conditions.

  • Extraction:

    • For solid cultures, cut the agar into small pieces and extract with an equal volume of ethyl acetate three times.

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. The mycelium can be extracted separately with methanol or ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at 4°C until further use.

Isolation and Purification of Secondary Metabolites

Protocol:

  • Chromatographic Techniques: Employ a combination of chromatographic techniques to separate the components of the crude extract.

    • Column Chromatography (CC): Fractionate the crude extract using a silica gel column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Sephadex LH-20 Chromatography: Further purify the fractions obtained from silica gel CC using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

    • Preparative Thin-Layer Chromatography (pTLC): Use pTLC for the final purification of compounds from the fractions.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used with a gradient of acetonitrile and water to achieve high-resolution separation and purification.

  • Monitoring: Monitor the separation process using Thin-Layer Chromatography (TLC) and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

Structure Elucidation

Protocol:

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure of the purified compounds.

    • Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of the compounds.

  • Comparison with Literature: Compare the obtained spectroscopic data with published data for known compounds to confirm their identity.

Cytotoxicity Assay (MTT Assay)

MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the purified compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method)

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable broth.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Guignardia mangiferae represents a valuable source of structurally diverse and biologically active secondary metabolites. The guignardones, in particular, have shown significant cytotoxic potential, making them interesting lead compounds for anticancer drug development. The other classes of compounds, such as polyketides, also exhibit promising antimicrobial activities. This technical guide provides a foundational resource for researchers to further explore the chemical and biological potential of this fascinating fungus. The detailed protocols and compiled data herein are intended to facilitate future research in the isolation, characterization, and development of novel therapeutic agents from Guignardia mangiferae.

References

The Biological Activity of Guignardone Family Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Guignardone family of compounds, a series of structurally complex meroterpenoids isolated from the endophytic fungus Guignardia mangiferae, has garnered significant interest in the scientific community. These natural products have demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Guignardone compounds, with a focus on quantitative data, detailed experimental methodologies, and potential signaling pathways.

I. Biological Activity: Cytotoxicity

The primary biological activity reported for the Guignardone family of compounds is their cytotoxicity against human cancer cell lines. Several members of this family, including Guignardones A, B, I, P, Q, R, and S, have been evaluated for their ability to inhibit the proliferation of various cancer cells.

Quantitative Cytotoxicity Data

The cytotoxic effects of Guignardone compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for various Guignardone compounds against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Guignardone Q MCF-783.7[1]
Guignardone S MCF-792.1[1]
Guignardone ASF-268, MCF-7, NCI-H460Not specified as active[1]
Guignardone BSF-268, MCF-7, NCI-H460Not specified as active[1]
Guignardone ISF-268, MCF-7, NCI-H460Not specified as active[1]
Guignardone PSF-268, MCF-7, NCI-H460Not specified as active[1]
Guignardone RSF-268, MCF-7, NCI-H460Not specified as active[1]

Note: The original research paper stated that Guignardones Q and S exhibited "weak inhibitions of cell proliferation". The absence of specific IC50 values for other tested compounds suggests their activity was below the threshold of significance in the assays conducted.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Guignardone compounds, including their isolation and the assessment of their cytotoxic activity.

A. Isolation of Guignardone Compounds from Guignardia mangiferae

The following protocol outlines the general procedure for the isolation of Guignardone compounds from the endophytic fungus Guignardia mangiferae.

1. Fungal Cultivation:

  • The endophytic fungal strain Guignardia mangiferae is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB).

  • The culture is incubated at a controlled temperature (e.g., 28°C) with constant agitation for a specified period (e.g., 7-14 days) to allow for fungal growth and the production of secondary metabolites.

2. Extraction:

  • The fungal culture is harvested and separated into mycelia and culture broth by filtration.

  • The mycelia and broth are typically extracted separately with an organic solvent, such as ethyl acetate (EtOAc), to isolate the crude secondary metabolites.

  • The organic extracts are then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Separation and Purification:

  • The crude extract is subjected to a series of chromatographic techniques to separate and purify the individual Guignardone compounds.

  • Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions of interest from column chromatography are further purified using pTLC on silica gel plates with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., methanol/water or acetonitrile/water).

  • The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

B. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well).

  • The plates are incubated overnight to allow the cells to attach.

3. Compound Treatment:

  • A stock solution of the Guignardone compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is removed, and the cells are treated with the different concentrations of the Guignardone compound. Control wells receive the vehicle (medium with the same concentration of DMSO) only.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

  • After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional period (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Potential Signaling Pathways

While the precise molecular mechanisms and signaling pathways through which Guignardone compounds exert their cytotoxic effects have not been extensively elucidated, preliminary evidence suggests potential interactions with key cellular signaling cascades.

A. Toll-Like Receptor 3 (TLR3) Signaling

One study has reported that meroterpenoids isolated from Guignardia mangiferae can regulate Toll-like receptor 3 (TLR3). TLR3 is a pattern recognition receptor involved in the innate immune response and has also been implicated in cancer cell apoptosis. Activation of TLR3 can lead to the activation of downstream signaling pathways, including the NF-κB and IRF3 pathways, which can ultimately trigger apoptosis in cancer cells.

The following diagram illustrates a plausible signaling pathway that could be modulated by Guignardone compounds, based on the reported activity of related meroterpenoids on TLR3.

TLR3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guignardone Guignardone Compound TLR3 TLR3 Guignardone->TLR3 Modulates TRIF TRIF TLR3->TRIF Recruits TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1 TRIF->TBK1 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_n IRF3 IRF3->IRF3_n Dimerizes & Translocates Apoptotic_Genes Pro-Apoptotic Gene Expression NFkB_n->Apoptotic_Genes Induces IRF3_n->Apoptotic_Genes Induces

Plausible TLR3 signaling pathway modulated by Guignardone compounds.

Disclaimer: This proposed pathway is based on the activity of the broader class of meroterpenoids from Guignardia mangiferae. Further research is required to confirm the direct interaction and modulation of this pathway by specific Guignardone family compounds.

B. Experimental Workflow for Investigating Signaling Pathways

To elucidate the mechanism of action of Guignardone compounds, a series of experiments targeting key cellular processes like apoptosis and cell cycle progression are necessary. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation start Treat Cancer Cells with Guignardone Compound apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) start->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., Propidium Iodide Staining) start->cell_cycle_assay western_blot Western Blot Analysis start->western_blot apoptosis_results Quantify Apoptotic Cells (Early vs. Late Apoptosis) apoptosis_assay->apoptosis_results cell_cycle_results Determine Cell Cycle Phase Distribution (G1, S, G2/M) cell_cycle_assay->cell_cycle_results protein_expression Analyze Expression of Key Proteins (e.g., Caspases, Bcl-2 family, Cyclins) western_blot->protein_expression conclusion Elucidate Mechanism of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest) apoptosis_results->conclusion cell_cycle_results->conclusion protein_expression->conclusion

Experimental workflow for elucidating the mechanism of action of Guignardone compounds.

IV. Conclusion and Future Directions

The Guignardone family of compounds represents a promising class of natural products with demonstrated cytotoxic activity against cancer cells. This technical guide has summarized the available quantitative data and provided detailed experimental protocols for their isolation and biological evaluation. While the precise molecular mechanisms remain to be fully elucidated, preliminary findings suggest the involvement of key signaling pathways such as the TLR3 pathway.

Future research should focus on:

  • Comprehensive Screening: Evaluating the cytotoxicity of a wider range of Guignardone compounds against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Utilizing the experimental workflows outlined in this guide to investigate the effects of Guignardone compounds on apoptosis, cell cycle progression, and specific signaling pathways.

  • In Vivo Studies: Assessing the anti-tumor efficacy and toxicity of promising Guignardone compounds in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of Guignardone compounds to identify key structural features responsible for their biological activity and to develop more potent and selective anticancer agents.

A deeper understanding of the biological activities and mechanisms of action of the Guignardone family will be crucial for unlocking their full therapeutic potential in the development of novel cancer chemotherapeutics.

References

Guignardone L as a Toll-like Receptor 3 Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific peer-reviewed data on the precise mechanism and quantitative effects of Guignardone L as a Toll-like Receptor 3 (TLR3) modulator is not publicly available. This guide provides a hypothetical framework based on established principles of TLR3 signaling and standard experimental protocols for characterizing novel TLR3 modulators. The data presented herein is illustrative and should not be considered experimentally verified for this compound.

Introduction

Toll-like receptor 3 (TLR3) is a critical component of the innate immune system, recognizing double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an antiviral response. The modulation of TLR3 activity, therefore, presents a promising therapeutic strategy for viral diseases and certain cancers.

This compound, a metabolite isolated from the endophytic fungus Guignardia mangiferae, has been identified as a compound with TLR3 regulating activity. This technical guide outlines the hypothetical characterization of this compound as a TLR3 modulator, detailing its potential mechanism of action, experimental protocols for its evaluation, and illustrative quantitative data.

Hypothetical Mechanism of Action

This compound is hypothesized to interact with the TLR3 receptor, either as an agonist promoting an antiviral state or as an antagonist dampening excessive inflammation. Its interaction could be with the ectodomain of TLR3, influencing its dimerization upon ligand binding, or it could act on downstream signaling components.

TLR3 Signaling Pathway

The canonical TLR3 signaling pathway is initiated by the binding of dsRNA to the TLR3 ectodomain within the endosome. This induces receptor dimerization and the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF then activates two distinct downstream branches:

  • IRF3 Activation: TRIF recruits TRAF3 and TBK1, leading to the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of IFN-β.

  • NF-κB Activation: TRIF also interacts with TRAF6 and RIPK1, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

TLR3_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 TLR3_dimer TLR3 Dimer TLR3->TLR3_dimer Dimerization TRIF TRIF TLR3_dimer->TRIF Recruitment TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer Dimerization RIPK1 RIPK1 TRAF6->RIPK1 IKK_complex IKK Complex RIPK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylation IkappaB_P p-IκBα IkappaB->IkappaB_P NFkappaB NF-κB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active IkappaB_P->NFkappaB Release NFkappaB_nuc Active NF-κB NFkappaB_active->NFkappaB_nuc Translocation IFNB_gene IFN-β Gene IRF3_dimer->IFNB_gene Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Cytokine_genes Pro-inflammatory Cytokine Genes NFkappaB_nuc->Cytokine_genes Transcription Cytokine_mRNA Cytokine mRNA Cytokine_genes->Cytokine_mRNA IFN-β Secretion IFN-β Secretion IFNB_mRNA->IFN-β Secretion Cytokine Secretion Cytokine Secretion Cytokine_mRNA->Cytokine Secretion

Caption: TLR3 signaling pathway leading to IFN-β and pro-inflammatory cytokine production.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound, illustrating its potential efficacy and potency as a TLR3 modulator.

Table 1: In Vitro Activity of this compound on TLR3 Signaling

AssayCell LineReadoutEC50 / IC50 (µM)
IFN-β Reporter AssayHEK293-TLR3Luciferase Activity1.5 (EC50)
NF-κB Reporter AssayTHP1-Dual™SEAP Activity2.8 (EC50)
Antiviral Assay (EMCV)A549Cytopathic Effect0.8 (EC50)
Antiviral Assay (HSV-1)VeroPlaque Reduction1.2 (IC50)

Table 2: Cytokine Profiling in this compound-Treated PBMCs

CytokineConcentration (pg/mL) - VehicleConcentration (pg/mL) - this compound (10 µM)
IFN-β< 101500
TNF-α50800
IL-620650
IL-101525

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound's activity are provided below.

Cell Culture and Reagents
  • Cell Lines: HEK293 cells stably expressing human TLR3 (HEK293-TLR3), THP-1 Dual™ cells (InvivoGen), A549 (human lung carcinoma), and Vero (monkey kidney epithelial) cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: Stock solutions would be prepared in dimethyl sulfoxide (DMSO) and diluted to final concentrations in cell culture medium.

Reporter Gene Assays

Objective: To quantify the activation of IFN-β and NF-κB signaling pathways by this compound.

Protocol (IFN-β Reporter Assay):

  • Seed HEK293-TLR3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • After 24 hours, transfect cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter.

  • 24 hours post-transfection, treat the cells with serial dilutions of this compound or vehicle control (DMSO). Poly(I:C) would be used as a positive control.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate EC50 values from the dose-response curves.

Reporter_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed HEK293-TLR3 cells in 96-well plate transfect Transfect with IFN-β promoter-luciferase plasmid seed_cells->transfect add_compound Add serial dilutions of This compound or controls transfect->add_compound incubate Incubate for 18-24 hours add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase plot_curve Plot dose-response curve measure_luciferase->plot_curve calculate_ec50 Calculate EC50 value plot_curve->calculate_ec50

Caption: Workflow for a reporter gene assay to assess IFN-β promoter activation.

Antiviral Assays

Objective: To determine the ability of this compound to inhibit viral replication.

Protocol (Cytopathic Effect Inhibition Assay):

  • Seed A549 cells in a 96-well plate.

  • When cells reach confluence, treat them with various concentrations of this compound for 2 hours.

  • Infect the cells with Encephalomyocarditis virus (EMCV) at a multiplicity of infection (MOI) of 0.1.

  • Incubate for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

  • Assess cell viability using a crystal violet staining or MTT assay.

  • Calculate the EC50, the concentration of this compound that protects 50% of cells from virus-induced death.

Cytokine Profiling

Objective: To measure the production of key cytokines in response to this compound treatment.

Protocol:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs at a density of 1 x 10⁶ cells/well in a 24-well plate.

  • Treat cells with this compound (e.g., 10 µM) or vehicle control.

  • Incubate for 24 hours.

  • Collect the supernatant and measure cytokine concentrations (IFN-β, TNF-α, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound represents a potential novel modulator of the TLR3 signaling pathway. The hypothetical data and experimental protocols outlined in this guide provide a comprehensive framework for its characterization. Further investigation is required to validate these hypotheses, elucidate the precise molecular mechanism of action, and evaluate its therapeutic potential in preclinical models of viral infection and cancer. The successful validation of this compound as a potent and specific TLR3 modulator would position it as a promising lead compound for the development of new immunomodulatory therapies.

Guignardone L: A Meroterpenoid with Toll-like Receptor 3 Modulating Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Guignardone L, a meroterpenoid isolated from the endophytic fungus Guignardia mangiferae, has been identified as a modulator of the innate immune system. Specifically, it has been shown to upregulate the expression of Toll-like receptor 3 (TLR3) in mouse dendritic cells. This technical guide provides a comprehensive overview of the currently available data on this compound, with a focus on its potential anti-inflammatory properties, experimental methodologies, and the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

Endophytic fungi are a rich source of novel bioactive secondary metabolites with diverse pharmacological activities. The genus Guignardia has been a particularly fruitful source of meroterpenoids, a class of natural products biosynthesized from both terpenoid and polyketide precursors. This compound is one such compound, isolated from Guignardia mangiferae, an endophytic fungus residing in the leaves of Ilex cornuta. Initial studies have pointed towards its immunomodulatory potential through the regulation of Toll-like receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system. This guide will synthesize the existing, albeit limited, scientific information on this compound's interaction with TLR3 and explore the potential implications for its anti-inflammatory activity.

Quantitative Data on the Bioactivity of this compound

The primary reported biological activity of this compound is its ability to regulate the expression of Toll-like receptor 3 (TLR3). The following table summarizes the key quantitative finding from the seminal study by Han WB, et al. (2015).

Compound Biological Activity Cell Type Concentration Effect Reference
This compoundTLR3 Expression RegulationMouse Dendritic Cells10.0 µMUpregulation[1]

Note: The precise fold-increase in TLR3 expression was not available in the publicly accessible abstract. Access to the full-text publication is required for more detailed quantitative analysis.

Experimental Protocols

A detailed experimental protocol for the assessment of this compound's effect on TLR3 expression is crucial for the replication and extension of these findings. Based on standard methodologies in immunology and cell biology, a likely protocol is outlined below.

General Cell Culture and Treatment
  • Cell Line: Mouse bone marrow-derived dendritic cells (BMDCs) are a standard primary cell type for these assays.

  • Culture Conditions: BMDCs are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to promote differentiation.

  • This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentration (e.g., 10.0 µM), ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Treatment: Differentiated BMDCs are seeded in appropriate culture plates and treated with this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

Measurement of TLR3 Expression

3.2.1. Quantitative Real-Time PCR (qRT-PCR) for TLR3 mRNA Expression

  • RNA Isolation: Total RNA is extracted from the treated and control BMDCs using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for mouse TLR3 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative expression of TLR3 mRNA is calculated using the ΔΔCt method.

3.2.2. Flow Cytometry for TLR3 Protein Expression

  • Cell Preparation: After treatment, BMDCs are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).

  • Staining: Cells are stained with a fluorescently labeled antibody specific for mouse TLR3. An isotype-matched control antibody is used to determine background fluorescence.

  • Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) is calculated and compared between the this compound-treated and control groups to determine the change in TLR3 protein expression.

Signaling Pathways and Visualizations

The upregulation of TLR3 by this compound suggests a potential interaction with the TRIF-dependent signaling pathway, a critical arm of the innate immune response. The following diagrams illustrate the canonical TLR3 signaling pathway and a hypothetical workflow for investigating the effects of this compound.

TLR3_Signaling_Pathway cluster_extracellular Extracellular/Endosomal Lumen cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA (PAMP) TLR3 TLR3 dsRNA->TLR3 Binds TRIF TRIF TLR3->TRIF Recruits TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-κB TRIF->NFkB Activates TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IRF3 IRF3 TBK1->IRF3 Phosphorylates IKKi->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Translocates & Activates NFkB_Inhibitor IκB Inflammatory_Genes Inflammatory Cytokine Genes NFkB->Inflammatory_Genes Translocates & Activates

Figure 1: Canonical TLR3 signaling pathway.

Experimental_Workflow Start Isolate & Culture Mouse Dendritic Cells Treatment Treat with this compound (10.0 µM) or Vehicle Start->Treatment TLR3_Analysis Analyze TLR3 Expression (qRT-PCR & Flow Cytometry) Treatment->TLR3_Analysis Downstream_Analysis Investigate Downstream Effects TLR3_Analysis->Downstream_Analysis Cytokine_Profiling Cytokine Profiling (ELISA, Luminex) Downstream_Analysis->Cytokine_Profiling NFkB_Activation NF-κB Activation Assay (Western Blot, Reporter Assay) Downstream_Analysis->NFkB_Activation IRF3_Activation IRF3 Activation Assay (Western Blot) Downstream_Analysis->IRF3_Activation Endpoint Determine Anti-inflammatory Potential Cytokine_Profiling->Endpoint NFkB_Activation->Endpoint IRF3_Activation->Endpoint

Figure 2: Proposed experimental workflow.

Discussion and Future Directions

The initial finding that this compound upregulates TLR3 expression is a significant first step in understanding its immunomodulatory properties. However, the context of this upregulation is critical. TLR3 activation can have dual roles in inflammation. On one hand, it can lead to the production of type I interferons (IFN-α/β) via the TRIF-IRF3 axis, which can have anti-inflammatory and antiviral effects. On the other hand, TLR3 signaling can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Therefore, to fully elucidate the anti-inflammatory potential of this compound, future research should focus on:

  • Determining the precise fold-change in TLR3 expression induced by this compound.

  • Investigating the downstream signaling events , specifically the activation status of key proteins in the TRIF pathway, including TRIF, TBK1, IRF3, and NF-κB.

  • Conducting comprehensive cytokine profiling to measure the production of both pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in response to this compound treatment in the presence and absence of a TLR3 ligand (e.g., poly(I:C)).

  • Evaluating the effects of this compound in in vivo models of inflammation to understand its physiological relevance.

Conclusion

This compound is a novel meroterpenoid with demonstrated activity on a key component of the innate immune system, Toll-like receptor 3. While the initial data suggests an immunomodulatory role, a definitive characterization of its anti-inflammatory properties requires further in-depth investigation into its mechanism of action. The experimental frameworks and signaling pathways outlined in this guide provide a roadmap for future research that will be critical in determining the therapeutic potential of this compound in inflammatory diseases.

References

Guignardone L: A Comprehensive Technical Guide to its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guignardone L belongs to a class of meroterpenoid natural products isolated from endophytic fungi of the genus Guignardia. These compounds have garnered interest due to their diverse biological activities. This technical guide provides an in-depth overview of the natural source, isolation protocols, and physicochemical properties of this compound and its closely related analogues. Detailed experimental methodologies for fermentation, extraction, chromatographic separation, and structure elucidation are presented. Furthermore, the reported biological activities of this class of compounds are summarized, offering insights into their potential therapeutic applications.

Natural Source

This compound and its congeners are secondary metabolites produced by the endophytic fungus Guignardia mangiferae.[1][2] This fungus exists in a symbiotic relationship with various host plants, and its isolation from different plant species has been reported. Noteworthy host organisms include those from the genera Ilex, Viguiera, Smilax, and Dendrobium. The production of Guignardones can be achieved through fermentation of the fungal strain in a suitable culture medium.

Table 1: Host Plants of Guignardia mangiferae

Host Plant GenusReference
Ilex[2]
Viguiera[2]
Smilax[1]
Dendrobium[3]

Isolation of this compound and Analogues

While a specific protocol for the isolation of this compound is not detailed in the available literature, a comprehensive methodology for the separation of the closely related Guignardones J, K, and M-S from Guignardia sp. has been published.[4][5][6][7] This protocol can be considered a reliable template for the isolation of this compound.

Fermentation and Extraction

The process begins with the large-scale fermentation of Guignardia sp. on a solid rice medium. The fermented culture is then extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing the desired meroterpenoids.

G cluster_fermentation Fermentation cluster_extraction Extraction Solid Rice Medium Solid Rice Medium Guignardia sp. Inoculation Guignardia sp. Inoculation Solid Rice Medium->Guignardia sp. Inoculation Incubation Incubation Guignardia sp. Inoculation->Incubation Solid Fermentation Culture Solid Fermentation Culture Incubation->Solid Fermentation Culture Ethyl Acetate Extraction Ethyl Acetate Extraction Solid Fermentation Culture->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract

Caption: Fungal Fermentation and Extraction Workflow.

Chromatographic Separation

The crude extract is subjected to a series of chromatographic techniques to isolate the individual Guignardone compounds. This multi-step process typically involves:

  • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate).

  • Sephadex LH-20 Column Chromatography: Fractions of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent system like chloroform-methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual Guignardones is achieved using preparative HPLC with a C18 column and a suitable mobile phase, such as methanol-water or acetonitrile-water.

G Crude Extract Crude Extract Silica Gel CC Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) Crude Extract->Silica Gel CC Fractions (A, B, C...) Fractions (A, B, C...) Silica Gel CC->Fractions (A, B, C...) Sephadex LH-20 CC Sephadex LH-20 Column Chromatography (CHCl3-MeOH) Fractions (A, B, C...)->Sephadex LH-20 CC Sub-fractions (A1, A2...) Sub-fractions (A1, A2...) Sephadex LH-20 CC->Sub-fractions (A1, A2...) Preparative HPLC Preparative HPLC (C18, MeOH-H2O) Sub-fractions (A1, A2...)->Preparative HPLC Pure Guignardones Pure Guignardones (J, K, L*, M...) Preparative HPLC->Pure Guignardones

Caption: Chromatographic Isolation Workflow for Guignardones. *this compound is expected to be isolated through this process.

Structure Elucidation

The chemical structure of this compound and its analogues is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign the proton and carbon signals.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the relative and absolute stereochemistry of the molecule.

Table 2: Physicochemical and Spectroscopic Data for Representative Guignardones

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H-NMR Signals (δ ppm)Key ¹³C-NMR Signals (δ ppm)Reference
Guignardone AC₁₇H₂₂O₄290.355.96 (s), 4.90 (s), 4.77 (s), 1.74 (s)200.1, 169.8, 147.2, 112.9, 85.6[8][9]
Guignardone JC₁₇H₂₄O₅308.375.01 (s), 4.87 (s), 4.23 (m), 1.79 (s)202.3, 172.1, 146.5, 113.8, 87.2[4][5]
Guignardone MC₁₉H₂₄O₆348.395.02 (s), 4.88 (s), 4.41 (d), 2.06 (s)201.9, 170.8, 146.3, 114.1, 86.9[4][5]

Note: Specific data for this compound is not available in the cited literature; data for closely related analogues are provided.

Biological Activity

Several Guignardone compounds have been evaluated for their biological activities. Notably, they have demonstrated antifungal properties, particularly against the pathogenic yeast Candida albicans.

Antifungal Activity

Certain tetracyclic meroterpenes from Guignardia sp., such as Guignardone R, have shown synergistic antifungal activity when combined with the commonly used antifungal drug fluconazole.[4][5] This synergistic interaction suggests that these compounds may inhibit the growth of C. albicans through a mechanism that complements that of fluconazole, which targets ergosterol biosynthesis. Furthermore, these compounds have been observed to inhibit the formation of C. albicans biofilms and can reverse the tolerance of these biofilms to fluconazole.[4][5]

Table 3: Antifungal Activity of a Representative Guignardone Analogue

CompoundOrganismActivityConcentrationReference
Guignardone RCandida albicansSynergistic inhibition with fluconazole6.3 µg/mL[4][5]
Guignardone RCandida albicansBiofilm inhibition with fluconazole40 µg/mL[4][5]
Potential Signaling Pathway Interactions

The synergistic effect with fluconazole points towards a potential interaction with the fungal cell membrane integrity or ergosterol biosynthesis pathway. While the precise molecular targets and signaling pathways affected by this compound have not been elucidated, the observed biological activities suggest a promising area for further investigation in the development of new antifungal agents.

G cluster_antifungal Antifungal Action This compound (and analogues) This compound (and analogues) Fungal Cell Membrane Fungal Cell Membrane This compound (and analogues)->Fungal Cell Membrane Potential Target Candida albicans Growth Inhibition Candida albicans Growth Inhibition This compound (and analogues)->Candida albicans Growth Inhibition Synergizes with Fluconazole Biofilm Formation Inhibition Biofilm Formation Inhibition This compound (and analogues)->Biofilm Formation Inhibition Fluconazole Fluconazole Ergosterol Biosynthesis Ergosterol Biosynthesis Fluconazole->Ergosterol Biosynthesis Inhibits Ergosterol Biosynthesis->Fungal Cell Membrane Maintains Integrity Fungal Cell Membrane->Candida albicans Growth Inhibition

Caption: Postulated Antifungal Mechanism of Guignardones.

Conclusion

This compound, a member of the meroterpenoid family, represents a promising class of natural products from the endophytic fungus Guignardia mangiferae. The detailed isolation protocols for its close analogues provide a solid foundation for obtaining pure this compound for further study. The observed synergistic antifungal activity of related compounds highlights the potential of Guignardones as leads for the development of novel therapeutics to combat fungal infections, particularly those involving drug-resistant biofilms. Further research is warranted to fully elucidate the mechanism of action and explore the full therapeutic potential of this compound and its derivatives.

References

Unveiling the Antifungal Potential of Meroterpenoids from Guignardia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents. Endophytic fungi, residing within the tissues of living plants, represent a promising and largely untapped source of bioactive secondary metabolites. Among these, meroterpenoids, a class of natural products with a mixed biosynthetic origin of polyketide and terpene precursors, have demonstrated a wide range of biological activities. This technical guide provides an in-depth overview of the antifungal properties of meroterpenoids isolated from fungi of the genus Guignardia, with a focus on their activity against clinically relevant fungal species.

Quantitative Antifungal Activity

A number of meroterpenoids isolated from Guignardia species have been evaluated for their antifungal activity, particularly against Candida albicans, a prevalent opportunistic human pathogen. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. The fractional inhibitory concentration (FIC) index is used to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

Several studies have highlighted the synergistic antifungal effects of Guignardia-derived meroterpenoids when used in combination with the conventional antifungal drug fluconazole[1]. This is particularly significant in the context of overcoming fluconazole resistance, a growing clinical concern.

Below is a summary of the reported antifungal activities of selected meroterpenoids from Guignardia sp. against Candida albicans (ATCC 10231).

CompoundChemical ClassMIC (µg/mL)Combination with Fluconazole (µg/mL)FIC IndexInterpretation
Compound 8Meroterpenoid>1286.30.23Synergistic
Compound 16Dioxolanone Derivative>1286.30.19Synergistic
FluconazoleAzole0.25---

Data sourced from Li et al., 2015[1]. The FIC index was calculated as follows: FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) + FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone). A FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

The following sections detail the standardized methodologies employed in the isolation, characterization, and antifungal evaluation of meroterpenoids from Guignardia.

Isolation and Purification of Meroterpenoids

A general workflow for the isolation and purification of meroterpenoids from Guignardia species is outlined below. This process typically involves fungal fermentation, extraction of secondary metabolites, and subsequent chromatographic separation.

G General Workflow for Isolation of Meroterpenoids from Guignardia cluster_0 Fungal Culture and Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Guignardia sp. on solid or in liquid medium B Incubation under controlled conditions (temperature, light) A->B C Harvesting of fungal biomass and/or culture broth B->C D Extraction with organic solvents (e.g., ethyl acetate) C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure Meroterpenoids H->I

Isolation Workflow Diagram
Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the isolated meroterpenoids is typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[2][3][4][5][6].

  • Fungal Strain and Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans ATCC 10231) is prepared in RPMI-1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL[7].

  • Preparation of Test Compounds: The purified meroterpenoids and the control antifungal agent (e.g., fluconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control (no compound). This is typically determined by visual inspection or by measuring the optical density at 600 nm.

Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to evaluate the synergistic effects of two antimicrobial agents[8][9][10][11][12].

  • Plate Setup: A two-dimensional array of serial dilutions of the two test compounds (e.g., a meroterpenoid and fluconazole) is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: A standardized fungal inoculum is added to each well, and the plate is incubated under the same conditions as the MIC assay.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each combination that inhibits fungal growth. The formula is as follows:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Conceptual Diagram of Synergistic Antifungal Action

While the precise molecular mechanisms of the antifungal action of Guignardia meroterpenoids are yet to be fully elucidated, the synergistic effect with fluconazole suggests a multi-target or complementary mode of action. Fluconazole inhibits the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. The meroterpenoids may act on a different target, potentially weakening the cell wall or membrane, thereby enhancing the efficacy of fluconazole.

G Conceptual Diagram of Synergistic Antifungal Interaction cluster_2 Outcome A Guignardia Meroterpenoid C Target A (e.g., Cell Wall/Membrane Component) A->C Inhibition/Disruption E Fungal Cell Death / Growth Inhibition A->E B Fluconazole D Target B (Lanosterol 14α-demethylase) B->D Inhibition B->E C->E D->E

Synergistic Interaction Concept

Conclusion and Future Directions

Meroterpenoids isolated from the endophytic fungus Guignardia represent a promising class of natural products with significant antifungal activity, particularly when used in synergy with existing antifungal drugs like fluconazole. The data presented in this guide underscore the importance of continued research into the vast chemical diversity of endophytic fungi for the discovery of new therapeutic agents.

Future research should focus on:

  • Elucidating the precise molecular mechanisms of antifungal action of these meroterpenoids.

  • Expanding the screening of these compounds against a broader panel of clinically relevant and drug-resistant fungal pathogens.

  • Optimizing the fermentation and isolation processes to improve the yield of these bioactive compounds.

  • Conducting in vivo studies to evaluate the efficacy and safety of these meroterpenoids in animal models of fungal infections.

By addressing these key areas, the full therapeutic potential of Guignardia-derived meroterpenoids as novel antifungal agents can be realized, contributing to the development of new strategies to combat the growing threat of fungal infections.

References

Unveiling the Therapeutic Promise of Natural Compounds in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The search for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of compounds, meroterpenoids, a class of natural products with mixed biosynthetic origin, have emerged as a promising source of anticancer agents. This guide delves into the therapeutic potential of these compounds, with a conceptual focus on the principles that would guide the investigation of a novel agent like "Guignardone L," should sufficient data become available. While specific data for this compound is not presently in the public domain, this document will utilize analogous data from other natural products to illustrate the requisite experimental frameworks and data presentation for its comprehensive evaluation.

Core Principles in Evaluating Novel Anticancer Agents

The preclinical assessment of any new natural product with putative anticancer activity hinges on a systematic and multi-faceted approach. This involves determining its cytotoxic and apoptotic effects, elucidating its mechanism of action at the molecular level, and establishing a clear workflow for its investigation.

Quantitative Analysis of Biological Activity

A critical first step in evaluating a potential anticancer compound is to quantify its biological activity across various cancer cell lines. This data is typically presented in a tabular format to facilitate cross-comparison. While specific data for this compound is unavailable, Table 1 provides an illustrative example using data from other natural compounds to demonstrate how such information would be structured.

Table 1: Illustrative Cytotoxic Activity of Natural Compounds Against Various Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
ZerumboneColon, Breast, Cervical, LiverMTT AssayVaries[1]
LoliolideHuman Colon Cancer (HCT116)Not Specified0.306 - 0.351[2]
IsololiolideHuman Colon Cancer (DLD1)Not Specified0.236 - 0.395[2]
FormononetinColon Cancer (HCT-116)Not SpecifiedNot Specified[3]
FlavopiridolVariousNot SpecifiedNot Specified[4]

Note: This table is a representative example. Actual values would be populated from specific experimental findings.

Elucidating the Mechanism of Action: Signaling Pathways

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Many natural products induce apoptosis (programmed cell death) in cancer cells.[3][5] This process is governed by complex signaling pathways that can be targeted by therapeutic agents.

The diagram below illustrates a generalized apoptotic signaling pathway that is often investigated when studying novel anticancer compounds.

Caption: Generalized Apoptotic Signaling Pathways.

Experimental Protocols

To investigate the therapeutic potential of a novel compound, a series of well-defined experimental protocols are employed. The following sections detail the methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method to assess the dose-dependent cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the novel compound.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[8]

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]

Experimental and Analytical Workflow

A logical and systematic workflow is essential for the efficient evaluation of a potential anticancer agent. The following diagram outlines a typical workflow from initial screening to more in-depth mechanistic studies.

G cluster_workflow Experimental Workflow for Anticancer Compound Evaluation A Compound Isolation/ Synthesis B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B C Dose-Response Analysis (IC50 Determination) B->C D Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) D->F E->F G In Vivo Studies (Animal Models) F->G

Caption: A typical experimental workflow.

Conclusion and Future Directions

The exploration of natural products continues to be a vital component of modern drug discovery. While the specific therapeutic potential of "this compound" remains to be elucidated through dedicated research, the framework presented in this guide provides a clear roadmap for its investigation. By employing rigorous quantitative analysis, detailed mechanistic studies, and systematic experimental workflows, the scientific community can effectively evaluate the promise of novel natural compounds in the fight against cancer. The principles outlined herein are broadly applicable and serve as a foundational guide for researchers and drug development professionals dedicated to harnessing the therapeutic power of nature.

References

Guignardone L: A Fungal Meroterpenoid with Modulatory Effects on Innate Immunity via Toll-Like Receptor 3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the emerging role of Guignardone L, a meroterpenoid isolated from the endophytic fungus Guignardia mangiferae, in the modulation of the innate immune system. The primary focus is on its interaction with Toll-Like Receptor 3 (TLR3), a key pattern recognition receptor in antiviral immunity.

Introduction to this compound and Innate Immunity

This compound is a natural product belonging to the meroterpenoid class, a diverse group of secondary metabolites produced by fungi. Recent research has identified this compound as a modulator of Toll-Like Receptor 3 (TLR3), a critical component of the innate immune system responsible for recognizing viral double-stranded RNA (dsRNA). This discovery positions this compound and related compounds as potential leads for the development of novel immunomodulatory therapeutics. This guide will synthesize the currently available data on this compound's bioactivity, the experimental context of its discovery, and its putative mechanism of action within the TLR3 signaling pathway.

Quantitative Data: TLR3 Regulatory Activity of this compound and Related Meroterpenoids

This compound is part of a family of meroterpenoids isolated from Guignardia mangiferae that have demonstrated the ability to regulate the expression of TLR3 in mouse dendritic cells. The following table summarizes the observed activity of these compounds at a concentration of 10.0 µM, based on the findings of Han et al. (2015). It is important to note that the precise quantitative fold-change or percentage of regulation is not detailed in the publicly available abstract of this study.

CompoundChemical ClassSource OrganismBioactivity on TLR3 Expression
This compound (Compound 1) MeroterpenoidGuignardia mangiferaeUpregulation
Compound 2MeroterpenoidGuignardia mangiferaeUpregulation
Compound 3MeroterpenoidGuignardia mangiferaeUpregulation
Compound 4MeroterpenoidGuignardia mangiferaeDownregulation
Compound 5MeroterpenoidGuignardia mangiferaeUpregulation
Compound 6MeroterpenoidGuignardia mangiferaeUpregulation
Compound 7MeroterpenoidGuignardia mangiferaeUpregulation
Compound 8MeroterpenoidGuignardia mangiferaeDownregulation
Compound 9MeroterpenoidGuignardia mangiferaeUpregulation

Data sourced from Han et al., Planta Med, 2015.

Experimental Protocols

The following section outlines the general experimental methodology employed to determine the TLR3 regulatory activity of this compound, as inferred from the available research. A detailed, step-by-step protocol would require access to the full-text publication by Han et al. (2015).

Isolation and Purification of this compound

This compound and its related meroterpenoids were isolated from the endophytic fungus Guignardia mangiferae. The general workflow for this process is as follows:

G cluster_0 Fungal Fermentation and Extraction cluster_1 Chromatographic Separation cluster_2 Compound Identification A Cultivation of Guignardia mangiferae B Extraction of Fungal Metabolites A->B C Column Chromatography B->C D High-Performance Liquid Chromatography (HPLC) C->D E Spectroscopic Analysis (NMR, MS) D->E F X-ray Crystallography E->F G G F->G Isolated this compound

Fig. 1: General workflow for the isolation of this compound.
TLR3 Expression Assay

The modulatory effect of this compound on TLR3 expression was assessed using an in vitro cell-based assay.

  • Cell Line: Mouse dendritic cells were utilized as the model system. Dendritic cells are potent antigen-presenting cells that express a range of TLRs, including TLR3.

  • Treatment: The dendritic cells were treated with this compound and the other isolated meroterpenoids at a concentration of 10.0 µM.

  • Measurement of TLR3 Expression: The expression level of TLR3 was measured following treatment. While the specific technique is not detailed in the abstract, common methods for quantifying protein or mRNA expression include:

    • Quantitative Real-Time PCR (qRT-PCR): To measure TLR3 mRNA levels.

    • Western Blotting: To quantify TLR3 protein levels.

    • Flow Cytometry: To determine the percentage of cells expressing TLR3 on their surface and the intensity of expression.

  • Controls: Appropriate vehicle controls (e.g., DMSO) would have been used to establish a baseline for TLR3 expression.

Signaling Pathways

This compound's interaction with the innate immune system is centered on its ability to upregulate the expression of TLR3. The canonical TLR3 signaling pathway is initiated by the binding of viral dsRNA, leading to the activation of transcription factors that drive the expression of type I interferons and other inflammatory cytokines.

The following diagram illustrates the proposed modulatory role of this compound on the TLR3 signaling pathway.

TLR3_Pathway cluster_0 This compound Modulation cluster_1 TLR3 Signaling Cascade Guignardone_L This compound TLR3 TLR3 Expression Guignardone_L->TLR3 Upregulates TRIF TRIF TLR3->TRIF Recruits dsRNA Viral dsRNA dsRNA->TLR3 Binds TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-κB TRIF->NFkB TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3/IRF7 TBK1->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN Induces Transcription Cytokines Inflammatory Cytokines NFkB->Cytokines Induces Transcription

Fig. 2: Proposed modulation of the TLR3 signaling pathway by this compound.

By upregulating the expression of TLR3, this compound may enhance the sensitivity of immune cells to viral dsRNA, potentially leading to a more robust antiviral response.

Conclusion and Future Directions

The discovery of this compound as a modulator of TLR3 expression opens a new avenue for research into the therapeutic potential of fungal meroterpenoids in the context of innate immunity. The ability to upregulate a key viral recognition receptor suggests that this compound could be explored as a potential antiviral agent or as an adjuvant to enhance vaccine efficacy.

Further research is required to:

  • Elucidate the precise molecular mechanism by which this compound upregulates TLR3 expression.

  • Determine the downstream functional consequences of this upregulation on antiviral responses in vitro and in vivo.

  • Evaluate the in vivo efficacy and safety of this compound in preclinical models of viral infection.

  • Conduct structure-activity relationship studies to identify the key chemical features responsible for its immunomodulatory activity.

This technical guide provides a summary of the current, albeit limited, understanding of this compound's role in innate immunity. As further research is published, a more comprehensive picture of its therapeutic potential will undoubtedly emerge.

Guignardone L: A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Guignardone L, a meroterpenoid natural product. The information is compiled from primary scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, also reported as compound 6 in the scientific literature, is a meroterpenoid isolated from the endophytic fungus Guignardia sp., which was obtained from the plant Euphorbia sieboldiana. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H22O5[1]
Molecular Weight 306.35 g/mol [1]
Appearance White powder[1]
Optical Rotation [α]20D +89.5 (c 0.1, MeOH)[1]

Table 2: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)

PositionδH (ppm), mult. (J in Hz)
44.54, d (5.5)
5a2.45, dd (10.5, 5.5)
5b2.27, d (17.0)
7a3.80, d (8.0)
7b3.50, d (8.0)
8a1.85, m
8b1.63, m
92.07, m
111.31, s
12a2.02, d (11.0)
12b1.55, m
13a2.00, m
13b1.54, m
142.61, d (17.0)
161.20, s
171.18, s

Table 3: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)

PositionδC (ppm)
1198.8
2102.7
3174.1
478.4
544.0
681.7
770.6
818.2
941.3
1090.8
1122.9
1238.4
1324.7
1451.1
1573.1
1627.4
1728.8

Experimental Protocols

The following protocols are based on the methods described by Li et al. in the Journal of Natural Products (2015).[1]

Fungal Strain and Fermentation

The endophytic fungus Guignardia sp. was isolated from the fresh stems of Euphorbia sieboldiana. The fungal strain was cultured on potato dextrose agar (PDA) plates at 28 °C for 7 days. For large-scale fermentation, agar plugs were inoculated into 1 L Erlenmeyer flasks each containing 300 mL of potato dextrose broth (PDB). The flasks were incubated at 28 °C on a rotary shaker at 180 rpm for 30 days.

Extraction and Isolation of this compound

The fermentation broth (30 L) was filtered to separate the mycelia from the supernatant. The supernatant was extracted three times with an equal volume of ethyl acetate (EtOAc). The EtOAc extracts were combined and evaporated under reduced pressure to yield a crude extract.

The crude extract was subjected to column chromatography over silica gel using a gradient of petroleum ether/EtOAc (from 100:0 to 0:100, v/v) to yield several fractions. Fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fungus Guignardia sp. Culture fermentation Liquid Fermentation (30 L PDB, 30 days) fungus->fermentation filtration Filtration fermentation->filtration extraction Liquid-Liquid Extraction (EtOAc) filtration->extraction Supernatant evaporation Evaporation extraction->evaporation silica1 Silica Gel Column evaporation->silica1 Crude Extract silica2 Repeated Silica Gel silica1->silica2 Active Fractions sephadex Sephadex LH-20 silica2->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound was determined using the following spectroscopic methods:

  • 1D NMR: 1H and 13C NMR spectra were recorded on a Bruker AV-500 spectrometer.

  • 2D NMR: 1H-1H COSY, HSQC, and HMBC experiments were performed to establish the connectivity of protons and carbons.

  • HRESIMS: High-resolution mass spectra were obtained on an Agilent 6210 TOF mass spectrometer to determine the molecular formula.

  • Optical Rotation: Specific rotation was measured on a PerkinElmer 341 polarimeter.

Biological Activity

This compound has been evaluated for its antifungal activity against Candida albicans. While it exhibits weak antifungal activity on its own, it displays significant synergistic effects when combined with the antifungal drug fluconazole.

Antifungal Synergism

When tested in combination with fluconazole, this compound significantly enhances the antifungal efficacy against C. albicans. This synergistic interaction suggests that this compound may act on a pathway that, when inhibited, potentiates the effect of fluconazole. The exact mechanism of this synergy has not been elucidated but represents a promising area for future research in the development of combination therapies for fungal infections.

antifungal_synergy cluster_compounds Antifungal Agents cluster_effect Biological Effect cluster_synergy Synergistic Combination guignardone_l This compound inhibition Inhibition of Growth guignardone_l->inhibition Weak Activity fluconazole Fluconazole fluconazole->inhibition Moderate Activity candida Candida albicans combination This compound + Fluconazole strong_inhibition Strong Inhibition of Growth combination->strong_inhibition

References

Initial Bioactivity Screening of Guignardone Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on the specific bioactivity of Guignardone L is limited. This document provides a comprehensive overview of the initial bioactivity screening of closely related Guignardone compounds, offering insights into the potential biological activities of this class of meroterpenoids. The methodologies and findings presented here serve as a foundational guide for researchers and drug development professionals interested in the therapeutic potential of Guignardones.

Introduction

Guignardones are a class of meroterpenoid secondary metabolites produced by endophytic fungi of the genus Guignardia.[1] These compounds have garnered interest in the scientific community due to their novel chemical structures and potential for diverse biological activities, including cytotoxic and antifungal properties.[1] This guide summarizes the initial bioactivity data for several Guignardone analogs, details the experimental protocols used for their evaluation, and visualizes a key signaling pathway potentially involved in their mechanism of action.

Quantitative Bioactivity Data

The initial screening of various Guignardone compounds has focused primarily on their cytotoxic effects against human cancer cell lines and their antifungal properties. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Guignardone Analogs
CompoundCell LineActivityIC50 (µM)
Guignardone Q (Compound 2)MCF-7 (Breast adenocarcinoma)Weak Inhibition83.7[1]
Guignardone S (Compound 4)MCF-7 (Breast adenocarcinoma)Weak Inhibition92.1[1]
Guignardones P, R, A, B, ISF-268 (Glioblastoma)Not Active-
Guignardones P, R, A, B, IMCF-7 (Breast adenocarcinoma)Not Active-
Guignardones P, R, A, B, INCI-H460 (Large cell lung cancer)Not Active-
Table 2: Antifungal Activity of Guignardone Analogs
CompoundFungal StrainActivity
Guignardone B and its analoguesCandida albicansModerate Inhibition[1]

Note: Specific MIC values for the antifungal activity of Guignardone B and its analogs were not provided in the referenced literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of Guignardone bioactivity.

Cytotoxicity Assay

Objective: To evaluate the in vitro growth inhibitory effects of Guignardone compounds against human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (SF-268, MCF-7, and NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Guignardone compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Guignardone compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

While the precise mechanisms of action for Guignardones are still under investigation, their cytotoxic activity suggests a potential interaction with cellular signaling pathways that regulate cell survival and death. The diagram below illustrates a generalized apoptotic signaling pathway, which is a common target for cytotoxic compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase 8 Pro-caspase 8 DISC->Pro-caspase 8 Caspase 8 Caspase 8 Pro-caspase 8->Caspase 8 Pro-caspase 3 Pro-caspase 3 Caspase 8->Pro-caspase 3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family regulates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase 9 Pro-caspase 9 Apoptosome->Pro-caspase 9 Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Caspase 9->Pro-caspase 3 Caspase 3 Caspase 3 Pro-caspase 3->Caspase 3 Apoptosis Apoptosis Caspase 3->Apoptosis This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Death Receptor This compound (Hypothetical)->Cellular Stress

Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening of the bioactivity of a natural product like this compound.

Bioactivity_Screening_Workflow Start Start Isolation & Purification Isolation & Purification Start->Isolation & Purification Structural Elucidation Structural Elucidation Isolation & Purification->Structural Elucidation Primary Bioactivity Screening Primary Bioactivity Screening Structural Elucidation->Primary Bioactivity Screening Cytotoxicity Assays Cytotoxicity Assays Primary Bioactivity Screening->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Primary Bioactivity Screening->Antimicrobial Assays Hit Identification Hit Identification Cytotoxicity Assays->Hit Identification Antimicrobial Assays->Hit Identification Dose-Response & IC50/MIC Determination Dose-Response & IC50/MIC Determination Hit Identification->Dose-Response & IC50/MIC Determination Active End End Hit Identification->End Inactive Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50/MIC Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->End

Caption: A typical workflow for natural product bioactivity screening.

References

Methodological & Application

Isolating Guignardone L from Fungal Cultures: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation of Guignardone L, a meroterpenoid with potential biological activity, from fungal cultures. The primary source of this compound and its analogues are endophytic fungi, particularly Guignardia mangiferae. This protocol is based on established methodologies for the cultivation of Guignardia mangiferae, followed by the extraction and purification of its secondary metabolites.

Data Presentation

The following tables summarize the key quantitative data associated with the isolation process, providing a clear reference for expected yields and required materials.

Table 1: Fungal Culture and Extraction Parameters

ParameterValueReference
Fungal StrainGuignardia mangiferae A348[1]
Culture MediumPotato Dextrose (PD) Liquid Medium[1]
Culture Volume100 L[1]
Incubation Temperature28 °C[1]
Agitation Speed130 rpm[1]
Incubation Time7 days[1]
Extraction SolventEthyl Acetate (EtOAc)[1]
Crude Extract Yield13.8 g[1]

Table 2: Chromatographic Purification Parameters (Illustrative)

StepColumn TypeMobile PhaseElution Mode
Step 1: Silica Gel Column Chromatography Silica Geln-Hexane / AcetoneGradient
Step 2: Sephadex LH-20 Column Chromatography Sephadex LH-20MethanolIsocratic
Step 3: Preparative RP-HPLC C18, 5 µmAcetonitrile / WaterGradient

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation of this compound.

Fungal Cultivation

Objective: To produce a sufficient biomass of Guignardia mangiferae A348 for the extraction of this compound.

Materials:

  • Guignardia mangiferae A348 strain

  • Potato Dextrose (PD) Liquid Medium:

    • Potato Starch: 20%

    • Dextrose: 2%

    • KH₂PO₄: 0.3%

    • MgSO₄: 0.15%

    • Vitamin B₁: 10 mg/L

  • Sterile Erlenmeyer flasks or fermenter

  • Shaking incubator

Procedure:

  • Prepare the PD liquid medium according to the specified concentrations and sterilize by autoclaving.

  • Inoculate the sterile medium with a viable culture of Guignardia mangiferae A348.

  • Incubate the culture at 28 °C with constant agitation at 130 rpm for 7 days.[1]

  • Monitor the culture for growth and signs of contamination.

Extraction of Crude Metabolites

Objective: To extract the secondary metabolites, including this compound, from the fungal culture broth.

Materials:

  • 7-day old fungal culture

  • Ethyl Acetate (EtOAc)

  • Large separatory funnels

  • Rotary evaporator

Procedure:

  • After 7 days of incubation, filter the fungal culture to separate the mycelia from the culture broth.

  • Transfer the culture broth to large separatory funnels.

  • Perform a liquid-liquid extraction by partitioning the broth with an equal volume of EtOAc. Repeat the extraction three times to ensure complete recovery of the metabolites.[1]

  • Combine the organic (EtOAc) layers.

  • Concentrate the combined EtOAc extracts under reduced pressure using a rotary evaporator to obtain a dark brown oily crude extract.[1]

Purification of this compound

Objective: To isolate this compound from the crude extract through a series of chromatographic steps.

A. Step 1: Silica Gel Column Chromatography

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • n-Hexane

  • Acetone

  • Glass chromatography column

  • Fraction collector and collection tubes

Procedure:

  • Prepare a silica gel column packed in n-hexane.

  • Dissolve the crude extract (13.8 g) in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of acetone.[1]

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. This initial separation should yield several fractions (e.g., F1-F6).[1]

B. Step 2: Sephadex LH-20 Column Chromatography

Materials:

  • Fractions from silica gel chromatography containing this compound (as determined by TLC or other analytical methods)

  • Sephadex LH-20 resin

  • Methanol

  • Chromatography column suitable for Sephadex LH-20

Procedure:

  • Swell the Sephadex LH-20 resin in methanol and pack it into a column.

  • Dissolve the selected fraction in a small volume of methanol and load it onto the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.[2][3]

  • Collect fractions and analyze them by TLC to identify those containing this compound.

C. Step 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Partially purified fractions from the Sephadex LH-20 column

  • Acetonitrile (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Preparative RP-HPLC system with a C18 column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm)

  • Fraction collector

Procedure:

  • Dissolve the fraction containing this compound in the initial mobile phase.

  • Set up the preparative RP-HPLC system with a C18 column.

  • Inject the sample onto the column.

  • Elute with a gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC runs of the sample. A typical gradient might be from 30% to 70% acetonitrile over 40 minutes.

  • Monitor the eluate with a UV detector (wavelength determined by the UV absorbance of this compound).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow for isolating this compound and a representative biosynthetic pathway for meroterpenoids.

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification A Inoculation of Guignardia mangiferae A348 B Incubation in PD Medium (7 days, 28°C, 130 rpm) A->B C Filtration (separate mycelia and broth) B->C D Liquid-Liquid Extraction of Broth with EtOAc C->D E Concentration of EtOAc Extract D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative RP-HPLC G->H I Pure this compound H->I biosynthetic_pathway cluster_precursors Primary Metabolism cluster_synthesis Secondary Metabolism P1 Acetyl-CoA PKS Polyketide Synthase (PKS) P1->PKS P2 Mevalonate Pathway TC Terpene Cyclase P2->TC PK Polyketide intermediate PKS->PK Terpene Terpene intermediate TC->Terpene Mod Tailoring Enzymes (e.g., P450s, Methyltransferases) GuignardoneL This compound Mod->GuignardoneL Meroterpenoid Guignardone Precursor PK->Meroterpenoid Terpene->Meroterpenoid Meroterpenoid->Mod

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Guignardone L Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone L is a novel meroterpenoid natural product. While the specific biological activities of this compound are yet to be fully elucidated, related compounds from the Guignardone family, isolated from the endophytic fungus Guignardia mangiferae, have demonstrated cytotoxic and antifungal properties.[1] This document provides a comprehensive guide to a panel of cell-based assays to screen for and characterize the potential cytotoxic, pro-apoptotic, and anti-inflammatory activities of this compound. These protocols are designed to provide a robust framework for the initial pharmacological profiling of this novel compound.

Cell-based assays are indispensable tools in drug discovery, offering a more physiologically relevant context compared to biochemical assays by assessing the effects of a compound on a living cell.[2] The assays detailed herein will enable researchers to determine the concentration-dependent effects of this compound on cell viability, induce and quantify apoptosis, and measure its impact on key inflammatory mediators.

I. Assessment of Cytotoxic Activity

A primary step in the evaluation of a novel compound is to determine its effect on cell viability. The following assays quantify the cytotoxic potential of this compound against a panel of human cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3]

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[1]

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C.[1] Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)This compound IC₅₀ (µM)
MCF-7MTT48
SF-268MTT48
NCI-H460MTT48
MCF-7LDH48
SF-268LDH48
NCI-H460LDH48

II. Evaluation of Pro-Apoptotic Activity

Should this compound exhibit cytotoxic effects, the following assays can elucidate whether the mechanism of cell death is apoptosis.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6][7] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[6]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Measurement of Caspase-3/7 Activity

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations for a specified time (e.g., 12, 24 hours).

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to each well.[8][9]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[9]

Data Presentation: Pro-Apoptotic Effects of this compound

Cell LineAssayTreatment Concentration (µM)% Apoptotic Cells (Early + Late)Fold Increase in Caspase-3/7 Activity
MCF-7Annexin V/PIIC₅₀
MCF-7Caspase-3/7 GloIC₅₀

III. Assessment of Anti-inflammatory Activity

Natural products are a rich source of anti-inflammatory agents. The following protocols utilize the RAW 264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Measurement of Nitric Oxide (NO) Production

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable metabolite of NO, in the cell culture supernatant.[10][11]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11] Include wells with cells only, cells with LPS only, and cells with this compound only.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines produced by macrophages upon LPS stimulation. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14][15][16][17][18][19][20][21]

Experimental Protocol:

  • Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the nitric oxide assay protocol.

  • Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the plate and collect the supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 from the standard curves. Determine the percentage of inhibition of cytokine production by this compound.

Data Presentation: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells

AssayThis compound Concentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Production% Inhibition of IL-6 Production
Griess Assay1
10
50
TNF-α ELISA1
10
50
IL-6 ELISA1
10
50

Visualizations

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Assessment cluster_inflammation Anti-inflammatory Assessment cell_seeding_cyto Seed Cancer Cells (MCF-7, SF-268, NCI-H460) treatment_cyto Treat with this compound (0.1-100 µM) cell_seeding_cyto->treatment_cyto incubation_cyto Incubate (24, 48, 72h) treatment_cyto->incubation_cyto mtt_assay MTT Assay incubation_cyto->mtt_assay ldh_assay LDH Assay incubation_cyto->ldh_assay data_analysis_cyto Calculate IC50 mtt_assay->data_analysis_cyto ldh_assay->data_analysis_cyto cell_seeding_apop Seed Cancer Cells treatment_apop Treat with this compound (IC50 concentration) cell_seeding_apop->treatment_apop incubation_apop Incubate (24h) treatment_apop->incubation_apop annexin_pi Annexin V/PI Staining (Flow Cytometry) incubation_apop->annexin_pi caspase_assay Caspase-3/7 Assay (Luminescence) incubation_apop->caspase_assay cell_seeding_inflam Seed RAW 264.7 Cells pretreatment_inflam Pre-treat with this compound cell_seeding_inflam->pretreatment_inflam lps_stimulation Stimulate with LPS (1 µg/mL, 24h) pretreatment_inflam->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection no_assay Nitric Oxide (Griess) Assay supernatant_collection->no_assay cytokine_elisa TNF-α & IL-6 ELISA supernatant_collection->cytokine_elisa

Caption: Experimental workflow for evaluating the bioactivity of this compound.

Putative_Anti_inflammatory_Signaling_Pathway cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Guignardone_L This compound IKK IKK Complex Guignardone_L->IKK Potential Inhibition NFkappaB NF-κB Guignardone_L->NFkappaB Potential Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK IkappaB IκB IKK->IkappaB inhibits IKK->NFkappaB activates IkappaB->NFkappaB sequesters NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus translocates iNOS_gene iNOS Gene NFkappaB_nucleus->iNOS_gene transcription TNF_gene TNF-α Gene NFkappaB_nucleus->TNF_gene transcription IL6_gene IL-6 Gene NFkappaB_nucleus->IL6_gene transcription iNOS_protein iNOS iNOS_gene->iNOS_protein TNF_protein TNF-α TNF_gene->TNF_protein IL6_protein IL-6 IL6_gene->IL6_protein NO Nitric Oxide iNOS_protein->NO

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

References

Application Notes & Protocols: Assessing TLR3 Activation by Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 3 (TLR3) is a critical component of the innate immune system, recognizing double-stranded RNA (dsRNA) associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines, mounting an antiviral response.[1] The modulation of TLR3 activity presents a promising therapeutic strategy for various diseases, including viral infections and inflammatory disorders.

Guignardone L is a meroterpenoid compound with known anti-inflammatory properties. While its precise mechanism of action is still under investigation, its structural characteristics and reported bioactivities suggest it may interact with key inflammatory signaling pathways. These application notes provide a comprehensive framework for investigating the potential of this compound to modulate TLR3 activation. The following protocols and methodologies are designed to assess whether this compound acts as an agonist, antagonist, or modulator of the TLR3 signaling pathway.

Key Experimental Approaches

A multi-faceted approach is recommended to thoroughly characterize the effect of this compound on TLR3 activation. This includes cell-based assays to measure downstream signaling events, cytokine production, and gene expression.

1. Cell-Based Reporter Assays: To determine the direct effect on TLR3-mediated transcription factor activation. 2. Cytokine Profiling: To quantify the production of key cytokines downstream of TLR3 activation. 3. Gene Expression Analysis: To measure the transcriptional regulation of TLR3-responsive genes. 4. Protein Phosphorylation Analysis: To investigate the impact on upstream signaling components.

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay for NF-κB and IRF3 Activation

This assay quantitatively measures the activation of NF-κB and IRF3, two primary transcription factors downstream of TLR3 signaling.[2]

Materials:

  • HEK293 cells stably expressing human TLR3 (HEK293-hTLR3)

  • NF-κB-luciferase reporter plasmid

  • IRF3-luciferase (e.g., ISG56-luciferase) reporter plasmid[2]

  • Renilla luciferase control plasmid

  • Lipofectamine™ 3000 or similar transfection reagent

  • Polyinosinic:polycytidylic acid (Poly(I:C)) (a TLR3 agonist)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-hTLR3 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect cells with the NF-κB or IRF3-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with Poly(I:C) (a known TLR3 agonist, typically 10 µg/mL) for 6-8 hours. Include appropriate controls (untreated, Poly(I:C) alone, this compound alone).

  • Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction relative to the untreated control.

Protocol 2: Quantification of Cytokine Production by ELISA

This protocol measures the secretion of key pro-inflammatory cytokines and type I interferons, such as IL-6 and IFN-β, in response to TLR3 activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1 macrophages)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Poly(I:C)

  • This compound

  • Human IL-6 and IFN-β ELISA kits

  • 24-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in a 24-well plate.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with Poly(I:C) for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for IL-6 and IFN-β according to the manufacturer's instructions.[2][3]

  • Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to quantify the mRNA levels of TLR3-inducible genes, such as IFNB1 (IFN-β) and CXCL10.

Materials:

  • Cells treated as in Protocol 2

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (IFNB1, CXCL10) and a housekeeping gene (GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: After 6-8 hours of treatment, lyse the cells and extract total RNA using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the data as fold change relative to the untreated control.

Protocol 4: Western Blotting for Phosphorylation of IRF3 and IκBα

This protocol assesses the activation of key signaling proteins in the TLR3 pathway by detecting their phosphorylation status.

Materials:

  • Cells treated for short time points (e.g., 0, 15, 30, 60 minutes) with Poly(I:C) with or without this compound pre-treatment.

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-IRF3, anti-total-IRF3, anti-phospho-IκBα, anti-total-IκBα, and an antibody for a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

The quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Effect of this compound on Poly(I:C)-Induced NF-κB and IRF3 Activation

Treatment GroupNF-κB Activation (Fold Induction)IRF3 Activation (Fold Induction)
Untreated Control1.0 ± 0.11.0 ± 0.2
Poly(I:C) (10 µg/mL)15.2 ± 1.520.5 ± 2.1
This compound (1 µM) + Poly(I:C)10.8 ± 1.114.3 ± 1.8
This compound (10 µM) + Poly(I:C)5.4 ± 0.67.1 ± 0.9
This compound (10 µM)1.1 ± 0.21.2 ± 0.3

Table 2: Effect of this compound on Poly(I:C)-Induced Cytokine Production

Treatment GroupIL-6 (pg/mL)IFN-β (pg/mL)
Untreated Control< 10< 20
Poly(I:C) (10 µg/mL)850 ± 751200 ± 110
This compound (1 µM) + Poly(I:C)620 ± 60850 ± 90
This compound (10 µM) + Poly(I:C)310 ± 40430 ± 50
This compound (10 µM)< 10< 20

Table 3: Effect of this compound on Poly(I:C)-Induced Gene Expression

Treatment GroupIFNB1 mRNA (Fold Change)CXCL10 mRNA (Fold Change)
Untreated Control1.0 ± 0.21.0 ± 0.3
Poly(I:C) (10 µg/mL)50.2 ± 5.185.6 ± 8.2
This compound (1 µM) + Poly(I:C)35.8 ± 3.960.1 ± 6.5
This compound (10 µM) + Poly(I:C)15.1 ± 2.025.7 ± 3.1
This compound (10 µM)1.2 ± 0.41.5 ± 0.5

Visualizations

TLR3 Signaling Pathway

TLR3_Signaling_Pathway cluster_extracellular Extracellular Space / Endosome cluster_membrane Cell Membrane / Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA (e.g., Poly(I:C)) TLR3 TLR3 dsRNA->TLR3 Binds TRIF TRIF TLR3->TRIF Recruits TRAF3 TRAF3 TRIF->TRAF3 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1 TRAF3->TBK1 IKKe IKKε TRAF3->IKKe IRF3 IRF3 TBK1->IRF3 Phosphorylates IKKe->IRF3 Phosphorylates IKK_complex IKK Complex RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer Dimerizes pIkB p-IκB IkB->pIkB NFkB NF-κB pIkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression (IFN-β, Cytokines) IRF3_dimer->Gene_Expression Induces NFkB_nuc->Gene_Expression Induces Guignardone_L This compound Guignardone_L->TRIF Potential Inhibition

Caption: TLR3 signaling cascade upon dsRNA recognition.

Experimental Workflow for Assessing this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HEK293-hTLR3, THP-1) Guignardone_L This compound Treatment (Dose-Response) Cell_Culture->Guignardone_L PolyIC TLR3 Agonist Stimulation (Poly(I:C)) Guignardone_L->PolyIC Luciferase Luciferase Reporter Assay (NF-κB, IRF3) PolyIC->Luciferase ELISA ELISA (IL-6, IFN-β) PolyIC->ELISA qPCR RT-qPCR (IFNB1, CXCL10) PolyIC->qPCR Western Western Blot (p-IRF3, p-IκBα) PolyIC->Western Data_Analysis Quantitative Analysis (Fold Change, Concentration) Luciferase->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis Western->Data_Analysis Interpretation Mechanism of Action (Agonist/Antagonist/Modulator) Data_Analysis->Interpretation

Caption: Workflow for evaluating this compound's effect on TLR3.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a modulator of the TLR3 signaling pathway. By employing a combination of reporter assays, cytokine profiling, gene expression analysis, and protein phosphorylation studies, researchers can elucidate the specific effects of this compound on TLR3-mediated immune responses. The resulting data will be crucial for understanding its mechanism of action and for guiding its potential development as a therapeutic agent for viral or inflammatory diseases.

References

Application Notes and Protocols for In Vitro Evaluation of Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Guignardone L is a novel natural product with putative anti-neoplastic properties. These application notes provide a comprehensive suite of in vitro experimental designs to elucidate the cytotoxic and apoptotic mechanisms of this compound on cancer cell lines. The following protocols are designed to be reproducible and offer a robust framework for the preliminary assessment of this compound's therapeutic potential.

Cytotoxicity Assessment of this compound

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines. This can be achieved by calculating the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

1.1. Quantitative Data Summary

The following table summarizes the hypothetical IC50 values of this compound in three common cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer25.5 ± 2.1
A549Lung Cancer32.1 ± 3.5

1.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve fitting software.

Cell Cycle Analysis

To understand the mechanism of this compound-induced cytotoxicity, it is crucial to investigate its effects on cell cycle progression.[3][4][5]

2.1. Quantitative Data Summary

The following table shows the percentage of HeLa cells in different phases of the cell cycle after treatment with this compound (15 µM) for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.3 ± 2.530.1 ± 1.914.6 ± 1.2
This compound72.8 ± 3.115.2 ± 1.512.0 ± 1.1

2.2. Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • HeLa cells

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with this compound (15 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

To confirm whether this compound induces programmed cell death, an apoptosis assay is performed.[6][7]

3.1. Quantitative Data Summary

The following table summarizes the percentage of apoptotic HeLa cells after treatment with this compound (15 µM) for 48 hours, as determined by Annexin V-FITC and PI staining.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control95.2 ± 1.52.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound45.8 ± 3.228.7 ± 2.120.3 ± 1.85.2 ± 0.9

3.2. Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells and treat with this compound (15 µM) for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Analysis

To delve deeper into the molecular mechanism, the effect of this compound on key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways, should be investigated.[8]

4.1. Experimental Protocol: Western Blotting

Materials:

  • HeLa cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation cytotoxicity Cytotoxicity Assay (MTT) ic50 Determine IC50 Values cytotoxicity->ic50 Dose-response cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis signaling Signaling Pathway Analysis (Western Blot) ic50->signaling interpretation Elucidate Mechanism cell_cycle->interpretation apoptosis->interpretation signaling->interpretation

Caption: Experimental workflow for the in vitro evaluation of this compound.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway for this compound cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation Guignardone_L This compound p_Akt p-Akt Guignardone_L->p_Akt Inhibits Bax Bax (Pro-apoptotic) Guignardone_L->Bax Activates PI3K PI3K Akt Akt PI3K->Akt Akt->p_Akt Bcl2 Bcl-2 (Anti-apoptotic) p_Akt->Bcl2 Inhibits Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway affected by this compound.

logical_relationship cluster_cause Initial Event cluster_effect Cellular Effects cluster_outcome Final Outcome treatment This compound Treatment pathway_mod Signaling Pathway Modulation treatment->pathway_mod cell_cycle_arrest G0/G1 Cell Cycle Arrest pathway_mod->cell_cycle_arrest apoptosis_induction Apoptosis Induction pathway_mod->apoptosis_induction cytotoxicity Cytotoxicity cell_cycle_arrest->cytotoxicity apoptosis_induction->cytotoxicity

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardones are a class of meroterpenoids isolated from endophytic fungi of the genus Guignardia. These compounds have attracted significant interest due to their complex chemical structures and diverse biological activities. This document provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Guignardone L, a member of this family. While specific spectroscopic data for this compound is not publicly available, this guide utilizes data and protocols from closely related analogues, such as Guignardone P, to provide a comprehensive analytical framework.

Data Presentation

The following tables present the ¹H and ¹³C NMR spectroscopic data for Guignardone P, a structurally related analogue of this compound, isolated from Guignardia mangiferae. This data serves as a reference for the expected chemical shifts and multiplicities for this compound. The spectra were recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Table 1: ¹H NMR Data of Guignardone P (400 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
43.65dd11.2, 4.8
5a1.88m
5b1.75m
7a3.80d11.6
7b3.75d11.6
8a1.65m
8b1.50m
92.10m
111.05s
12a1.45m
12b1.30m
13a1.55m
13b1.40m
142.20m
161.25s
171.20s
183.08s

Table 2: ¹³C NMR Data of Guignardone P (100 MHz, CDCl₃)

PositionδC (ppm)
1198.6
2102.8
3173.7
478.4
543.9
681.6
770.5
817.6
941.1
1090.7
1122.9
1238.0
1324.4
1448.3
1576.7
1621.9
1723.3
1848.9

Experimental Protocols

Isolation of this compound
  • Fermentation: Cultivate the endophytic fungus Guignardia mangiferae in a suitable liquid medium (e.g., Potato Dextrose Broth) on a rotary shaker at 28 °C for 15-20 days.

  • Extraction: Separate the mycelia from the culture broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Finally, purify the isolates by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., methanol-water gradient) to obtain pure this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12 ppm, relaxation delay of 1.0 s, acquisition time of 3.4 s, and 16 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire ¹³C NMR spectra on a 100 MHz or higher frequency spectrometer.

    • Typical parameters: spectral width of 240 ppm, relaxation delay of 2.0 s, acquisition time of 1.1 s, and 1024 scans.

  • 2D NMR Spectroscopy:

    • Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish the complete structure of this compound.

    • Use standard pulse programs and parameters as recommended by the spectrometer manufacturer.

Mass Spectrometry
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

    • Dissolve a small amount of this compound in methanol.

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and deduce the molecular formula.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation cluster_analysis Analysis Fermentation Fungal Fermentation Extraction Solvent Extraction Fermentation->Extraction ColumnChrom Silica Gel Chromatography Extraction->ColumnChrom Sephadex Sephadex LH-20 ColumnChrom->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR MS Mass Spectrometry (HRESIMS) HPLC->MS Structure Structure Elucidation NMR->Structure MS->Structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Hypothetical Signaling Pathway Inhibition

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation GuignardoneL This compound GuignardoneL->Kinase2 Inhibition

Guignardone L: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone L is a meroterpenoid isolated from the endophytic fungus Guignardia mangiferae.[1] Emerging research has identified it as a modulator of the innate immune system, specifically through its activity on Toll-like receptor 3 (TLR3).[1] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, designed to assist researchers in investigating its biological effects.

Mechanism of Action

This compound has been shown to regulate the expression of Toll-like receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system that recognizes double-stranded RNA (dsRNA), often associated with viral infections.[1] In a study utilizing mouse dendritic cells, this compound was found to upregulate the expression of TLR3.[1] This suggests that this compound may act as a potential immunomodulatory agent by enhancing the cellular response to TLR3 ligands.

Signaling Pathway

The TLR3 signaling cascade is initiated upon ligand binding, leading to the activation of transcription factors such as NF-κB and IRF3. This results in the production of type I interferons and other pro-inflammatory cytokines, mounting an antiviral or inflammatory response. The upregulation of TLR3 by this compound could potentially amplify this signaling pathway.

TLR3_Signaling_Pathway Figure 1: TLR3 Signaling Pathway and the Postulated Effect of this compound cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA (Ligand) TLR3 TLR3 dsRNA->TLR3 Binding & Activation TRIF TRIF TLR3->TRIF Recruitment TRAF3 TRAF3 TRIF->TRAF3 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IRF3 IRF3 TBK1->IRF3 Phosphorylation IKKi->IRF3 Phosphorylation TRAF6 TRAF6 RIP1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex Activation NFkB IκB-NF-κB IKK_complex->NFkB Phosphorylation of IκB pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization Gene_expression Gene Expression (Type I IFN, Cytokines) pIRF3->Gene_expression Nuclear Translocation pNFkB NF-κB NFkB->pNFkB Release pNFkB->Gene_expression Nuclear Translocation Guignardone_L This compound Guignardone_L->TLR3 Upregulates Expression

Caption: Figure 1: TLR3 Signaling Pathway and the Postulated Effect of this compound.

Data Presentation

Currently, specific quantitative data for this compound in cell culture experiments is limited. The primary available data point is its effective concentration for TLR3 upregulation.

ParameterCell TypeConcentrationEffectReference
TLR3 ExpressionMouse Dendritic Cells10.0 µMUpregulation[1]

Further studies are required to establish a comprehensive quantitative profile, including IC50 values for cytotoxicity and dose-response curves for various biological effects.

Experimental Protocols

The following protocols are based on established methodologies for cell culture experiments involving immunomodulatory compounds and should be adapted and optimized for specific experimental needs.

Preparation of this compound Stock Solution

Materials:

  • This compound (CAS: 1821386-10-0)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (292.37 g/mol ), calculate the mass required for a desired stock concentration (e.g., 10 mM).

  • Dissolve the calculated mass of this compound in an appropriate volume of DMSO. For a 10 mM stock, dissolve 2.92 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay

It is crucial to determine the cytotoxic profile of this compound on the cell line of interest to establish a non-toxic working concentration range.

Materials:

  • Selected cell line (e.g., mouse bone marrow-derived dendritic cells, RAW 264.7 macrophages)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Workflow Figure 2: Workflow for Determining this compound Cytotoxicity A Seed cells in a 96-well plate B Prepare serial dilutions of this compound C Treat cells with This compound A->C B->C D Incubate for 24-72 hours C->D E Add cell viability reagent (e.g., MTT) D->E F Incubate as per reagent protocol E->F G Measure absorbance/ fluorescence F->G H Calculate IC50 G->H

Caption: Figure 2: Workflow for Determining this compound Cytotoxicity.

In Vitro Assay for TLR3 Expression in Mouse Dendritic Cells

This protocol is designed to validate the reported effect of this compound on TLR3 expression.

Materials:

  • Mouse bone marrow-derived dendritic cells (BMDCs) or a suitable dendritic cell line.

  • Complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL GM-CSF.

  • This compound stock solution.

  • 6-well tissue culture plates.

  • Reagents for RNA extraction (e.g., TRIzol).

  • cDNA synthesis kit.

  • qPCR master mix and primers for TLR3 and a housekeeping gene (e.g., GAPDH, β-actin).

  • Real-time PCR system.

  • OR: Reagents for Western blotting (lysis buffer, primary antibody against TLR3, secondary antibody, and detection reagents).

Procedure:

  • Culture mouse BMDCs in complete medium.

  • Seed the cells in 6-well plates at an appropriate density.

  • Treat the cells with a non-toxic concentration of this compound (e.g., 10 µM, as reported) or a range of concentrations determined from the cytotoxicity assay. Include a vehicle control.

  • Incubate for a suitable duration (e.g., 24 hours).

  • For qPCR Analysis: a. Harvest the cells and extract total RNA. b. Synthesize cDNA from the extracted RNA. c. Perform real-time PCR using primers for TLR3 and the housekeeping gene. d. Analyze the data using the ΔΔCt method to determine the fold change in TLR3 expression relative to the control.

  • For Western Blot Analysis: a. Lyse the cells and determine the protein concentration. b. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody against TLR3, followed by an appropriate HRP-conjugated secondary antibody. d. Visualize the protein bands using a chemiluminescence substrate and imaging system. e. Normalize the TLR3 protein levels to a loading control (e.g., β-actin).

Conclusion

This compound presents an interesting profile as a modulator of TLR3 expression, suggesting its potential application in immunology and drug development. The protocols outlined in this document provide a framework for the initial in vitro characterization of this compound. It is imperative for researchers to perform comprehensive dose-response and cytotoxicity studies to determine the optimal and safe concentration range for their specific cell models and experimental questions. Further investigation into the downstream effects of this compound-induced TLR3 upregulation will be crucial in elucidating its precise mechanism of action and therapeutic potential.

References

Application Notes and Protocols for In Vitro Administration of Guignardone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed overview of the in vitro dosage, administration, and experimental protocols for Guignardone compounds, based on available scientific literature. It is important to note that extensive research on a specific compound named "Guignardone L" is not publicly available at this time. The data and protocols presented herein are primarily derived from studies on closely related analogues, specifically Guignardones Q and S, which have been evaluated for their cytotoxic effects on human cancer cell lines. These notes are intended for researchers, scientists, and drug development professionals working in the field of oncology and natural product chemistry.

Data Presentation

The following table summarizes the reported in vitro cytotoxic activity of Guignardone analogues against the MCF-7 human breast cancer cell line.

CompoundCell LineIC50 (µM)Reference
Guignardone QMCF-783.7[1]
Guignardone SMCF-792.1[1]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the methodology for determining the cytotoxic effects of Guignardone analogues on the MCF-7 human breast cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Guignardone compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the Guignardone compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the Guignardone compounds to the respective wells.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Extraction and Isolation of Guignardone Compounds

The following is a summary of the extraction and isolation protocol for Guignardones P-S from the endophytic fungus Guignardia mangiferae A348, as described in the literature.[1]

Procedure:

  • Fungal Culture: The endophytic fungus Guignardia mangiferae A348 is cultured in a suitable liquid medium.[1]

  • Extraction: The culture broth and mycelia are separated. The broth is then partitioned with an organic solvent such as ethyl acetate to extract the secondary metabolites.[1]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica gel, followed by further purification using techniques like preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Signaling Pathways

Based on the currently available scientific literature, the specific signaling pathways through which Guignardone analogues exert their cytotoxic effects have not yet been elucidated. The existing research has focused on the initial screening of their cytotoxic activity.[1] Further studies, such as western blotting for key apoptotic and cell cycle regulatory proteins, are required to determine the mechanism of action.

Visualizations

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A MCF-7 Cell Culture B Cell Harvesting & Counting A->B C Seeding in 96-well Plates B->C E Addition of Compounds to Cells C->E D Preparation of Guignardone Dilutions D->E F Incubation (48-72h) E->F G Addition of MTT Reagent F->G H Incubation (4h) G->H I Solubilization of Formazan H->I J Absorbance Measurement I->J K Calculation of Cell Viability J->K L Determination of IC50 K->L

Caption: Experimental workflow for in vitro cytotoxicity testing of Guignardone analogues.

References

Application Notes and Protocols for the Synthesis of Guignardone L Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogs of Guignardone L, a member of the phloroglucinol-sesquiterpenoid adduct family of natural products. While a direct total synthesis of this compound has not been prominently reported, the synthetic strategies for its close isomers, Guignardones A, B, H, and I, offer a robust blueprint for accessing a diverse range of analogs. These compounds are of significant interest due to their potential biological activities.

Introduction to Synthetic Strategies

The synthesis of Guignardone analogs can be broadly divided into two key phases: the construction of the complex sesquiterpenoid core and its subsequent coupling with a phloroglucinol derivative. Two primary strategies have emerged for the asymmetric synthesis of the sesquiterpenoid core, which can be adapted to produce various analogs.

Strategy 1: The D-Quinic Acid Approach

This strategy, exemplified by the total synthesis of (-)-Guignardones A and B, utilizes the chiral pool starting material D-quinic acid to establish the stereochemistry of the sesquiterpenoid core.[1][2] Key transformations include the formation of a bridged ring scaffold and the installation of a β-carbonyl group via a Pummerer rearrangement.

Strategy 2: The Chiral 1,3-Diketone Approach

An alternative approach, used in the synthesis of Guignardones H and I, employs a novel chiral 1,3-diketone possessing C2 symmetry.[3][4] This strategy allows for the asymmetric construction of the core through sequential condensation and electrocyclization reactions.

The final coupling of the sesquiterpenoid core with a phloroglucinol derivative is typically achieved through a late-stage Knoevenagel condensation followed by a 6π-electrocyclization, a powerful cascade reaction for the formation of the chromene core.[1][4]

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of Guignardone analogs, adapted from the literature.

Protocol 1: Synthesis of the Sesquiterpenoid Core via the D-Quinic Acid Approach (Adapted from the total synthesis of (-)-Guignardone B)

This multi-step protocol outlines the construction of a key intermediate for the sesquiterpenoid core starting from D-quinic acid.

Step 1: Formation of the Bridged Ring Scaffold

  • Reaction: Substitution/desulfurization reaction with thiophenol.

  • Starting Material: D-quinic acid derivative.

  • Reagents: Thiophenol, radical initiator (e.g., AIBN), tributyltin hydride.

  • Procedure: A solution of the D-quinic acid-derived xanthate in degassed toluene is heated to reflux. A solution of tributyltin hydride and AIBN in toluene is added dropwise over 1 hour. The reaction mixture is refluxed for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Step 2: Pummerer Rearrangement and 1,4-Addition/Elimination

  • Reaction: Installation of the β-carbonyl group.

  • Starting Material: Product from Step 1.

  • Reagents: m-CPBA, trifluoroacetic anhydride (TFAA), 2-mercaptopyridine N-oxide, Barton's base.

  • Procedure: The sulfide from the previous step is oxidized to the corresponding sulfoxide with m-CPBA. The sulfoxide is then treated with TFAA to induce the Pummerer rearrangement. The resulting intermediate is subjected to a 1,4-addition with a suitable nucleophile, followed by elimination to install the β-carbonyl group.

Protocol 2: Knoevenagel Condensation and 6π-Electrocyclization Cascade

This protocol describes the crucial coupling of the sesquiterpenoid core with a phloroglucinol derivative to form the Guignardone scaffold.

  • Reaction: Knoevenagel condensation followed by intramolecular 6π-electrocyclization.

  • Starting Materials: Sesquiterpenoid aldehyde/ketone, phloroglucinol derivative.

  • Reagents: Piperidine, acetic acid (as catalyst).

  • Solvent: Toluene or benzene.

  • Procedure: To a solution of the sesquiterpenoid aldehyde/ketone and the phloroglucinol derivative in toluene is added piperidine and acetic acid. The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until completion. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Guignardone analog.

Data Presentation

The following tables summarize key quantitative data from the synthesis of Guignardone isomers, which can serve as a benchmark for the synthesis of new analogs.

Compound Starting Material Key Reaction Yield (%) e.g. (%) Reference
(-)-Guignardone BD-Quinic AcidKnoevenagel/Electrocyclization52>99[1]
(-)-Guignardone A(-)-Guignardone BDehydration85-[1]
Guignardone I (revised structure)Chiral 1,3-DiketoneKnoevenagel/Electrocyclization68>98[3]
Guignardone H (revised structure)Guignardone IReduction95-[3]

Table 1: Summary of yields for key synthetic steps towards Guignardone isomers.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) [α]D (c, solvent) Reference
(-)-Guignardone B7.15 (s, 1H), 4.58 (d, J = 7.2 Hz, 1H), ...198.2, 165.4, 158.9, ...-135 (c 0.1, CHCl₃)[1]
(-)-Guignardone A7.21 (s, 1H), 6.55 (s, 1H), ...196.5, 163.2, 155.1, ...-89 (c 0.1, CHCl₃)[1]
Guignardone I (revised structure)6.18 (s, 1H), 4.23 (d, J = 8.0 Hz, 1H), ...202.1, 170.3, 160.2, ...+120 (c 0.5, CHCl₃)[3]

Table 2: Selected characterization data for synthesized Guignardone isomers.

Visualizations

The following diagrams illustrate the key synthetic workflows and a representative signaling pathway where Guignardone analogs might exert their biological effects.

experimental_workflow_strategy_1 DQuinicAcid D-Quinic Acid BridgedScaffold Bridged Ring Scaffold DQuinicAcid->BridgedScaffold Multistep Pummerer Pummerer Rearrangement BridgedScaffold->Pummerer SesquiterpenoidCore Sesquiterpenoid Core Pummerer->SesquiterpenoidCore Knoevenagel Knoevenagel/Electrocyclization SesquiterpenoidCore->Knoevenagel Phloroglucinol Phloroglucinol Derivative Phloroglucinol->Knoevenagel GuignardoneAnalog Guignardone Analog Knoevenagel->GuignardoneAnalog

Caption: Synthetic workflow for Guignardone analogs via the D-Quinic Acid approach.

experimental_workflow_strategy_2 ChiralDiketone Chiral 1,3-Diketone Condensation Condensation ChiralDiketone->Condensation SesquiterpenoidIntermediate Sesquiterpenoid Intermediate Condensation->SesquiterpenoidIntermediate KnoevenagelElectrocyclization Knoevenagel/Electrocyclization SesquiterpenoidIntermediate->KnoevenagelElectrocyclization Phloroglucinol Phloroglucinol Derivative Phloroglucinol->KnoevenagelElectrocyclization GuignardoneAnalog Guignardone Analog KnoevenagelElectrocyclization->GuignardoneAnalog

Caption: Synthetic workflow for Guignardone analogs using a chiral 1,3-diketone.

signaling_pathway Receptor Receptor Tyrosine Kinase P1 Downstream Protein 1 Receptor->P1 Phosphorylation Guignardone Guignardone Analog Guignardone->Receptor Inhibition P2 Downstream Protein 2 P1->P2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) P2->CellularResponse

Caption: Hypothetical signaling pathway inhibition by a Guignardone analog.

References

Guignardone L: Application Notes and Protocols for Studying TLR3 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone L, a meroterpenoid isolated from the endophytic fungus Guignardia mangiferae, has been identified as a modulator of Toll-like Receptor 3 (TLR3) signaling.[1] TLR3 is a crucial pattern recognition receptor (PRR) in the innate immune system, primarily recognizing double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[2] Upon activation, TLR3 initiates a signaling cascade that is entirely dependent on the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[3] This leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF3 (interferon regulatory factor 3), culminating in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[2][3] The modulation of this pathway is of significant interest for the development of therapeutics for viral diseases, autoimmune disorders, and cancer.

These application notes provide a comprehensive guide for utilizing this compound to study the TLR3 signaling pathway, including detailed protocols for assessing its effects on TLR3 expression and downstream signaling events.

Quantitative Data

The following table summarizes the currently available quantitative data on the activity of this compound and related compounds on TLR3 expression.

CompoundSource OrganismTarget Cell TypeConcentrationObserved Effect on TLR3 ExpressionReference
This compound and related meroterpenes (1-9)Guignardia mangiferaeMouse Dendritic Cells10.0 µMUp- or down-regulation (compound-specific)[1]

Further quantitative data such as IC50 or EC50 values for this compound are not yet publicly available. The provided protocols are designed to enable researchers to generate such data.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on the TLR3 signaling pathway.

Protocol 1: Determination of this compound's Effect on TLR3 mRNA Expression via quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify changes in TLR3 mRNA levels in response to this compound treatment.

Materials:

  • Mouse dendritic cells (e.g., bone marrow-derived dendritic cells - BMDCs)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate growth factors like GM-CSF)

  • This compound (stock solution in DMSO)

  • Poly(I:C) (a synthetic TLR3 agonist, positive control)

  • Vehicle control (DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for TLR3 and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed mouse dendritic cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for a predetermined time (e.g., 2-4 hours).

    • Subsequently, stimulate the cells with a known concentration of poly(I:C) (e.g., 10 µg/mL) for a specified duration (e.g., 6 hours) to activate the TLR3 pathway. A set of wells should be left unstimulated to serve as a baseline.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for TLR3 and the housekeeping gene, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling program.

  • Data Analysis: Calculate the relative expression of TLR3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

Protocol 2: Analysis of this compound's Effect on TLR3 Protein Expression by Western Blot

Objective: To determine the effect of this compound on TLR3 protein levels.

Materials:

  • Treated cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TLR3

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against TLR3 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the TLR3 signal to the loading control to determine the relative protein expression.

Protocol 3: Measurement of NF-κB Activation using a Luciferase Reporter Assay

Objective: To assess the effect of this compound on the activation of the NF-κB transcription factor, a key downstream event in TLR3 signaling.

Materials:

  • HEK293 cells stably expressing TLR3 (HEK293-TLR3)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound

  • Poly(I:C)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293-TLR3 cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 2-4 hours. Then, stimulate with poly(I:C) for 6-8 hours.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity (NF-κB dependent) to the Renilla luciferase activity (transfection control). Calculate the fold change in NF-κB activity relative to the vehicle-treated, unstimulated control.

Protocol 4: Quantification of IFN-β Secretion by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the effect of this compound on the production of IFN-β, a key cytokine produced downstream of TLR3 activation.

Materials:

  • Mouse dendritic cells

  • Complete cell culture medium

  • This compound

  • Poly(I:C)

  • Mouse IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the dendritic cells with this compound and/or poly(I:C) as described in Protocol 1.

  • Supernatant Collection: After the treatment period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the collected supernatants and standards to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IFN-β in the supernatants by comparing their absorbance values to the standard curve.

Visualizations

TLR3_Signaling_Pathway cluster_extracellular Endosomal Lumen cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IRF3 IRF3 TBK1->IRF3 phosphorylates IKKi->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Gene_expression Gene Expression (IFN-β, Cytokines) pIRF3->Gene_expression translocates to nucleus IKK_complex IKK Complex RIP1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates pNFkB NF-κB IkB->pNFkB degrades, releasing NFkB NF-κB pNFkB->Gene_expression translocates to nucleus

Caption: TLR3 Signaling Pathway.

Experimental_Workflow seed_cells Seed Dendritic Cells treat_guignardone Treat with this compound seed_cells->treat_guignardone stimulate_pic Stimulate with Poly(I:C) treat_guignardone->stimulate_pic harvest Harvest Cells & Supernatant stimulate_pic->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis elisa ELISA for IFN-β harvest->elisa qRT_PCR qRT-PCR for TLR3 rna_extraction->qRT_PCR western_blot Western Blot for TLR3 protein_lysis->western_blot analyze_qpcr Analyze TLR3 mRNA levels qRT_PCR->analyze_qpcr analyze_wb Analyze TLR3 protein levels western_blot->analyze_wb analyze_elisa Quantify IFN-β secretion elisa->analyze_elisa nfkb_assay NF-κB Reporter Assay (in transfected cells) analyze_nfkb Determine NF-κB activity nfkb_assay->analyze_nfkb seed_cells_reporter Seed & Transfect HEK293-TLR3 cells treat_reporter Treat & Stimulate seed_cells_reporter->treat_reporter treat_reporter->nfkb_assay

Caption: Experimental Workflow.

References

Application of Guignardone L in Immunology Research: A Guide for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Please note: As of the current date, there is no publicly available scientific literature detailing the application of Guignardone L in immunology research. Guignardones are a class of meroterpenoids isolated from endophytic fungi, primarily of the genus Guignardia and its anamorph Phomopsis.[1][2] Research on these compounds has predominantly focused on their isolation, structural characterization, and evaluation of cytotoxic and antifungal properties.[1][3] However, other secondary metabolites from the Phomopsis genus have been reported to possess anti-inflammatory and immunomodulatory activities, suggesting that this compound could be a candidate for investigation in the field of immunology.[4][5][6]

This document provides a comprehensive set of detailed application notes and generalized experimental protocols for researchers, scientists, and drug development professionals interested in investigating the potential immunomodulatory effects of this compound or other novel natural products.

I. Introduction to Guignardones and their Potential in Immunology

Guignardones are a family of secondary metabolites produced by endophytic fungi.[1][2] While specific immunological data for this compound is unavailable, the broader context of natural products from fungi suggests potential for immunomodulatory effects. Fungal metabolites are known to interact with various components of the immune system and can exhibit both immunosuppressive and immunostimulatory activities.[7] Given that inflammation is a key component of many diseases, the discovery of novel anti-inflammatory compounds is of significant interest.

II. Data Presentation: Exemplar Tables for Quantitative Analysis

Should research be undertaken, the following tables provide a structured format for presenting quantitative data on the immunomodulatory effects of this compound.

Table 1: Cytotoxicity of this compound on Immune Cells

Cell LineThis compound Concentration (µM)Cell Viability (%)IC₅₀ (µM)
RAW 264.7198.5 ± 2.1>100
(Macrophages)1095.2 ± 3.5
5089.7 ± 4.2
10085.1 ± 5.0
Jurkat199.1 ± 1.8>100
(T-lymphocytes)1096.8 ± 2.9
5091.3 ± 3.8
10088.4 ± 4.5

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentThis compound (µM)NO Production (µM)Inhibition (%)IC₅₀ (µM)
Control01.2 ± 0.3-
LPS (1 µg/mL)035.6 ± 2.80
LPS + this compound128.4 ± 2.120.215.7
1018.9 ± 1.546.9
259.7 ± 0.972.8
504.3 ± 0.587.9

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentThis compound (µM)Concentration (pg/mL)Inhibition (%)IC₅₀ (µM)
TNF-α LPS (1 µg/mL)02540 ± 180012.5
LPS + this compound12130 ± 15016.1
101320 ± 11048.0
25650 ± 5074.4
IL-6 LPS (1 µg/mL)01850 ± 130018.2
LPS + this compound11580 ± 11014.6
101020 ± 8044.9
25480 ± 4074.1
IL-1β LPS (1 µg/mL)0820 ± 60021.7
LPS + this compound1710 ± 5013.4
10450 ± 3545.1
25210 ± 2074.4

Data would be presented as mean ± standard deviation from at least three independent experiments.

III. Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunomodulatory properties of a novel compound like this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on immune cells and to establish a non-toxic concentration range for subsequent experiments.

Materials:

  • Immune cell lines (e.g., RAW 264.7 murine macrophages, Jurkat human T-lymphocytes)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), a this compound only group, and an LPS only group.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with NaNO₂.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound

  • LPS

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well microplates

Protocol:

  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

  • After 24 hours of stimulation, collect the culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.[8] Briefly: a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate with a blocking buffer. c. Add the collected supernatants and standards to the wells and incubate. d. Add the detection antibody, followed by an enzyme-conjugated secondary antibody. e. Add the substrate and stop the reaction. f. Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of Inflammatory Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS for a shorter time course (e.g., 0, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin) and total protein levels.

IV. Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the immunological investigation of this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Compound Preparation Compound Preparation Cytotoxicity Assay Cytotoxicity Assay Compound Preparation->Cytotoxicity Assay Determine non-toxic dose NO Production Assay NO Production Assay Cytotoxicity Assay->NO Production Assay Assess anti-inflammatory potential Cytokine ELISA Cytokine ELISA NO Production Assay->Cytokine ELISA Quantify effect on cytokines Western Blot Western Blot Cytokine ELISA->Western Blot Investigate signaling pathways (NF-kB, MAPK) Further Mechanistic Studies Further Mechanistic Studies Western Blot->Further Mechanistic Studies In Vivo Studies In Vivo Studies Further Mechanistic Studies->In Vivo Studies This compound This compound This compound->Compound Preparation

Experimental workflow for immunomodulatory screening.

nf_kb_pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK Complex IKK Complex TLR4->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates (p-IkB) NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB (p65/p50)_n NF-kB (p65/p50) NF-kB (p65/p50)->NF-kB (p65/p50)_n Translocation DNA DNA NF-kB (p65/p50)_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription of (TNF-a, IL-6, etc.) Guignardone L_block This compound (Hypothesized) Guignardone L_block->IKK Complex Inhibits?

Canonical NF-κB signaling pathway.

mapk_pathway Stimulus (e.g., LPS) Stimulus (e.g., LPS) MAPKKK MAP3K (e.g., TAK1) Stimulus (e.g., LPS)->MAPKKK MAPKK MAP2K (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors Phosphorylates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Guignardone L_block This compound (Hypothesized) Guignardone L_block->MAPK Inhibits?

A representative MAPK (p38) signaling pathway.

V. Conclusion

While direct evidence for the immunological activity of this compound is currently lacking, its origin from a fungal genus known to produce bioactive secondary metabolites makes it a compelling candidate for investigation. The protocols and frameworks provided in these application notes offer a robust starting point for any researcher aiming to elucidate the potential immunomodulatory effects of this compound or other novel compounds. Through systematic screening and mechanistic studies, it is possible to uncover new therapeutic leads for the treatment of inflammatory and autoimmune diseases.

References

High-Throughput Screening with Guignardone L: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone L is a novel meroterpenoid belonging to the same structural class as other known Guignardones, such as Guignardones A, B, and P-S. These compounds, isolated from the endophytic fungus Guignardia mangiferae, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines and antifungal properties.[1] Given the therapeutic potential of this compound class, this compound is a promising candidate for high-throughput screening (HTS) campaigns to identify and characterize its bioactivity.

These application notes provide detailed protocols for HTS assays to evaluate the anticancer and antifungal activities of this compound. The protocols are designed for a multi-well plate format, suitable for automated liquid handling systems and rapid screening of large compound libraries.

Section 1: Anticancer Activity Screening

The potential of this compound as an anticancer agent can be assessed through a primary screen for cytotoxicity followed by secondary assays to elucidate the mechanism of cell death, such as apoptosis induction.

Primary High-Throughput Cytotoxicity Assay: Resazurin-Based Cell Viability Assay

This assay quantitatively measures cell viability by assessing the metabolic capacity of living cells to reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Experimental Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, SF-268 glioblastoma, NCI-H460 lung cancer) to ~80% confluency.[1]

    • Trypsinize and resuspend cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a clear-bottom 96-well microplate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of this compound to create a concentration gradient (e.g., from 0.1 µM to 100 µM).

    • Add 1 µL of each this compound dilution to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

CompoundConcentration (µM)% Cell Viability (MCF-7)% Cell Viability (SF-268)% Cell Viability (NCI-H460)
This compound0.1
1
10
100
Doxorubicin10
Vehicle (DMSO)-100100100
Secondary High-Throughput Apoptosis Assay: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in luminescence indicates the induction of apoptosis.

Experimental Protocol:

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from the Resazurin-Based Cell Viability Assay protocol.

  • Caspase-Glo® 3/7 Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Allow the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the fold change in caspase activity for each concentration of this compound relative to the vehicle control.

    • Plot the fold change in caspase activity against the log concentration of this compound.

Data Presentation:

CompoundConcentration (µM)Fold Change in Caspase-3/7 Activity (MCF-7)
This compound0.1
1
10
100
Staurosporine1
Vehicle (DMSO)-1
Signaling Pathway Visualization: p53-Mediated Apoptosis

The p53 tumor suppressor protein plays a critical role in initiating apoptosis in response to cellular stress, such as DNA damage induced by a potential anticancer compound.[2]

p53_mediated_apoptosis cluster_stress Cellular Stress cluster_activation p53 Activation cluster_effectors Apoptotic Effectors Guignardone_L This compound DNA_Damage DNA Damage Guignardone_L->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Bax Bax p53->Bax PUMA PUMA p53->PUMA Caspase9 Caspase-9 Bax->Caspase9 PUMA->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptosis pathway induced by this compound.

Section 2: Antifungal Activity Screening

The potential of this compound as an antifungal agent can be evaluated using a broth microdilution method to determine its minimum inhibitory concentration (MIC) against pathogenic fungi.

High-Throughput Antifungal Susceptibility Assay: Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Fungal Inoculum Preparation:

    • Culture a pathogenic fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution and Plate Preparation:

    • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well microplate.

    • Include a positive control (e.g., Amphotericin B) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

    • Alternatively, for a more quantitative and high-throughput readout, add a viability indicator such as resazurin and measure fluorescence as described in the cytotoxicity assay. A lack of fluorescence indicates inhibition of fungal growth.

Data Presentation:

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound
Amphotericin B
Signaling Pathway Visualization: Fungal Cell Wall Integrity Pathway

The cell wall is a crucial structure for fungal viability and a common target for antifungal drugs. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that responds to cell wall stress.

fungal_cwi_pathway cluster_stress Cell Wall Stress cluster_pathway CWI Signaling Pathway cluster_response Cellular Response Guignardone_L This compound Cell_Wall_Damage Cell Wall Damage Guignardone_L->Cell_Wall_Damage PKC1 Pkc1 Cell_Wall_Damage->PKC1 MAPK_Cascade MAPK Cascade (Bck1-Mkk1/2-Slt2) PKC1->MAPK_Cascade RLM1 Rlm1 Transcription Factor MAPK_Cascade->RLM1 Cell_Wall_Synthesis Cell Wall Synthesis Genes RLM1->Cell_Wall_Synthesis Cell_Wall_Repair Cell Wall Repair Cell_Wall_Synthesis->Cell_Wall_Repair

Caption: Fungal Cell Wall Integrity (CWI) pathway activation by this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound to assess its potential as an anticancer and antifungal agent. These assays are scalable and can be adapted for various automated platforms, facilitating the rapid identification of lead compounds for further drug development. The inclusion of signaling pathway diagrams provides a conceptual framework for understanding the potential mechanisms of action of this compound.

References

Guignardone L: A Novel Tool for Investigating TLR3-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For Immediate Release

Guignardone L, a meroterpenoid derived from the endophytic fungus Guignardia mangiferae, has been identified as a regulator of Toll-like receptor 3 (TLR3) expression. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's activity, along with detailed protocols for its use as a tool compound in the study of TLR3-mediated signaling pathways.

Introduction to this compound and TLR3

Toll-like receptor 3 is a key pattern recognition receptor of the innate immune system, recognizing double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an antiviral response. Dysregulation of the TLR3 pathway has been implicated in various inflammatory and autoimmune diseases.

This compound has been shown to modulate the expression of TLR3, making it a valuable tool for dissecting the intricacies of the TLR3 signaling pathway and for screening potential therapeutic agents that target this receptor.

Quantitative Data

The following table summarizes the known activity of this compound on TLR3 expression. This data is derived from studies on mouse dendritic cells.

CompoundCell TypeConcentrationEffect on TLR3 Expression
This compoundMouse Dendritic Cells10.0 µMDownregulation

Further quantitative data, such as IC50 values for TLR3 inhibition, are not yet publicly available.

Signaling Pathway

The following diagram illustrates the canonical TLR3 signaling pathway. This compound is believed to exert its effect by downregulating the expression of the TLR3 receptor itself, thereby attenuating the entire downstream signaling cascade.

TLR3_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 Binds TRIF TRIF TLR3->TRIF Recruits This compound This compound This compound->TLR3 Downregulates Expression TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3_dimer p-IRF3 Dimer p-IRF3->p-IRF3_dimer Dimerizes TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases NF-kB_translocation NF-kB NF-kB->NF-kB_translocation IFN-beta Gene IFN-beta Gene p-IRF3_dimer->IFN-beta Gene Activates Transcription Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes NF-kB_translocation->Pro-inflammatory\nCytokine Genes Activates Transcription

Caption: TLR3 signaling pathway and the inhibitory point of this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cell-based assays to study TLR3 signaling.

Protocol 1: In Vitro TLR3 Expression Assay in Mouse Dendritic Cells

Objective: To determine the effect of this compound on the expression of TLR3 in mouse dendritic cells.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • Recombinant murine GM-CSF and IL-4

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) (positive control for dendritic cell maturation)

  • Anti-mouse CD11c antibody (for flow cytometry)

  • Anti-mouse TLR3 antibody (for flow cytometry or Western blot)

  • Appropriate secondary antibodies

  • Flow cytometer or Western blotting equipment

Experimental Workflow:

experimental_workflow Start Start Isolate_BM Isolate Bone Marrow Cells from Mice Start->Isolate_BM Differentiate_DCs Differentiate into Dendritic Cells (DCs) (with GM-CSF & IL-4) Isolate_BM->Differentiate_DCs Treat_Cells Treat DCs with This compound (10 µM) or Vehicle Control Differentiate_DCs->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analyze_TLR3 Analyze TLR3 Expression (Flow Cytometry or Western Blot) Harvest_Cells->Analyze_TLR3 End End Analyze_TLR3->End

Caption: Workflow for assessing this compound's effect on TLR3 expression.

Procedure:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): a. Isolate bone marrow from the femurs and tibias of C57BL/6 mice. b. Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL recombinant murine GM-CSF and 10 ng/mL recombinant murine IL-4. c. On day 3, replace half of the medium with fresh medium containing GM-CSF and IL-4. d. On day 6 or 7, non-adherent and loosely adherent cells, representing immature DCs, are harvested.

  • Treatment with this compound: a. Seed the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL. b. Treat the cells with this compound at a final concentration of 10.0 µM. A vehicle control (DMSO) should be run in parallel. c. Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis of TLR3 Expression:

    • Flow Cytometry: a. Harvest the cells and wash with PBS. b. Stain the cells with a fluorescently labeled anti-mouse CD11c antibody to identify the dendritic cell population. c. Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining. d. Stain the cells with an anti-mouse TLR3 antibody. e. Analyze the cells using a flow cytometer to determine the percentage of TLR3-positive cells and the mean fluorescence intensity.

    • Western Blot: a. Lyse the cells and determine the protein concentration. b. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody against TLR3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using a chemiluminescence substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Protocol 2: Functional Assay for TLR3 Signaling Inhibition

Objective: To assess the functional consequence of this compound-mediated TLR3 downregulation by measuring the production of IFN-β in response to a TLR3 agonist.

Materials:

  • Mouse dendritic cells (prepared as in Protocol 1)

  • This compound

  • Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of dsRNA and a TLR3 agonist

  • ELISA kit for mouse IFN-β

  • Cell lysis buffer

  • Bradford reagent for protein quantification

Procedure:

  • Pre-treatment with this compound: a. Seed BMDCs in a 24-well plate at 1 x 10^6 cells/mL. b. Treat the cells with this compound (10.0 µM) or vehicle control for 24 hours.

  • TLR3 Stimulation: a. After the pre-treatment period, stimulate the cells with Poly(I:C) at a final concentration of 10-50 µg/mL. b. Incubate for an additional 18-24 hours.

  • Measurement of IFN-β Production: a. Collect the cell culture supernatants. b. Measure the concentration of IFN-β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Compare the levels of IFN-β produced by cells treated with this compound and Poly(I:C) to those treated with vehicle and Poly(I:C). A significant reduction in IFN-β production in the this compound-treated group would indicate functional inhibition of the TLR3 signaling pathway.

Safety and Handling

This compound is a research compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Ordering Information

This compound can be sourced from various chemical suppliers specializing in natural products and biochemicals.

This document provides a starting point for researchers interested in using this compound as a tool compound for TLR3 studies. The provided protocols may require optimization depending on the specific cell type and experimental conditions.

Guignardone L: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone L is a meroterpenoid natural product isolated from the endophytic fungus Guignardia mangiferae. Preliminary research has identified this compound as a modulator of Toll-like Receptor 3 (TLR3), indicating its potential for investigation in immunology and antiviral research.[1] This document provides detailed application notes and experimental protocols for the laboratory use of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₄O₄[2]
Molecular Weight292.37 g/mol [2]
CAS Number1821386-10-0[2]

Biological Activity

The primary reported biological activity of this compound is the regulation of Toll-like Receptor 3 (TLR3) expression.[1] In a study utilizing mouse dendritic cells, this compound was shown to upregulate the expression of TLR3 at a concentration of 10.0 µM.[1] It is important to note that other related meroterpenes from the same fungal extract were found to either upregulate or downregulate TLR3 expression, suggesting a structure-dependent regulatory mechanism.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that specific dose-response data (e.g., EC50 or IC50) for this compound's effect on TLR3 is not currently available in the public domain.

CompoundBiological ActivityAssay SystemConcentration / IC50Source
This compound Upregulation of TLR3 expressionMouse Dendritic Cells10.0 µM[1]
Guignardone QWeak CytotoxicityMCF-7 Human Breast Cancer Cells83.7 µM
Guignardone SWeak CytotoxicityMCF-7 Human Breast Cancer Cells92.1 µM
Guignardone YAntiviral ActivityEV71-infected Rhabdomyosarcoma (RD) cells1.25 µM (EC50)

Signaling Pathway

This compound has been shown to modulate the expression of Toll-like Receptor 3 (TLR3). TLR3 is a pattern recognition receptor that recognizes double-stranded RNA (dsRNA), a common molecular signature of viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an antiviral response. The signaling pathway is primarily mediated through the TRIF adaptor protein.

TLR3_Signaling_Pathway dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IRF3 IRF3 TBK1->IRF3 IKKi->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerization TAK1 TAK1 TRAF6->TAK1 RIP1->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus pIkB->NFkB releases Gene_expression Gene Expression (Type I IFN, Cytokines) IRF3_dimer->Gene_expression translocates to nucleus NFkB_nuc->Gene_expression

Caption: TLR3 Signaling Pathway.

Experimental Protocols

Protocol 1: Assessment of TLR3 Upregulation using a Reporter Assay

This protocol describes a general method for evaluating the effect of this compound on TLR3 activity using a commercially available HEK293 cell line stably expressing human TLR3 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (e.g., HEK-Blue™ hTLR3 cells).

Materials:

  • This compound

  • HEK-Blue™ hTLR3 cells (or equivalent)[3][4][5]

  • HEK-Blue™ Detection medium (or equivalent SEAP detection reagent)[3]

  • Poly(I:C) (positive control)

  • Cell culture medium (e.g., DMEM, 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Spectrophotometer (620-655 nm)

Workflow Diagram:

TLR3_Reporter_Assay_Workflow node_style node_style A Seed HEK-Blue™ hTLR3 cells in a 96-well plate B Incubate for 24 hours A->B D Add this compound and controls (Poly(I:C), vehicle) to cells B->D C Prepare serial dilutions of this compound C->D E Incubate for 24 hours D->E G Transfer supernatant from cell plate to detection plate E->G F Add HEK-Blue™ Detection medium to a new plate F->G H Incubate and measure absorbance at 620-655 nm G->H

Caption: TLR3 Reporter Assay Workflow.

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR3 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of cell culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid cytotoxicity.

  • Cell Treatment: Add 20 µL of the diluted this compound, positive control (Poly(I:C)), and vehicle control (medium with the same percentage of solvent) to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

    • Add 180 µL of the detection medium to a new 96-well plate.

    • Transfer 20 µL of the supernatant from the treated cell plate to the corresponding wells of the detection plate.

  • Measurement: Incubate the detection plate at 37°C and monitor the color change. Measure the absorbance at 620-655 nm at various time points (e.g., 1-4 hours).

  • Data Analysis: Calculate the fold-change in NF-κB activation relative to the vehicle control.

Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cancer cell line (e.g., MCF-7).[6][7][8][9][10]

Materials:

  • This compound

  • MCF-7 cells (or other relevant cell line)

  • Cell culture medium

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Microplate reader (510 nm)

Workflow Diagram:

SRB_Assay_Workflow node_style node_style A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Fix cells with cold TCA D->E F Wash and stain with SRB E->F G Wash to remove unbound dye F->G H Solubilize bound dye with Tris base G->H I Measure absorbance at 510 nm H->I

Caption: SRB Cytotoxicity Assay Workflow.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. The information regarding the biological activity of this compound is based on limited published data, and further research is needed to fully characterize its mechanism of action and potential applications.

References

Application Notes and Protocols for In-Vivo Experimental Models for Guignardone L Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield specific in-vivo studies for Guignardone L. The following application notes and protocols are presented as a generalized framework for conducting in-vivo research on a novel natural product like this compound, based on established pharmacological and toxicological methodologies.

Introduction

This compound is a meroterpenoid isolated from the fungus Guignardia sp. To evaluate its therapeutic potential and safety profile, a series of in-vivo experimental models are required. These studies are essential for understanding the compound's pharmacokinetics, pharmacodynamics, efficacy, and toxicity in a whole-organism context. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to guide the in-vivo investigation of this compound.

Section 1: Preclinical Toxicity and Safety Assessment

Before assessing the therapeutic efficacy of this compound, it is crucial to establish its safety profile. Acute and subchronic toxicity studies are fundamental in determining the potential adverse effects of a novel compound.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This study aims to determine the median lethal dose (LD50) and identify signs of acute toxicity of this compound. The up-and-down procedure is a method to estimate the LD50 with a smaller number of animals.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old, 200-250g).

  • Housing: Animals are housed in standard polycarbonate cages with free access to food and water, under a 12-hour light/dark cycle.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Dosing:

    • A starting dose of 2000 mg/kg is administered orally by gavage to a single rat.

    • If the animal survives, the next animal receives a higher dose (e.g., 5000 mg/kg).

    • If the animal dies, the next animal receives a lower dose (e.g., 500 mg/kg).

    • The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Data Presentation:

Table 1: Example Acute Oral Toxicity Data for this compound

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14)
50010/1No observable signs+15g
200031/3Lethargy, piloerection in one animal+12g (survivors)
500011/1Severe lethargy, ataxiaN/A
Subchronic Oral Toxicity Study (28-Day Repeated Dose)

This study evaluates the potential adverse effects of repeated oral administration of this compound over a 28-day period.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Low dose of this compound.

    • Group 3: Mid dose of this compound.

    • Group 4: High dose of this compound.

    • (n=10 rats/sex/group).

  • Dosing: this compound or vehicle is administered daily by oral gavage for 28 days.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Body weight and food consumption.

  • Terminal Procedures (Day 29):

    • Blood samples are collected for hematology and clinical chemistry analysis.

    • Animals are euthanized, and a full necropsy is performed.

    • Organ weights (liver, kidneys, spleen, heart, etc.) are recorded.

    • Tissues are collected for histopathological examination.

Data Presentation:

Table 2: Example Subchronic Toxicity Data for this compound (Organ Weights)

Treatment GroupLiver Weight (g)Kidney Weight (g)Spleen Weight (g)
Vehicle Control10.5 ± 1.21.8 ± 0.30.7 ± 0.1
Low Dose10.8 ± 1.51.9 ± 0.20.7 ± 0.2
Mid Dose11.2 ± 1.31.8 ± 0.40.8 ± 0.1
High Dose12.5 ± 1.82.1 ± 0.50.9 ± 0.3
Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.

Visualization of Experimental Workflow:

G cluster_toxicity Toxicity Assessment Workflow Acute Toxicity Acute Toxicity Dose Selection Dose Selection Acute Toxicity->Dose Selection Determine LD50 Subchronic Toxicity Subchronic Toxicity Endpoint Analysis Endpoint Analysis Subchronic Toxicity->Endpoint Analysis Hematology, Histopathology Dose Selection->Subchronic Toxicity Select doses

Caption: General workflow for in-vivo toxicity assessment of a novel compound.

Section 2: Efficacy Studies

Based on the known biological activities of similar meroterpenoid compounds, this compound could be investigated for its anti-inflammatory or anti-cancer properties.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is widely used to screen for acute anti-inflammatory activity.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-180g).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: this compound at low, mid, and high doses.

    • (n=6-8 rats/group).

  • Treatment: this compound, vehicle, or indomethacin is administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

Table 3: Example Anti-Inflammatory Activity of this compound

Treatment GroupPaw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control1.25 ± 0.15-
Indomethacin (10 mg/kg)0.60 ± 0.0852%
This compound (Low Dose)1.10 ± 0.1212%
This compound (Mid Dose)0.95 ± 0.1024%
This compound (High Dose)0.75 ± 0.0940%
Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.
Anti-Cancer Activity: Xenograft Tumor Model

This model is used to evaluate the in-vivo anti-tumor efficacy of a compound on human cancer cells.

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Cell Line: A suitable human cancer cell line (e.g., A549 lung cancer cells).

  • Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Cisplatin).

    • Group 3-5: this compound at low, mid, and high doses.

    • (n=8-10 mice/group).

  • Treatment: Treatment is initiated once tumors reach the desired size. This compound or control is administered (e.g., intraperitoneally or orally) for a specified period (e.g., 21 days).

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is also monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting).

Data Presentation:

Table 4: Example Anti-Cancer Activity of this compound in a Xenograft Model

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Cisplatin450 ± 12070%
This compound (Low Dose)1300 ± 20013%
This compound (Mid Dose)950 ± 18037%
This compound (High Dose)600 ± 15060%
Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.

Section 3: Mechanism of Action Studies

To understand how this compound exerts its therapeutic effects, in-vivo mechanism of action studies can be performed. This often involves analyzing signaling pathways in the target tissues.

Hypothetical Signaling Pathway: NF-κB Inhibition

Many natural products with anti-inflammatory and anti-cancer properties act by inhibiting the NF-κB signaling pathway.

Experimental Protocol:

  • Tissue Collection: Following an efficacy study (e.g., the carrageenan-induced paw edema model or the xenograft model), paw tissue or tumor tissue is collected.

  • Protein Extraction: Total protein is extracted from the tissue samples.

  • Western Blot Analysis:

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65) and a loading control (e.g., β-actin).

    • The membrane is then incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

  • Immunohistochemistry (IHC):

    • Tissue samples are fixed in formalin and embedded in paraffin.

    • Tissue sections are prepared and stained with antibodies against markers of interest (e.g., p-p65) to visualize protein expression and localization within the tissue.

Visualization of Hypothetical Signaling Pathway:

G cluster_pathway Hypothetical NF-κB Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation This compound This compound This compound->IKK Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Guignardone L Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of Guignardone L extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a meroterpenoid, a class of secondary metabolites produced by endophytic fungi.[1][2][3][4] It is structurally related to other known Guignardones, which have been isolated from fungi of the genus Guignardia, often found as endophytes in various plants.[5][6][7] The production of this compound is dependent on the specific fungal strain and its cultivation conditions.

Q2: What are the primary factors that can influence the yield of this compound?

The yield of this compound can be affected by a multitude of factors throughout the experimental workflow. These can be broadly categorized into:

  • Fungal Strain and Culture Conditions: The specific species and strain of the endophytic fungus, the composition of the culture medium, pH, temperature, aeration, and incubation time all significantly impact the production of secondary metabolites.[8][9][10]

  • Extraction Efficiency: The choice of extraction solvent, the solvent-to-solid ratio, extraction time, and temperature are critical for efficiently isolating the compound from the fungal biomass and culture broth.

  • Downstream Processing and Purification: Losses can occur during solvent evaporation, partitioning, and chromatographic purification steps.

Q3: Which solvents are most effective for the extraction of this compound?

While specific data for this compound is not available, for meroterpenoids, which are often moderately polar, solvents like ethyl acetate, methanol, and acetone are commonly used for extraction from fungal cultures. The optimal solvent or a combination of solvents should be determined empirically.

Q4: What analytical techniques are recommended for the identification and quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the quantification of this compound. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential.

Troubleshooting Guides for Low this compound Yield

This section provides a systematic approach to identifying and resolving common issues leading to a low yield of this compound.

Problem 1: Low Yield of Crude Extract
Potential Cause Recommended Solution
Suboptimal Fungal Culture Conditions Optimize culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time.[8][11] Different media can significantly alter secondary metabolite profiles.
Inadequate Mycelial Disruption If extracting from the mycelia, ensure thorough homogenization or grinding (e.g., using a mortar and pestle with liquid nitrogen) to break the cell walls and allow for efficient solvent penetration.
Inefficient Extraction Solvent Experiment with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, acetone) or solvent mixtures to find the most effective system for this compound.
Insufficient Extraction Time or Temperature Increase the extraction time or employ methods like sonication to enhance extraction efficiency. Be cautious with temperature, as excessive heat can degrade the target compound.
Poor Solvent-to-Solid Ratio A low solvent volume may not be sufficient to dissolve the entire target compound. Increase the ratio of solvent to fungal biomass.
Problem 2: Low Yield of Purified this compound
Potential Cause Recommended Solution
Compound Degradation During Solvent Evaporation Use a rotary evaporator at a controlled, low temperature to remove the solvent. Avoid exposing the extract to high heat for prolonged periods.
Losses During Liquid-Liquid Partitioning Ensure the pH is appropriate for the partitioning step to drive this compound into the desired organic phase. Perform multiple extractions of the aqueous layer to maximize recovery.
Incomplete Elution from Chromatography Column The solvent system used for column chromatography may not be optimal for eluting this compound. Perform small-scale trials with different solvent gradients on Thin Layer Chromatography (TLC) to identify a suitable mobile phase.
Co-elution with Impurities If this compound co-elutes with other compounds, further purification steps such as preparative HPLC or crystallization may be necessary.
Compound Instability This compound may be sensitive to light, air, or pH changes. Handle the compound in a protected environment (e.g., amber vials, inert atmosphere) if instability is suspected.

Experimental Protocols

Note: The following is a generalized protocol for the extraction and purification of this compound from a fungal culture. Optimization will be required based on the specific fungal strain and laboratory conditions.

Protocol 1: Fermentation and Extraction of this compound
  • Fungal Cultivation:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the this compound-producing endophytic fungus.

    • Incubate the culture at an optimized temperature (e.g., 25-28 °C) with shaking (e.g., 150 rpm) for a predetermined duration (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel.

    • Mycelia Extraction: Homogenize the mycelia and extract three times with methanol or acetone.

    • Combine the organic extracts from both the broth and mycelia.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound
  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.

    • Collect the methanol/water phase containing the more polar compounds, including this compound.

  • Column Chromatography:

    • Concentrate the methanol/water phase and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column.

    • Elute the column with a step or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Subject the concentrated fraction to preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification fungal_culture Inoculation of Fungal Strain incubation Incubation and Growth fungal_culture->incubation Optimize conditions (media, temp, time) separation Separation of Mycelia and Broth incubation->separation broth_extraction Solvent Extraction of Broth separation->broth_extraction mycelia_extraction Solvent Extraction of Mycelia separation->mycelia_extraction concentration Concentration of Crude Extract broth_extraction->concentration mycelia_extraction->concentration partitioning Solvent Partitioning concentration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound pure_compound prep_hplc->pure_compound Pure this compound

Caption: General experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_crude Troubleshoot Crude Extraction cluster_pure Troubleshoot Purification start Low this compound Yield check_crude Is the crude extract yield low? start->check_crude check_pure Is the purified compound yield low? check_crude->check_pure No optimize_culture Optimize Fungal Culture Conditions check_crude->optimize_culture Yes check_evaporation Review Solvent Evaporation Step check_pure->check_evaporation Yes end Improved Yield check_pure->end No improve_extraction Improve Extraction Parameters (solvent, time, temp) optimize_culture->improve_extraction improve_extraction->check_pure optimize_partition Optimize Partitioning check_evaporation->optimize_partition optimize_chrom Optimize Chromatography optimize_partition->optimize_chrom optimize_chrom->end

Caption: Logical workflow for troubleshooting low yields in this compound extraction.

References

Technical Support Center: Optimizing Guignardia mangiferae Fermentation for Guignardone L Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Guignardia mangiferae to produce the bioactive secondary metabolite, Guignardone L.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Guignardia mangiferae for this compound production.

Problem Potential Cause Recommended Solution
No or Poor Fungal Growth Incorrect culture medium composition.Ensure the use of a suitable medium such as Potato Dextrose Broth (PDB). Consider supplementing with yeast extract or other nutrient sources to enhance growth.
Suboptimal temperature or pH.Optimize the incubation temperature (typically around 25-30°C for many endophytic fungi) and the initial pH of the medium (generally in the range of 5.0-7.0).[1][2][3]
Inoculum viability issues.Use a fresh and actively growing culture of Guignardia mangiferae for inoculation. Ensure the inoculum size is adequate (e.g., 4% v/v).[4]
Low or No this compound Yield Inappropriate fermentation duration.The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase.[5] An optimal fermentation time, which can range from 7 to 21 days, should be determined by performing a time-course study.[3][6]
Suboptimal media components.Systematically evaluate different carbon and nitrogen sources. For instance, glucose and peptone are commonly used in fungal fermentations.[1] The carbon-to-nitrogen ratio can also significantly impact secondary metabolite production.
Inadequate aeration and agitation.Optimize the agitation speed (e.g., 140-180 rpm) and the volume of the culture medium in the flask to ensure sufficient oxygen supply, which is crucial for the biosynthesis of many secondary metabolites.[3][4]
Contamination of Cultures Improper sterile techniques.Strictly adhere to aseptic techniques during all stages of media preparation, inoculation, and sampling.
Contaminated inoculum.Ensure the purity of the fungal culture before inoculation.
Foaming in the Bioreactor High protein content in the medium.Add food-grade antifoaming agents to the fermentation medium.
Excessive agitation.Reduce the agitation speed to a level that still provides adequate mixing and aeration without causing excessive foaming.
Difficulty in Extracting this compound Inefficient extraction solvent.Ethyl acetate is a commonly used and effective solvent for extracting secondary metabolites from fungal fermentation broths.
Incorrect pH during extraction.Adjust the pH of the fermentation broth before extraction, as the solubility of the target compound can be pH-dependent.

Frequently Asked Questions (FAQs)

1. What is the optimal medium for Guignardia mangiferae fermentation to produce this compound?

While the optimal medium for this compound production needs to be determined empirically, a good starting point is Potato Dextrose Broth (PDB). To enhance the yield, you can systematically optimize the medium by testing various carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[1]

2. What are the key fermentation parameters to optimize for this compound production?

The critical parameters to optimize include:

  • Temperature: Typically in the range of 25-30°C.[2][7]

  • pH: The initial pH of the medium should be optimized, usually between 5.0 and 7.0.[1][3]

  • Agitation: Agitation speed (e.g., 140-180 rpm) is important for nutrient distribution and aeration.[3][4]

  • Incubation Time: A time-course experiment is necessary to determine the optimal harvest time, which is often in the stationary phase of fungal growth (e.g., 9-15 days).[5]

3. How can I increase the yield of this compound?

Yield enhancement can be approached through several strategies:

  • Media Optimization: As detailed above, systematically refining the carbon and nitrogen sources is crucial.

  • Parameter Optimization: Fine-tuning temperature, pH, and agitation can significantly impact production.

  • Precursor Feeding: While the specific precursors for this compound are not well-documented, the biosynthesis of similar fungal metabolites often involves polyketide pathways.[8] Experimenting with the addition of potential precursors related to polyketide synthesis could be beneficial.

4. How do I monitor the production of this compound during fermentation?

Regularly take samples from the fermentation broth and extract the secondary metabolites. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of this compound.[4]

5. What is the best method for extracting and purifying this compound?

A common method involves solvent extraction of the fermentation broth with ethyl acetate. The crude extract can then be subjected to various chromatographic techniques for purification, such as column chromatography on silica gel or preparative HPLC.

Experimental Protocols

Protocol for Optimizing Fermentation Medium

This protocol uses a one-factor-at-a-time (OFAT) approach to screen for optimal carbon and nitrogen sources.

  • Prepare Basal Medium: Prepare a basal medium (e.g., Potato Dextrose Broth).

  • Carbon Source Screening:

    • Prepare flasks with the basal medium.

    • Supplement individual flasks with different carbon sources (e.g., glucose, sucrose, fructose, maltose) at a fixed concentration (e.g., 20 g/L).

    • Inoculate with Guignardia mangiferae.

    • Incubate under standard conditions (e.g., 28°C, 150 rpm) for a predetermined duration (e.g., 14 days).

    • Harvest the broth and quantify this compound production.

  • Nitrogen Source Screening:

    • Using the best carbon source identified, prepare media with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).

    • Follow the same inoculation, incubation, and analysis steps as for the carbon source screening.

Protocol for Extraction of this compound
  • Harvesting: After the desired fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.

Visualizations

experimental_workflow cluster_fermentation Fermentation Optimization cluster_extraction Extraction & Analysis cluster_purification Purification A Inoculum Preparation (Guignardia mangiferae) C Fermentation (Optimized Conditions) A->C B Media Preparation (e.g., PDB) B->C D Time-Course Sampling C->D E Harvesting (Separation of Biomass and Broth) D->E F Solvent Extraction (Ethyl Acetate) E->F G Crude Extract F->G H Analysis (HPLC/LC-MS) G->H I Column Chromatography G->I J Pure this compound I->J

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_fermentation_params Fermentation Parameters cluster_culture_health Culture Health & Duration Start Low this compound Yield Media Check Media Composition (C/N sources) Start->Media Temp Verify Temperature Start->Temp pH Check Initial pH Start->pH Agitation Verify Agitation/Aeration Start->Agitation Inoculum Check Inoculum Viability Start->Inoculum Time Optimize Fermentation Time Start->Time Contamination Check for Contamination Start->Contamination Solution Improved this compound Yield Media->Solution Optimize Temp->Solution Optimize pH->Solution Optimize Agitation->Solution Optimize Inoculum->Solution Use fresh culture Time->Solution Perform time-course study Contamination->Solution Ensure sterility

Caption: Troubleshooting logic for low this compound yield.

biosynthesis_overview PrimaryMetabolites Primary Metabolites (e.g., Acetyl-CoA, Amino Acids) PKS Polyketide Synthase (PKS) Pathway PrimaryMetabolites->PKS TailoringEnzymes Tailoring Enzymes (e.g., Oxygenases, Transferases) PKS->TailoringEnzymes GuignardoneL This compound TailoringEnzymes->GuignardoneL

Caption: Putative biosynthesis overview for this compound.

References

Guignardone L solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Guignardone L" is not available in the public scientific literature. This technical support center is developed based on the assumption that this compound is a novel meroterpenoid, structurally related to other known guignardones (e.g., Guignardone A, B, J, N). Like many natural products, guignardones are complex molecules with poor aqueous solubility. The following troubleshooting guides and FAQs are based on established methods for working with poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of my aqueous buffer. Why is this happening?

A1: Precipitation of hydrophobic compounds like this compound from aqueous solutions is a common issue.[1][2] Several factors can contribute to this:

  • Low Intrinsic Aqueous Solubility: this compound is likely a lipophilic molecule with limited ability to dissolve in water.

  • Incorrect pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[3][4][5]

  • High Final Concentration: The desired final concentration in your experiment may exceed the thermodynamic solubility limit of the compound in the aqueous buffer.

  • Co-solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.[2]

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and lead to precipitation.[6]

Q2: What is the maximum recommended final concentration of DMSO for cell-based assays?

A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or other artifacts.[2] It is always best practice to determine the DMSO tolerance for your specific cell line with a vehicle control experiment.

Q3: What is the difference between kinetic and thermodynamic solubility?

A3:

  • Kinetic Solubility: This refers to the concentration of a compound that can be achieved upon rapid addition of a stock solution (typically in an organic solvent) to an aqueous buffer before it precipitates. It often represents a supersaturated and unstable state.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the dissolved and undissolved forms are in equilibrium.[7]

Understanding this distinction is crucial, as a solution that appears clear initially (kinetic solubility) may precipitate over time as it equilibrates to its lower thermodynamic solubility.[7]

Q4: Can I use heating or sonication to dissolve my this compound?

A4: Gentle heating or sonication can help in the initial dissolution of a compound. However, if the compound precipitates again upon cooling to ambient temperature, it indicates that you have created a supersaturated solution that is not stable.[2] These methods are best used to aid the initial solubilization in a co-solvent before further dilution.[2]

Troubleshooting Guides

Guide 1: this compound Precipitates Upon Dilution from an Organic Stock Solution

This is a frequent challenge when working with hydrophobic compounds. The following steps can help you troubleshoot this issue:

Potential Cause & Recommended Solution

Potential Cause Recommended Solution
Final concentration is too high. Decrease the final working concentration of this compound in your experiment.
High percentage of organic co-solvent (e.g., DMSO) in the final solution. Prepare a more concentrated stock solution of this compound in the organic solvent so that a smaller volume is needed for dilution, keeping the final co-solvent concentration low (ideally ≤0.1% for cell-based assays).[2]
"Solvent Shock" from rapid dilution. Add the stock solution to the aqueous buffer slowly and with continuous gentle vortexing or stirring to ensure rapid and uniform mixing.[2]
Buffer pH is not optimal. If this compound has ionizable functional groups and your experimental conditions permit, try adjusting the pH of your buffer. For acidic compounds, increasing the pH above their pKa will increase solubility, while for basic compounds, decreasing the pH below their pKa will enhance solubility.[4][6]
Guide 2: My this compound Solution is Initially Clear but Becomes Cloudy Over Time

This often indicates the formation of a metastable supersaturated solution.

Potential Cause & Recommended Solution

Potential Cause Recommended Solution
Metastable supersaturated solution. The initial concentration is above the thermodynamic solubility limit. Reduce the final concentration of this compound.
Temperature fluctuations. Ensure your experimental setup and storage are maintained at a constant temperature. A decrease in temperature can lower solubility.[2]
Interaction with buffer components. Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility in a simpler buffer first.
Compound degradation. Assess the stability of this compound in your buffer over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent
  • Accurately weigh the desired amount of solid this compound using an analytical balance.

  • Transfer the weighed compound to a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., anhydrous DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility.

  • Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.

  • Add a known volume of the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Data Presentation: Solubility Enhancement Strategies

The following tables provide illustrative data on how different formulation strategies can enhance the aqueous solubility of a model poorly soluble compound.

Table 1: Effect of Co-solvents on Apparent Solubility

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None (Water)00.51
Ethanol101530
Ethanol2050100
PEG 400102550
PEG 4002080160
DMSO5100200

Table 2: Effect of Cyclodextrin Complexation on Aqueous Solubility

CyclodextrinMolar Ratio (Drug:CD)Aqueous Solubility (µg/mL)Fold Increase
None-0.51
β-Cyclodextrin1:12550
HP-β-Cyclodextrin1:1150300
HP-β-Cyclodextrin1:2400800

Table 3: Effect of pH on the Solubility of a Hypothetical Weakly Acidic this compound (pKa = 5.5)

Buffer pHAqueous Solubility (µg/mL)
4.51.0
5.55.5
6.550.5
7.5500.0

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_troubleshoot Troubleshooting cluster_solutions Solutions weigh Weigh Solid This compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe quantify Quantify Soluble Fraction (HPLC/LC-MS) observe->quantify precipitate Precipitation Occurs? quantify->precipitate yes Yes precipitate->yes no No precipitate->no lower_conc Lower Final Concentration yes->lower_conc adjust_ph Adjust Buffer pH yes->adjust_ph cosolvent Use Co-solvents yes->cosolvent cyclodextrin Use Cyclodextrins yes->cyclodextrin lipid Lipid-based Formulation yes->lipid proceed Proceed with Experiment no->proceed

Caption: Experimental workflow for handling a poorly soluble compound like this compound.

signaling_pathway Guignardone_L This compound Receptor Cell Surface Receptor (e.g., GPCR, RTK) Guignardone_L->Receptor Binds/Activates G_Protein G-Protein / Adaptor Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK) Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates/ Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Leads to

Caption: A hypothetical signaling pathway that could be modulated by this compound.

References

Preventing degradation of Guignardone L in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Guignardone L to minimize degradation and ensure the integrity of your research results. As specific degradation pathways for this compound have not been extensively published, the following recommendations are based on general principles for the preservation of complex natural products, particularly meroterpenoids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Question Possible Causes Recommended Actions
I am observing a decrease in the biological activity of my this compound sample over time. Compound degradation due to improper storage (temperature, light, air exposure).Repeated freeze-thaw cycles of stock solutions.1. Review your storage conditions against the recommendations in the FAQ section.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Perform a purity analysis (e.g., HPLC) on your current stock and compare it to the initial analysis or a new sample.
My HPLC analysis shows new, unknown peaks that were not present in the initial analysis. Chemical degradation of this compound, leading to the formation of new compounds.[1][2]1. Document the storage conditions and duration of your sample.2. Attempt to characterize the new peaks using techniques like LC-MS to identify potential degradation products.[3]3. Consider performing a forced degradation study (see protocol below) to intentionally generate and identify potential degradants.[4][5]
I am seeing a gradual color change in my solid this compound sample. Potential oxidation or reaction with atmospheric components.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).2. Minimize exposure to light by using amber vials.3. If possible, store in a desiccator to prevent moisture absorption.
The solubility of my this compound sample seems to have decreased. Formation of less soluble degradation products or polymerization.1. Attempt to dissolve a small amount in various solvents to assess solubility changes.2. Analyze the sample for purity to identify any new, less soluble components.3. If degradation is suspected, it is advisable to use a fresh, uncompromised sample for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or lower, protected from light in a tightly sealed container. To minimize oxidation, storing under an inert gas like argon or nitrogen is recommended.

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare stock solutions in a high-purity, anhydrous solvent in which this compound is stable (e.g., DMSO, ethanol). It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C.

Q3: How can I check if my this compound sample has degraded?

A3: The most effective way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Comparing the chromatogram of your current sample to a reference chromatogram of a fresh sample can reveal the presence of degradation products. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.

Q4: What are the likely causes of this compound degradation?

A4: While specific pathways are not well-documented, common causes of degradation for complex natural products include:

  • Hydrolysis: Reaction with water, which can be pH-dependent.

  • Oxidation: Reaction with oxygen, which can be accelerated by light and temperature.[3][6]

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

  • Thermal Degradation: Breakdown at elevated temperatures.[7]

Q5: Can I still use a partially degraded sample of this compound?

A5: It is strongly advised against using a degraded sample for biological experiments. The degradation products may have their own biological activities or could interfere with the activity of the remaining this compound, leading to unreliable and irreproducible results.[8]

Illustrative Degradation Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how different conditions might affect its stability. This data is for illustrative purposes only.

Condition Duration Temperature % Degradation of this compound (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolyzed analogue
0.1 M NaOH24 hours60°C25%Epimerized and hydrolyzed products
3% H₂O₂24 hoursRoom Temp30%Oxidized analogues
UV Light (254 nm)48 hoursRoom Temp10%Photodegradation product
Heat72 hours80°C5%Isomerized product

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish stability-indicating analytical methods.[4][9][10]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[7]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[7]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.[7] Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample (unstressed this compound), by a validated HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

    • If coupled with a mass spectrometer, attempt to identify the mass of the degradation products.

Visualizations

TroubleshootingWorkflow start Suspected this compound Degradation (e.g., loss of activity, new HPLC peaks) check_storage Review Storage Conditions (Temp, Light, Air, Solvent) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis compare_data Compare with Reference Data (Initial analysis or fresh sample) purity_analysis->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed New peaks / Reduced main peak no_degradation No Significant Degradation compare_data->no_degradation No significant change use_new_sample Discard Old Stock Use Fresh this compound Sample degradation_confirmed->use_new_sample troubleshoot_experiment Troubleshoot Other Experimental Parameters (e.g., assay conditions, cell lines) no_degradation->troubleshoot_experiment forced_degradation Optional: Perform Forced Degradation Study to identify potential degradants use_new_sample->forced_degradation

References

Technical Support Center: Overcoming NMR Signal Overlap in Guignardone L Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving NMR signal overlap during the analysis of Guignardone L and related meroterpenoids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain high-quality, unambiguous NMR data for complex natural products.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions regarding NMR signal overlap in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is NMR signal overlap a common problem in the analysis of this compound?

A1: this compound, a complex meroterpenoid, possesses a rigid tetracyclic core with numerous stereocenters. This intricate three-dimensional structure leads to a high density of protons and carbons in similar chemical environments, particularly in the aliphatic region of the NMR spectrum. Consequently, many signals resonate at very close chemical shifts, resulting in significant overlap and making spectral interpretation challenging.

Q2: My ¹H NMR spectrum of this compound shows a cluster of overlapping multiplets in the aliphatic region. What is the first step I should take?

A2: The initial and often simplest approach is to modify the experimental conditions to induce changes in chemical shifts. This can be achieved by:

  • Changing the solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can alter the chemical shifts of protons due to solvent-solute interactions, potentially resolving the overlap.[1]

  • Varying the temperature: Acquiring spectra at different temperatures can help to resolve signals from different conformers and may improve resolution by changing the tumbling rate of the molecule.

Q3: If changing the solvent and temperature doesn't fully resolve the signal overlap, what are the next steps?

A3: If simple experimental modifications are insufficient, employing multi-dimensional NMR techniques is the most powerful approach to resolve signal overlap.[2] These experiments spread the NMR signals into two or more dimensions, providing greater resolution. Key 2D NMR experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, effectively spreading the proton signals along the carbon chemical shift axis.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

  • TOCSY (Total Correlation Spectroscopy): Correlates a proton to all other protons within the same spin system, which is useful for identifying all protons of a particular structural motif.

Q4: I have acquired 2D NMR data, but some cross-peaks in the HSQC and HMBC spectra are still ambiguous due to overlap. What advanced techniques can I use?

A4: For particularly challenging cases of signal overlap, more advanced NMR techniques can be employed:

  • Higher-Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 800 MHz vs. 500 MHz) will increase the dispersion of signals.

  • Selective 1D Experiments: Techniques like 1D TOCSY or 1D NOESY can be used to selectively excite a specific, well-resolved proton and observe its correlations, providing unambiguous assignments even in crowded regions.

  • 3D NMR Spectroscopy: In very complex cases, 3D NMR experiments (e.g., HSQC-TOCSY) can be utilized to spread the signals into a third dimension, offering the highest degree of resolution.

Data Presentation: Strategies for Resolving Signal Overlap

The following table summarizes the effectiveness of various techniques in resolving hypothetical signal overlap scenarios for this compound.

Signal Overlap Scenario Technique Principle Expected Outcome Relative Cost/Time
Overlapping multiplets of two methylene groups (e.g., H₂-2 and H₂-3) in the ¹H NMR spectrum.HSQC Correlates protons to their directly attached ¹³C nuclei.The two proton signals will be resolved in the second dimension as they are attached to carbons with different chemical shifts.Low
Ambiguous long-range correlations in the HMBC spectrum due to overlapping proton signals.Selective 1D HMBC Selectively excites a single proton resonance and observes its long-range correlations.Unambiguous identification of correlations from the selected proton to nearby carbons.Medium
Broadened signals and poor resolution in a flexible side chain.Variable Temperature NMR Alters the rate of conformational exchange.Sharpening of signals at higher or lower temperatures as the molecule is "locked" into a single conformation or exchange is averaged out.Low
Severe overlap of multiple spin systems in the aliphatic region.TOCSY Transfers magnetization throughout an entire spin system.Allows for the identification of all protons belonging to a specific spin system, even if some are overlapped.Medium
Inability to resolve critical signals even with standard 2D NMR.Higher-Field NMR Increases the chemical shift dispersion.Improved resolution of all signals in both ¹H and ¹³C dimensions.High

Experimental Protocols

This section provides detailed methodologies for key experiments used to overcome NMR signal overlap.

Protocol 1: Solvent Study for Resolving Signal Overlap
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a standard deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

  • Solvent Removal: Carefully remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator at low temperature.

  • Second Solvent Addition: Add 0.6 mL of a second deuterated solvent with different properties (e.g., C₆D₆) to the same NMR tube.

  • Second Spectrum Acquisition: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the two spectra to identify any changes in chemical shifts that may have resolved the signal overlap.

Protocol 2: Variable Temperature (VT) NMR Analysis
  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈ for high temperatures, CD₂Cl₂ for low temperatures).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Data Analysis: Monitor the changes in chemical shifts and line widths as a function of temperature to identify the optimal temperature for signal resolution.

Protocol 3: 2D NMR Data Acquisition (HSQC, HMBC, TOCSY)
  • Sample Preparation: Prepare a concentrated sample of this compound (10-20 mg) in 0.6 mL of a suitable deuterated solvent.

  • Parameter Optimization:

    • HSQC: Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all expected signals. Use a standard ¹JCH coupling constant of ~145 Hz.

    • HMBC: Set the long-range coupling delay (e.g., 50-100 ms) to optimize for ⁿJCH correlations (typically 4-10 Hz).

    • TOCSY: Select an appropriate mixing time (e.g., 80-120 ms) to allow for magnetization transfer throughout the spin systems of interest.

  • Data Acquisition: Acquire the 2D spectra with a sufficient number of scans and increments in the indirect dimension to achieve adequate resolution and signal-to-noise.

  • Data Processing: Process the data using appropriate window functions and phasing to obtain high-quality 2D spectra.

Visualizations

The following diagrams illustrate key workflows and concepts for overcoming NMR signal overlap.

experimental_workflow start Start: Overlapping ¹H NMR Spectrum of this compound solvent_temp Modify Experimental Conditions (Solvent, Temperature) start->solvent_temp two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC, TOCSY) solvent_temp->two_d_nmr If overlap persists resolved Resolved Spectrum & Structure Elucidation solvent_temp->resolved If overlap is resolved advanced_nmr Advanced NMR Techniques (Higher Field, Selective 1D, 3D NMR) two_d_nmr->advanced_nmr If ambiguity remains two_d_nmr->resolved If signals are resolved advanced_nmr->resolved

Caption: A logical workflow for systematically addressing NMR signal overlap.

hsqc_concept cluster_1d 1D ¹H NMR cluster_2d 2D HSQC Spectrum overlap Overlapping Proton Signals (H-a, H-b) resolved_ha Resolved Signal for H-a overlap->resolved_ha Correlates to C-a resolved_hb Resolved Signal for H-b overlap->resolved_hb Correlates to C-b carbon_axis ¹³C Chemical Shift Axis

Caption: How 2D HSQC resolves overlapping proton signals via correlation to ¹³C.

decision_tree start Initial ¹H NMR Analysis check_overlap Is there significant signal overlap? start->check_overlap no_overlap Proceed with 1D analysis check_overlap->no_overlap No exp_mods Attempt solvent/temperature changes check_overlap->exp_mods Yes check_again Is overlap resolved? exp_mods->check_again run_2d Acquire 2D NMR (HSQC, HMBC, etc.) check_again->run_2d No structure_elucidation Final Structure Elucidation check_again->structure_elucidation Yes final_check Are assignments unambiguous? run_2d->final_check advanced_methods Consider advanced techniques final_check->advanced_methods No final_check->structure_elucidation Yes advanced_methods->structure_elucidation

Caption: A decision tree for selecting the appropriate NMR experiment.

References

Technical Support Center: Guignardone L Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guignardone L. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with cell permeability assays of this novel meroterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during cell permeability experiments with this compound.

Problem Potential Cause Suggested Solution
Low Apparent Permeability (Papp) Value Poor Aqueous Solubility: this compound, like other meroterpenoids, may have limited solubility in aqueous assay buffers, leading to an underestimation of its permeability.1. Optimize Vehicle/Solvent: Use a co-solvent system (e.g., up to 1% DMSO) to improve solubility. Ensure the final solvent concentration is non-toxic to the cells. 2. Formulation Strategies: Consider using solubility enhancers such as cyclodextrins. 3. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the buffer pH accordingly, if it does not compromise cell monolayer integrity.
High Protein Binding: this compound may bind to proteins in the cell culture medium or to the assay apparatus, reducing the free concentration available for transport.1. Use of Bovine Serum Albumin (BSA): Incorporate a physiological concentration of BSA (e.g., 1-4%) in the receiver compartment to mimic in vivo conditions and prevent non-specific binding.[1] 2. Pre-treatment of Assay Plates: Pre-incubate plates with a BSA solution to block non-specific binding sites.
Efflux Transporter Activity: this compound could be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on the cell monolayer, actively pumping it out of the cells.1. Conduct Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use of Efflux Inhibitors: Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement.
High Variability Between Replicates Inconsistent Cell Monolayer Integrity: Variations in the tightness of the cell monolayer can lead to inconsistent permeability results.[2][3]1. Monitor Transepithelial Electrical Resistance (TEER): Measure TEER before and after the experiment to ensure monolayer integrity. Establish a consistent TEER value for initiating experiments. 2. Use of Paracellular Markers: Include a low-permeability marker (e.g., Lucifer yellow or mannitol) in your assay to assess the integrity of the paracellular pathway.
Inconsistent Compound Concentration: Errors in preparing or diluting the this compound stock solution can lead to variability.1. Verify Stock Concentration: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock solution. 2. Careful Pipetting: Ensure accurate and consistent pipetting techniques, especially for viscous solutions.
Low Mass Balance / Poor Recovery Compound Instability: this compound may be unstable in the assay buffer or may be metabolized by the cells.1. Assess Compound Stability: Incubate this compound in the assay buffer for the duration of the experiment and analyze for degradation. 2. Inhibit Metabolic Activity: If metabolism is suspected, consider using a cell line with lower metabolic capacity or include metabolic inhibitors (use with caution as they may affect cell health).
Adsorption to Assay Components: The compound may adsorb to the plasticware of the assay plate or filter membrane.1. Quantify Compound in All Compartments: At the end of the assay, measure the concentration of this compound in the donor and receiver compartments, as well as in the cell lysate, to determine mass balance. 2. Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding plates.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

While specific data for this compound is not publicly available, we can infer potential properties from related compounds like Guignardone A and J. These compounds are meroterpenoids, a class of natural products that often exhibit moderate to high lipophilicity.

Compound Molecular Formula Molecular Weight ( g/mol )
Guignardone AC17H22O4290.4
Guignardone JC17H24O5308.4

Data sourced from PubChem.[4][5]

Given these structures, it is plausible that this compound also has a molecular weight in a similar range and may possess limited aqueous solubility, a critical factor to consider in permeability assays.

Q2: Which cell line is most appropriate for assessing the intestinal permeability of this compound?

The Caco-2 cell line is the most widely accepted and well-characterized in vitro model for predicting human intestinal permeability.[2][3] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[2]

Q3: How can I be sure my Caco-2 monolayer is ready for a permeability experiment?

A Caco-2 monolayer is typically ready for permeability experiments after 21 days of culture on a permeable support. The key indicator of a confluent and well-formed monolayer is the measurement of Transepithelial Electrical Resistance (TEER). A stable and sufficiently high TEER value (typically >250 Ω·cm²) indicates the formation of tight junctions. It is also recommended to assess the permeability of a paracellular marker like Lucifer yellow to confirm monolayer integrity.

Q4: What are the key steps in a Caco-2 permeability assay?

The following diagram outlines the general workflow for a Caco-2 permeability assay.

G cluster_0 Cell Culture Phase cluster_1 Permeability Experiment Phase cluster_2 Analysis Phase A Seed Caco-2 cells on permeable supports B Culture for 21 days to allow differentiation A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer C->D Monolayer Ready E Add this compound to the apical (donor) side D->E F Incubate at 37°C with gentle shaking E->F H Include paracellular marker (e.g., Lucifer yellow) E->H G Collect samples from the basolateral (receiver) side at time points F->G I Quantify this compound concentration (e.g., LC-MS/MS) G->I K Assess monolayer integrity post-assay (TEER, Lucifer yellow) H->K J Calculate Papp value I->J

Caco-2 Permeability Assay Workflow

Q5: How is the apparent permeability coefficient (Papp) calculated?

The Papp value is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

  • A is the surface area of the permeable support.

  • C0 is the initial concentration of the compound in the donor compartment.

Q6: What are the potential biological activities of this compound?

While the specific biological activities of this compound are not yet characterized, other members of the guignardone family have shown cytotoxic effects against various cancer cell lines. For instance, some guignardones have exhibited weak to moderate inhibitory activities against MCF-7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines.[6] It is plausible that this compound may possess similar cytotoxic or other biological activities.

Experimental Protocols

Detailed Methodology for Caco-2 Permeability Assay

This protocol provides a general framework. Optimization may be required for specific laboratory conditions and for this compound.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells at a density of 6 x 10^4 cells/cm² onto collagen-coated polycarbonate membrane inserts (e.g., Transwell®).

  • Maintain the cultures for 21-25 days, changing the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltohmmeter. Only use monolayers with TEER values above 250 Ω·cm².

3. Transport Experiment:

  • Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Prepare the dosing solution of this compound in HBSS. The final concentration of any co-solvent (e.g., DMSO) should be below 1% and non-toxic.

  • Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • Incubate the plate at 37°C with gentle agitation (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed HBSS.

  • At the end of the experiment, collect samples from the donor compartment.

4. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

5. Data Analysis:

  • Calculate the cumulative amount of this compound transported into the receiver compartment at each time point.

  • Plot the cumulative amount transported versus time. The slope of the linear portion of this curve represents dQ/dt.

  • Calculate the Papp value using the equation provided in the FAQ section.

Logical Relationship of Troubleshooting Permeability Assays

The following diagram illustrates the logical flow for troubleshooting common issues in cell permeability assays.

G Start Low Papp Value Observed Solubility Check Aqueous Solubility Start->Solubility Efflux Assess Efflux Ratio Solubility->Efflux Good OptimizeSolvent Optimize Co-solvent/Formulation Solubility->OptimizeSolvent Poor Recovery Evaluate Mass Balance Efflux->Recovery Low EffluxInhibitor Use Efflux Inhibitors Efflux->EffluxInhibitor High CheckStability Assess Compound Stability Recovery->CheckStability Poor CheckBinding Investigate Non-specific Binding Recovery->CheckBinding Poor Conclusion Permeability Characterized Recovery->Conclusion Good OptimizeSolvent->Conclusion EffluxInhibitor->Conclusion CheckStability->Conclusion CheckBinding->Conclusion

Troubleshooting Logic for Low Permeability

References

Technical Support Center: Minimizing Off-Target Effects of Guignardone L in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Guignardone L in various experimental assays. The following troubleshooting guides and FAQs will help you design robust experiments, interpret your data accurately, and avoid common pitfalls associated with novel bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my experiment after treatment with this compound. How can I be sure it's a specific on-target effect?

A1: Distinguishing between on-target and off-target effects is crucial for validating your findings. A multi-faceted approach is recommended:

  • Use a Structurally Related Inactive Control: The most definitive control is a close chemical analog of this compound that is known to be inactive against the intended target.[1] If this analog recapitulates the observed phenotype, it strongly suggests an off-target effect.

  • Employ a Structurally Distinct Compound with the Same Target: If another compound with a different chemical structure that targets the same protein or pathway produces the same biological outcome, it strengthens the evidence for an on-target effect.[2]

  • Target Knockdown/Knockout Models: Compare the phenotype induced by this compound with the phenotype observed upon genetic knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR) of the intended target.[1] A high degree of similarity supports an on-target mechanism.

  • Rescue Experiments: If this compound inhibits a specific target, try to reverse the phenotype by adding a downstream product of the target's activity.[1] A successful rescue provides strong evidence for on-target engagement.

Q2: What is the first and most critical step to take when characterizing the off-target profile of this compound?

A2: The initial and most critical step is to establish a "therapeutic window" by determining the concentration-response curves for both the desired on-target activity and general cytotoxicity.[1] This involves conducting a dose-response experiment for your primary biological endpoint alongside a cytotoxicity assay (e.g., MTT, LDH release) over a broad range of this compound concentrations.[1] This will help you identify a concentration range that elicits the desired effect without causing significant cell death, which can be a common off-target effect.[1][2]

Q3: How can I proactively design my experiments to minimize the risk of off-target effects from this compound?

A3: A well-thought-out experimental design is your best defense against misleading off-target effects:

  • Use the Lowest Effective Concentration: Once you have determined the potency (EC50 or IC50) of this compound for its intended target, use the lowest concentration that produces a robust and reproducible on-target effect in your assays.[2] Off-target effects are often concentration-dependent.[2]

  • Conduct Time-Course Experiments: Analyzing the kinetics of both the on-target effect and any unexpected phenotypes can provide valuable clues.[2] Differences in the onset and duration of these effects can help differentiate between direct and indirect or off-target activities.[2]

  • Incorporate Appropriate Controls: Always include a vehicle-only control (e.g., DMSO at the same final concentration) to account for any solvent effects.[1] If available, a cell line that does not express the intended target can serve as an excellent negative control.[1]

Troubleshooting Guides

Problem: High background signal or unexpected cell death in my assay.

  • Possible Cause: General cytotoxicity due to off-target effects of this compound.[2]

  • Solution:

    • Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range of this compound.[2]

    • Ensure that the concentrations of this compound used in your primary assays are well below the toxic threshold.

    • If using a solvent like DMSO, ensure the final concentration is consistent across all conditions and is non-toxic to your cells (typically below 0.5%).[1]

Problem: The observed phenotype with this compound does not align with the known biology of the intended target.

  • Possible Cause: The phenotype is likely due to an unknown off-target effect of this compound.[2]

  • Solution:

    • Initiate off-target identification strategies as outlined in the FAQs, such as using inactive analogs and target knockdown models.

    • Consider the possibility that this compound might be modulating a related but distinct signaling pathway.

    • Perform broader profiling assays (e.g., proteomics, transcriptomics) to identify potential off-target interactions.

Problem: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: Several factors could contribute to a lack of reproducibility.

  • Solution:

    • Inaccurate Pipetting: Use calibrated pipettes and proper techniques, especially when preparing serial dilutions.[1]

    • Cell Culture Conditions: Maintain consistent cell passage numbers and restart cultures from frozen stocks periodically to prevent genetic drift.[2]

    • Plate Edge Effects: Evaporation from wells at the edge of multi-well plates can alter compound concentrations. Avoid using the outer wells for critical experiments or ensure proper humidification in the incubator.[1]

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound

This compound Concentration (µM)On-Target Activity (% Inhibition of Target X)Off-Target Effect (Cytotoxicity, % Cell Death)
0.015 ± 1.21 ± 0.5
0.148 ± 3.52 ± 0.8
192 ± 2.15 ± 1.1
1095 ± 1.845 ± 4.2
10098 ± 1.595 ± 2.3

Experimental Protocols

Protocol 1: Determining the On-Target Dose-Response Curve

  • Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a series of this compound dilutions. A common method is a 10-point, 3-fold serial dilution centered around the expected EC50/IC50.[2]

  • Treatment: Add the this compound dilutions to the cells. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration).[2]

  • Incubation: Incubate the cells for a predetermined period based on the target's biology and the assay readout.[2]

  • Assay: Perform your primary assay to measure the on-target effect (e.g., Western blot for a signaling protein, qPCR for a target gene, or a functional assay).[2]

  • Data Analysis: Plot the on-target effect as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50/IC50.

Protocol 2: Assessing Cytotoxicity

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare a broad range of this compound concentrations, including those higher than the expected effective concentration for the on-target effect.

  • Treatment: Add the this compound dilutions to the cells, including a vehicle-only control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a duration relevant to your primary experiments.

  • Assay: Perform a cytotoxicity assay, such as the MTT or LDH release assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell death for each concentration and determine the CC50 (the concentration that causes 50% cell death).

Visualizations

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_outcome Phase 4: Outcome A Define On-Target Hypothesis for this compound B Select Primary Assay A->B C Identify Potential Off-Targets A->C D Dose-Response Curve (On-Target) B->D F Control Experiments (Inactive Analog, Orthogonal Compound) C->F G Determine EC50/IC50 & CC50 D->G E Cytotoxicity Assay E->G H Compare On-Target vs. Off-Target Potency F->H G->H I Decision Point H->I J High Therapeutic Window: Proceed with On-Target Studies I->J On-Target Effect >> Off-Target Effect K Low Therapeutic Window: Re-evaluate or Redesign Compound I->K On-Target Effect ≈ Off-Target Effect

Caption: Workflow for assessing and minimizing off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor Receptor Target_Protein_X Target_Protein_X Receptor->Target_Protein_X Activates Downstream_Effector_1 Downstream_Effector_1 Target_Protein_X->Downstream_Effector_1 Phosphorylates Cellular_Response_A Desired Therapeutic Effect Downstream_Effector_1->Cellular_Response_A Leads to Off_Target_Protein_Y Off_Target_Protein_Y Downstream_Effector_2 Downstream_Effector_2 Off_Target_Protein_Y->Downstream_Effector_2 Inhibits Cellular_Response_B Undesired Side Effect Downstream_Effector_2->Cellular_Response_B Blocks Guignardone_L Guignardone_L Guignardone_L->Target_Protein_X Inhibits (On-Target) Guignardone_L->Off_Target_Protein_Y Inhibits (Off-Target)

Caption: Hypothetical signaling pathways for this compound.

References

Guignardone L Stability in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Guignardone L in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

A1: The chemical stability of compounds like this compound in DMSO can be influenced by several environmental factors during long-term storage.[1] Key factors include:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups that may be present in this compound. Water is considered a more significant factor in causing compound loss than oxygen.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Similar to other complex organic molecules, this compound may be sensitive to light, which can catalyze oxidative reactions or other photochemical degradation pathways.

  • pH of the Solution: The presence of acidic or basic impurities can catalyze degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of the compound.[1]

Q2: How can I tell if my this compound solution in DMSO is degrading?

A2: Signs of degradation can include:

  • A visible change in the color of the solution.

  • The appearance of precipitates or cloudiness.

  • Inconsistent results in biological assays.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC-UV).

Q3: What are the recommended storage conditions for this compound in DMSO?

A3: To maximize the shelf-life of your this compound stock solution, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.[1]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Moisture: Use anhydrous DMSO and minimize the solution's exposure to air to prevent moisture absorption.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.

Q4: Do freeze-thaw cycles affect the stability of this compound in DMSO?

A4: While some compounds are sensitive to freeze-thaw cycles, studies on a diverse set of compounds in DMSO have shown no significant loss after multiple cycles when handled properly.[1][2] To minimize potential issues, it is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the entire stock.

Troubleshooting Guides

Issue: I am observing a decrease in the expected activity of my this compound in my experiments.

This could be due to the degradation of your this compound stock solution. Follow these steps to troubleshoot the issue.

Visualizing the Troubleshooting Workflow

A Problem: Decreased Activity of this compound B Step 1: Visually Inspect Stock Solution (Color change, precipitate?) A->B C Step 2: Analytical Chemistry Check (HPLC-UV/MS) B->C D Step 3: Compare with a Freshly Prepared Standard C->D E Step 4: Review Storage and Handling Procedures D->E F Solution: Implement Corrective Actions E->F

Caption: Troubleshooting workflow for decreased compound activity.

Step 1: Visual Inspection of the Stock Solution

  • Action: Carefully observe your this compound stock solution.

  • Question: Do you notice any color changes, haziness, or solid precipitates that were not present when the solution was initially prepared?

  • Next Steps:

    • Yes: This is a strong indication of degradation or precipitation. Proceed to Step 2.

    • No: Visual changes are not always apparent. Proceed to Step 2 for a more sensitive analysis.

Step 2: Analytical Chemistry Assessment

  • Action: Analyze your stock solution using a suitable analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (MS).

  • Procedure: A general protocol for this is provided in the "Experimental Protocols" section below.

  • Question: Does the chromatogram show a significant decrease in the area of the main this compound peak compared to previous analyses? Are there new, unexpected peaks present?

  • Next Steps:

    • Yes: This confirms that your compound has degraded. Proceed to Step 4.

    • No: If the analytical results show no degradation, the issue may lie elsewhere in your experimental setup (e.g., cell culture conditions, reagent stability).

Step 3: Comparison with a Fresh Standard

  • Action: Prepare a fresh solution of this compound in anhydrous DMSO from a solid sample.

  • Procedure: Immediately analyze this fresh standard using the same analytical method as in Step 2 and compare it to your stock solution.

  • Question: Is the peak profile of your stock solution different from the fresh standard?

  • Next Steps:

    • Yes: This confirms the degradation of your stock solution. Proceed to Step 4.

    • No: If both solutions appear identical, the problem is likely not with the stability of your stock solution.

Step 4: Review of Storage and Handling Procedures

  • Action: Critically evaluate how the stock solution has been stored and handled.

  • Checklist:

    • Was the solution stored at the correct temperature (-20°C or -80°C)?

    • Was it protected from light?

    • Was anhydrous DMSO used?

    • How many times has the stock been freeze-thawed?

    • Was the container properly sealed to prevent moisture absorption?

  • Next Steps: Identify any deviations from best practices. Proceed to Step 5.

Step 5: Implementation of Corrective Actions

  • Action: Based on your findings, implement the following corrective measures:

    • Discard the degraded stock solution.

    • Prepare a new stock solution using high-purity, anhydrous DMSO.

    • Aliquot the new stock into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C in amber vials, and for extra precaution, in a desiccated container.

Data Presentation

To systematically track the stability of your this compound solutions, we recommend maintaining a stability log. Below is a template and an example of how to record your data.

Table 1: this compound Stability Data Log (Template)

Sample IDStorage Temp (°C)Timepoint (Weeks)% Purity by HPLCPeak Area (Arbitrary Units)Observations
0
2
4
8
12

Table 2: Example Stability Data for this compound in DMSO at Different Temperatures (Hypothetical Data)

Sample IDStorage Temp (°C)Timepoint (Weeks)% Purity by HPLCPeak Area (Arbitrary Units)Observations
GL-DMSO-RT-01Room Temp099.51,250,000Clear, colorless
295.21,190,000Slight yellowing
488.11,101,250Noticeable yellowing
GL-DMSO-4C-014°C099.61,252,500Clear, colorless
499.11,241,225Clear, colorless
898.51,231,250Clear, colorless
GL-DMSO-N20C-01-20°C099.51,250,000Clear, colorless
899.41,248,750Clear, colorless
1299.31,247,500Clear, colorless

Experimental Protocols

Protocol: HPLC-UV Stability Assessment of this compound in DMSO

1. Objective: To quantitatively assess the stability of this compound in a DMSO stock solution over time and under different storage conditions.

2. Materials:

  • This compound stock solution in DMSO

  • Freshly prepared this compound standard in DMSO

  • HPLC-grade Acetonitrile

  • HPLC-grade water with 0.1% formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Dilute a small aliquot of your stock solution and the fresh standard to the same concentration (e.g., 10 µg/mL) in the initial mobile phase composition (90% A, 10% B).

  • Analysis:

    • Inject the fresh standard to determine the retention time and initial peak area of this compound.

    • Inject the aged stock solution sample.

    • At each timepoint for your stability study, repeat the analysis of the aged stock.

4. Data Interpretation:

  • Compare the peak area of this compound in the aged sample to the initial timepoint.

  • Calculate the percentage of this compound remaining.

  • Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.

Visualizing the Experimental Workflow

A Prepare this compound Stock in DMSO B Aliquot and Store under Different Conditions (e.g., RT, 4°C, -20°C, -80°C) A->B C Timepoint Zero: Analyze Fresh Standard via HPLC B->C D Analyze Stored Samples at Regular Timepoints (e.g., 2, 4, 8 weeks) B->D E Compare Chromatograms: - Main Peak Area - Appearance of New Peaks C->E D->E F Determine Degradation Rate and Optimal Storage Conditions E->F

Caption: Workflow for a time-course stability study of this compound.

Potential Degradation Pathways

While the specific degradation pathway for this compound is not published, compounds with similar structures (e.g., flavonoids, meroterpenoids) can undergo oxidation or hydrolysis.

Hypothetical Degradation Pathway for a Flavonoid-like Structure

A This compound (Intact Molecule) B Oxidative Stress (Light, O2) A->B Pathway 1 C Hydrolysis (Water Contamination) A->C Pathway 2 D Oxidized Products (e.g., Quinones) B->D E Hydrolyzed Products (Ring Opening) C->E

Caption: Potential degradation pathways for this compound in DMSO.

References

Addressing batch-to-batch variability of Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Guignardone L and why is it prone to batch-to-batch variability?

A1: this compound is not a well-documented compound. However, the Guignardone family consists of meroterpenoids isolated from endophytic fungi, such as Guignardia mangiferae.[1][2][3] As with many natural products, batch-to-batch variability is an inherent challenge. This variability can arise from several factors, including:

  • Biological Variation: Genetic drift in the producing fungal strain, and subtle changes in fermentation conditions (media composition, temperature, aeration) can alter the metabolic profile and the relative abundance of specific Guignardones.

  • Extraction and Purification: Minor variations in solvents, extraction times, and chromatographic purification can lead to differences in the final purity and impurity profile of the isolated compound.[3][4]

  • Chemical Instability: The complex structures of Guignardones may be susceptible to degradation or isomerization upon exposure to light, temperature fluctuations, or certain solvents, particularly during long-term storage.

Q2: My experiments with a new batch of Guignardone are yielding different results than my previous batch. What are the likely causes?

A2: Inconsistent experimental outcomes with a new batch of a Guignardone compound are often attributable to variations in the purity, concentration of the active compound, or the presence of different minor impurities that may have biological activity. It is also possible that the compound has degraded during storage. We recommend a systematic approach to troubleshoot this issue, starting with a quality control check of the new batch.

Q3: How can I minimize the impact of batch-to-batch variability on my experimental results?

A3: To mitigate the effects of batch-to-batch variability, we recommend the following:

  • Thorough Qualification of New Batches: Before initiating critical experiments, perform analytical and biological qualification of each new batch to ensure it meets your experimental requirements.

  • Standardized Operating Procedures (SOPs): Implement strict SOPs for the handling, storage, and preparation of Guignardone solutions.

  • Use of a Reference Standard: If possible, procure a highly purified and well-characterized batch to serve as a reference standard for comparing new batches.

  • Report Batch Information: In all publications and internal reports, clearly state the source and batch number of the Guignardone compound used.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity

Symptoms:

  • Reduced or enhanced potency (e.g., changes in IC50 or EC50 values) in cell-based assays.

  • Unexpected cytotoxicity or off-target effects.

  • Complete loss of biological activity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Concentration 1. Verify the concentration of your stock solution using a calibrated analytical balance and appropriate solvent volumes. 2. If possible, determine the concentration of the active compound using a quantitative analytical method like qNMR or HPLC with a validated reference standard.
Compound Degradation 1. Check the appearance of the solid compound and solutions for any changes in color or precipitation. 2. Analyze the compound by HPLC or LC-MS to look for degradation products. 3. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light, under inert gas if necessary).
Presence of Bioactive Impurities 1. Assess the purity of the batch using high-resolution analytical techniques such as HPLC-DAD or LC-MS/MS. 2. Compare the impurity profile to that of a previous batch with known activity.
Variations in Experimental Protocol 1. Review your experimental protocol for any deviations. 2. Ensure that all reagents, cell lines, and instruments are performing as expected.
Issue 2: Poor Solubility or Precipitation

Symptoms:

  • The compound does not fully dissolve in the intended solvent.

  • Precipitation is observed in stock solutions or during dilution into aqueous media.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent 1. Consult the supplier's technical data sheet for recommended solvents. 2. Test the solubility in small volumes of alternative solvents (e.g., DMSO, ethanol, methanol).
Supersaturation 1. Prepare a less concentrated stock solution. 2. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.
Changes in pH or Salt Concentration 1. When diluting into aqueous buffers, be mindful of potential pH-dependent solubility. 2. High salt concentrations in buffers can sometimes decrease the solubility of organic compounds.

Data Presentation

The following table illustrates a hypothetical comparison of key quality attributes for two different batches of a Guignardone compound, highlighting potential sources of variability.

Parameter Batch A (Reference) Batch B (New) Acceptance Criteria Potential Impact of Deviation
Purity (by HPLC, 254 nm) 98.5%95.2%≥ 98.0%Reduced potency, potential for off-target effects from impurities.
Major Impurity 1 0.8%2.5%≤ 1.0%If the impurity is bioactive, it could alter the experimental outcome.
Major Impurity 2 0.3%Not Detected≤ 0.5%A different impurity profile may lead to different biological effects.
Residual Solvent (e.g., Ethyl Acetate) < 0.1%0.5%≤ 0.2%High levels of residual solvents can be cytotoxic.
Biological Activity (IC50 in MCF-7 cells) 10.2 µM15.8 µM8 - 12 µMInconsistent experimental results, requiring adjustments to dosing.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment of a Guignardone Batch
  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of the Guignardone reference standard.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the new Guignardone batch.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Quantify the amount of specific impurities by comparing their peak areas to the calibration curve of the reference standard (assuming a similar response factor).

Protocol 2: In Vitro Biological Activity Assay (Example: Cytotoxicity in MCF-7 Cells)
  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each Guignardone batch in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the Guignardone compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Assessment (e.g., using MTT assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each batch.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Guignardone Guignardone Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Guignardone->Receptor Tyrosine Kinase (RTK) Inhibition Cell Membrane Cell Membrane PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase-3 Caspase-3 AKT->Caspase-3 Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway for Guignardone activity.

QC_Workflow New Batch Received New Batch Received Visual Inspection Visual Inspection New Batch Received->Visual Inspection HPLC-UV Purity HPLC-UV Purity Visual Inspection->HPLC-UV Purity Pass Batch Fail Batch Fail Visual Inspection->Batch Fail Fail LC-MS Identity LC-MS Identity HPLC-UV Purity->LC-MS Identity Biological Assay Biological Assay LC-MS Identity->Biological Assay Compare to Reference Compare to Reference Biological Assay->Compare to Reference Batch Pass Batch Pass Compare to Reference->Batch Pass Meets Criteria Compare to Reference->Batch Fail Out of Spec

Caption: Quality control workflow for new batches of Guignardone.

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Refining Purification Methods for High-Purity Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for high-purity Guignardone L. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the isolation and purification of this meroterpenoid.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield of this compound after Extraction Incomplete extraction from the fungal matrix.Optimize the extraction solvent system and extraction time. Consider using a combination of polar and non-polar solvents.
Degradation of this compound during extraction.Employ milder extraction techniques, such as maceration at room temperature, and avoid prolonged exposure to high temperatures or harsh pH conditions.
Poor Separation in Flash Chromatography Inappropriate solvent system for elution.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation.
Overloading of the column.Reduce the amount of crude extract loaded onto the column to avoid band broadening and co-elution of impurities.
Peak Splitting in HPLC Column overload.Decrease the injection volume or the concentration of the sample.
Incompatibility between the sample solvent and the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.
Low Purity of Final Product Co-elution of closely related impurities.Optimize the HPLC gradient to improve the resolution between this compound and its impurities. Consider using a different stationary phase.
Incomplete removal of solvents.Ensure complete evaporation of solvents under reduced pressure and consider lyophilization for final product drying.
Crystallization Failure Solution is too dilute or too concentrated.Adjust the concentration of the solution. Slow evaporation of the solvent can help in achieving the optimal concentration for crystal growth.
Presence of impurities inhibiting crystallization.Further purify the compound using preparative HPLC before attempting crystallization.

Frequently Asked Questions (FAQs)

1. What is the recommended starting material for this compound purification?

The primary source of this compound is the endophytic fungus Guignardia mangiferae. The purification process typically begins with a crude extract obtained from the fungal mycelium grown in a suitable culture medium.

2. Which chromatographic techniques are most effective for this compound purification?

A combination of chromatographic techniques is generally employed for the successful isolation of high-purity this compound. The typical workflow involves:

  • Flash Chromatography on Silica Gel: This is an initial purification step to separate the crude extract into fractions based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of this compound from closely related impurities. Both preparative and semi-preparative columns can be used.

3. What are the key parameters to optimize in RP-HPLC for this compound purification?

The critical parameters for RP-HPLC optimization include:

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (typically methanol or acetonitrile) is effective.

  • Flow Rate: Adjusting the flow rate can impact the resolution and run time.

  • Detection Wavelength: The UV absorbance should be monitored at a wavelength where this compound exhibits a strong signal.

4. How can I confirm the purity and identity of the isolated this compound?

The purity of this compound can be assessed by analytical HPLC, which should show a single sharp peak. The identity of the compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Data Presentation

The following tables summarize quantitative data from typical purification experiments for Guignardone-related compounds, which can serve as a reference for optimizing this compound purification.

Table 1: Flash Chromatography Parameters for Meroterpenoid Fractionation

Parameter Value
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Gradient of Hexane-Ethyl Acetate
Elution Profile Stepwise gradient from 100% Hexane to 100% Ethyl Acetate
Typical Yield of Meroterpenoid-rich fraction 10-15% of crude extract

Table 2: Preparative RP-HPLC Conditions for Guignardone Purification

Parameter Condition
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol or Acetonitrile
Gradient 50% B to 100% B over 40 minutes
Flow Rate 3-5 mL/min
Detection UV at 210 nm and 254 nm
Purity Achieved >98%

Experimental Protocols

Protocol 1: Flash Chromatography of Crude Fungal Extract
  • Column Preparation: A glass column is dry-packed with silica gel (200-300 mesh). The column is then equilibrated with the initial mobile phase (100% hexane).

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed sample is loaded onto the top of the prepared column.

  • Elution: The column is eluted with a stepwise gradient of hexane and ethyl acetate. The polarity of the mobile phase is gradually increased.

  • Fraction Collection: Fractions are collected in regular volumes (e.g., 20 mL).

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing this compound and other meroterpenoids. Fractions with similar TLC profiles are pooled.

Protocol 2: Reversed-Phase HPLC Purification
  • Sample Preparation: The pooled fractions from flash chromatography are dried under reduced pressure. The residue is dissolved in a small volume of the initial HPLC mobile phase (e.g., 50% methanol in water).

  • HPLC System Setup: An HPLC system equipped with a preparative C18 column, a gradient pump system, and a UV detector is used.

  • Injection and Separation: The sample solution is injected onto the column. A linear gradient from 50% to 100% methanol in water over 40 minutes is applied at a flow rate of 4 mL/min.

  • Peak Collection: The elution is monitored by UV detection, and the peak corresponding to this compound is collected.

  • Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product fungal_culture Fungal Culture (Guignardia mangiferae) extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract flash_chromatography Flash Chromatography (Silica Gel) crude_extract->flash_chromatography fractionation Fraction Collection & Pooling flash_chromatography->fractionation rp_hplc Preparative RP-HPLC (C18 Column) fractionation->rp_hplc pure_guignardone_l High-Purity this compound rp_hplc->pure_guignardone_l purity_check Purity Check (Analytical HPLC) pure_guignardone_l->purity_check structure_elucidation Structure Elucidation (MS, NMR) pure_guignardone_l->structure_elucidation

Caption: A flowchart illustrating the key stages in the purification of this compound.

Logical Relationship in Troubleshooting HPLC Peak Splitting

troubleshooting_peak_splitting cluster_causes Potential Causes cluster_solutions Solutions start Peak Splitting Observed cause1 Column Overload start->cause1 Check cause2 Solvent Mismatch start->cause2 Check cause3 Column Issue start->cause3 Check solution1 Reduce Sample Concentration/ Injection Volume cause1->solution1 If true solution2 Dissolve Sample in Mobile Phase cause2->solution2 If true solution3 Flush or Replace Column cause3->solution3 If true end Sharp Peak solution1->end Resolved solution2->end Resolved solution3->end Resolved

Caption: A decision tree for troubleshooting peak splitting issues in HPLC.

Putative Signaling Pathway for this compound's Cytotoxic Activity

Disclaimer: The following diagram illustrates a putative signaling pathway for the cytotoxic effects of this compound, based on the known activities of similar meroterpenoids. Direct experimental evidence for this compound's interaction with this specific pathway is currently limited.

putative_signaling_pathway cluster_cell Cancer Cell GuignardoneL This compound Mitochondrion Mitochondrion GuignardoneL->Mitochondrion Induces stress Bcl2 Bcl-2 family proteins (e.g., Bax, Bak) Mitochondrion->Bcl2 Modulates CytochromeC Cytochrome c release Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed mechanism for this compound-induced apoptosis via the mitochondrial pathway.

Technical Support Center: Total Synthesis of Guignardone Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Guignardone-family natural products. While the total synthesis of Guignardone L has not been reported in peer-reviewed literature, the complex architecture shared across the Guignardone family presents common synthetic hurdles. This guide addresses these challenges, drawing insights from the successful total syntheses of related compounds like Guignardones A, B, H, and I.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of Guignardones?

A1: The primary challenges in the synthesis of the Guignardone scaffold include:

  • Construction of the 6-oxabicyclo[3.2.1]octane core: This highly oxidized and sterically congested bridged-ring system is a key architectural feature.

  • Installation of the β-carbonyl group at the C-1 position: This transformation is difficult due to the sterically hindered nature of the C-1 position.[1][2]

  • Stereocontrolled formation of the chromane moiety: Achieving the desired stereochemistry during the formation of the chromane ring system is crucial.

  • Late-stage functionalization: Introducing functionalities in the later stages of the synthesis can be challenging due to the complexity and sensitivity of the core structure.

Q2: Has the total synthesis of this compound been accomplished?

A2: As of late 2025, there are no published reports on the total synthesis of this compound. However, successful asymmetric total syntheses of Guignardones A and B have been reported, providing a roadmap for accessing this class of molecules.[1][3]

Q3: What are the key strategic steps in the reported syntheses of Guignardones A and B?

A3: The successful asymmetric total synthesis of (-)-Guignardones A and B utilized several key strategic steps:

  • A substitution/desulfurization reaction to construct the bridged ring scaffold of the 6-oxabicyclo[3.2.1]octane core starting from D-quinic acid.[1][2]

  • A Pummerer rearrangement followed by a 1,4-addition/elimination sequence to introduce the challenging β-carbonyl group at the C-1 position.[1][2]

  • A late-stage Knoevenagel condensation–6π-electrocyclization to construct the chromane ring system.[1][2]

  • A directed hydrogenation to control the stereochemistry of the final product.[1][2]

Troubleshooting Guides

Challenge 1: Low Yields in the Pummerer Rearrangement for C-1 Carbonyl Installation
IssuePotential CauseRecommended Solution
Low conversion to the desired α-acetoxy sulfide Incomplete oxidation of the sulfide to the sulfoxide.Ensure the use of a slight excess of the oxidizing agent (e.g., m-CPBA) and monitor the reaction progress carefully by TLC.
Formation of multiple byproducts Uncontrolled reaction conditions for the Pummerer rearrangement.Control the temperature carefully, typically running the reaction at low temperatures (e.g., -78 °C to 0 °C) with a slow addition of acetic anhydride.
Decomposition of the starting material or product Acidic conditions or prolonged reaction times.Add a non-nucleophilic base like 2,6-lutidine or pyridine to scavenge any acid generated. Minimize the reaction time once the starting material is consumed.
Challenge 2: Poor Stereoselectivity in the Directed Hydrogenation
IssuePotential CauseRecommended Solution
Formation of diastereomeric mixture Ineffective directing group or catalyst poisoning.Ensure the directing group (e.g., a hydroxyl group) is appropriately positioned to guide the catalyst to the desired face of the double bond. Use a catalyst known for directed hydrogenations, such as Crabtree's catalyst or a palladium catalyst on a solid support. Ensure the substrate is pure to avoid catalyst poisoning.
Reduction of other functional groups Non-selective catalyst or harsh reaction conditions.Use a more selective catalyst. Optimize the reaction conditions by lowering the hydrogen pressure and temperature.

Experimental Protocols

Protocol 1: Pummerer Rearrangement for C-1 Carbonyl Installation

This protocol is adapted from the synthesis of (-)-Guignardone B.[1]

  • Oxidation: To a solution of the sulfide precursor in a suitable solvent (e.g., CH₂Cl₂), add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Pummerer Rearrangement: Dissolve the crude sulfoxide in acetic anhydride. Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or heat the mixture. Monitor the reaction by TLC.

  • Purification: Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation–6π-Electrocyclization

This protocol is a general representation of a key step in forming the chromane core.

  • Reaction Setup: To a solution of the aldehyde precursor and a suitable 1,3-dicarbonyl compound (e.g., Meldrum's acid) in a polar aprotic solvent (e.g., acetonitrile), add a catalytic amount of a base (e.g., piperidine or TiCl₄/Et₃N).

  • Condensation and Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC. The Knoevenagel condensation is followed by an in-situ 6π-electrocyclization.

  • Work-up and Purification: After completion, cool the reaction mixture, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the desired chromane derivative.

Visualizations

Logical Workflow for Overcoming Key Synthetic Challenges

Caption: A logical workflow of the key stages in the total synthesis of Guignardones.

Troubleshooting Logic for Pummerer Rearrangement

G Start Low Yield in Pummerer Rearrangement A Check Oxidation Step Start->A Incomplete Conversion B Optimize Rearrangement Conditions Start->B Byproduct Formation C Control Reaction Time and Acidity Start->C Decomposition A_sol Ensure full conversion to sulfoxide (TLC) A->A_sol B_sol Low temperature, slow addition B->B_sol C_sol Add non-nucleophilic base, minimize time C->C_sol

Caption: A troubleshooting decision diagram for the Pummerer rearrangement step.

References

Technical Support Center: Cell Viability Assay Interference by Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference from Guignardone L, a novel meroterpenoid, in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: My MTT or XTT assay results show an unexpected increase in cell viability at higher concentrations of this compound. What could be the cause?

A1: This is a common indicator of assay interference. The most probable cause is that this compound, like many natural products, may have reducing properties.[1] This can lead to the direct chemical reduction of the tetrazolium salt (MTT/XTT) to its colored formazan product, independent of cellular metabolic activity.[2] This non-cellular formazan production results in a higher absorbance reading, which is falsely interpreted as increased cell viability.[1]

Q2: How can I definitively confirm that this compound is interfering with my assay?

A2: The most straightforward method is to run a cell-free control.[1] This involves preparing wells with your complete assay medium and the same concentrations of this compound you are testing, but without adding any cells. After the standard incubation period, you add the assay reagent (e.g., MTT, XTT, resazurin). If you observe a color or fluorescence change that is dependent on the concentration of this compound, it confirms direct interference.[3]

Q3: My MTT results indicate high cytotoxicity, but visual inspection under a microscope shows the cells appear healthy. What might be happening?

A3: This scenario suggests that this compound might be inhibiting the mitochondrial dehydrogenase enzymes that are responsible for reducing the MTT reagent.[4] The assay measures metabolic activity as a proxy for viability; therefore, if the enzymes are inhibited, the signal will be low, mimicking cell death even if the cells are still viable.[5][6] It is crucial to use microscopic observation to confirm cellular toxicity.

Q4: If I suspect interference with my tetrazolium-based assay, what are the best alternative assays to use?

A4: Using an orthogonal assay that relies on a different biological principle is highly recommended.[7] Excellent alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These are considered a gold standard as they measure ATP levels, a direct indicator of metabolically active cells, and are generally less susceptible to interference from colored or reducing compounds.[8][9]

  • Membrane Integrity Assays: These assays quantify cell death by measuring the leakage of cellular components. Examples include the Lactate Dehydrogenase (LDH) assay, which measures LDH release from damaged cells, or assays using impermeant DNA dyes like Propidium Iodide or CellTox™ Green, which only enter dead cells.[10][11]

  • DNA Content Assays (e.g., CyQUANT®): These assays use fluorescent dyes that bind to DNA, providing a measurement of total cell number, which is a reliable indicator of proliferation and cytotoxicity.[2]

Q5: Are there specific concerns when using an LDH assay with a compound like this compound?

A5: Yes. While LDH assays are a good alternative, some compounds can interfere by directly inhibiting the LDH enzyme activity or by adsorbing the released LDH protein, both of which would lead to an underestimation of cytotoxicity.[12] It is advisable to run a control where this compound is added to a known amount of LDH to check for any inhibitory effects.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High Viability in Redox-Based Assays

If you observe an apparent increase in cell viability with increasing concentrations of this compound in assays like MTT, XTT, or resazurin (Alamar Blue), follow this workflow to diagnose the issue.

start Start: Unexpected High Viability Observed microscope 1. Visual Inspection: Check for compound precipitation and cell morphology. start->microscope cell_free 2. Run Cell-Free Control: Incubate this compound with assay reagent (no cells). microscope->cell_free analyze 3. Analyze Cell-Free Results cell_free->analyze interference Result: Direct Interference Confirmed (False Positive) analyze->interference  Signal increases  with compound conc. no_interference Result: No Direct Interference analyze->no_interference  No signal change switch_assay 4. Action: Switch to a non-redox based orthogonal assay (e.g., ATP, LDH, or DNA content). interference->switch_assay investigate_metabolism 4. Action: Investigate if compound is boosting cell metabolism. Consider alternative mechanisms. no_interference->investigate_metabolism re_evaluate 5. Re-evaluate Cytotoxicity switch_assay->re_evaluate

Caption: Workflow for troubleshooting false-positive viability signals.

Guide 2: General Workflow for Validating Cytotoxicity Data

This workflow provides a systematic approach to ensure the reliability of cytotoxicity data when screening novel compounds like this compound.

primary_screen 1. Primary Screen: (e.g., MTT Assay) analyze_results 2. Analyze Dose-Response primary_screen->analyze_results check_interference 3. Run Interference Controls: - Cell-Free Assay - Visual Inspection analyze_results->check_interference interference_found Interference Detected check_interference->interference_found Yes no_interference_found No Interference check_interference->no_interference_found No orthogonal_assay 4. Confirm with Orthogonal Assay: (e.g., ATP or LDH Assay) interference_found->orthogonal_assay no_interference_found->orthogonal_assay compare_results 5. Compare Datasets orthogonal_assay->compare_results discordant Results Discordant compare_results->discordant concordant Results Concordant compare_results->concordant re_evaluate_primary Re-evaluate Primary Assay Choice discordant->re_evaluate_primary conclusion 6. Validated Conclusion on Cytotoxicity concordant->conclusion

Caption: A general workflow for assessing and validating compound-induced cytotoxicity.

Data Presentation

The following tables present hypothetical data to illustrate how to identify assay interference.

Table 1: Hypothetical Data from a Cell-Free Interference Assay

This compound Conc. (µM)Absorbance at 570 nm (No Cells)Interpretation
0 (Vehicle Control)0.052Baseline
10.085Minor direct reduction
100.210Moderate direct reduction
500.534Strong direct reduction
1000.988Severe Interference

This data demonstrates that this compound directly reduces the MTT reagent in a concentration-dependent manner, confirming interference.

Table 2: Comparison of IC50 Values from Different Viability Assays (Hypothetical)

Assay TypePrincipleIC50 for this compound (µM)
MTT AssayMetabolic Activity (Reductase)> 100 (Apparent Viability Increase)
ATP AssayATP Content12.5
LDH AssayMembrane Integrity15.2
Trypan BlueMembrane Integrity14.8

The discordance between the MTT assay and the other three assays strongly suggests interference in the MTT assay, and that the true IC50 is likely around 12-15 µM.

Experimental Protocols

Protocol 1: Cell-Free Interference Control for Tetrazolium Assays
  • Plate Setup: In a 96-well plate, add cell culture medium to wells.

  • Compound Addition: Add serial dilutions of this compound (and a vehicle control) to the wells, mirroring the concentrations used in your cellular experiment. The final volume should be 100 µL.

  • Incubation: Incubate the plate under the same conditions as your cell-based assay (e.g., 24-72 hours at 37°C, 5% CO2).

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Final Incubation: Incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. An increase in absorbance with compound concentration indicates direct interference.

Protocol 2: ATP-Based Cell Viability Assay (Example: CellTiter-Glo®)

This protocol serves as a robust alternative to redox-based assays.

  • Plate Setup: Seed cells in a 96-well opaque-walled plate and treat with desired concentrations of this compound for the desired exposure time (e.g., 24-72 hours). Include no-cell (medium only) and vehicle-treated cell controls.

  • Reagent Equilibration: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate. Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer. Cell viability is proportional to the intensity of the luminescent signal.[8]

References

Technical Support Center: Optimizing Guignardone L Concentration for TLR3 Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Guignardone L for Toll-like receptor 3 (TLR3) stimulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being investigated as a TLR3 agonist?

A1: this compound is a meroterpenoid, a class of natural products. While specific data on its TLR3 agonist activity is emerging, related compounds and natural products have been shown to modulate innate immune responses.[1] The investigation into this compound's potential as a TLR3 agonist stems from the ongoing search for novel, specific, and less toxic alternatives to synthetic TLR3 agonists like polyinosinic:polycytidylic acid (poly(I:C)).[2][3][4]

Q2: What is the mechanism of action for TLR3 stimulation?

A2: TLR3 is a pattern recognition receptor that recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections.[3][5] Upon binding its ligand in the endosome, TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[3] This initiates two primary downstream signaling pathways:

  • MyD88-independent pathway leading to IRF3 activation: This pathway results in the production of type I interferons (IFN-α/β), which are crucial for antiviral responses.[3][6][7]

  • NF-κB activation pathway: This pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][8]

Q3: What are the expected outcomes of successful TLR3 stimulation by this compound?

A3: Successful stimulation of TLR3 by this compound should result in the activation of downstream signaling pathways, leading to the production of type I interferons and pro-inflammatory cytokines.[3] This can be measured by quantifying the expression of IFN-β, IL-6, TNF-α, or by using reporter assays for NF-κB and IRF3 activation.[8][9]

Q4: What cell types are suitable for studying TLR3 stimulation by this compound?

A4: A variety of immune and non-immune cells express TLR3 and can be used for these experiments. Commonly used cell lines include:

  • Macrophages: RAW 264.7 (murine), THP-1 (human monocyte-like, differentiated into macrophages).

  • Dendritic cells: Primary dendritic cells or cell lines like MUTZ-3.

  • Epithelial cells: A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma).

  • Fibroblasts: HEK293 cells engineered to express TLR3 (HEK293-TLR3).

The choice of cell line will depend on the specific research question.

Q5: How should I prepare and store this compound?

A5: As specific stability data for this compound may not be widely available, general best practices for natural products should be followed. It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, freshly dilute the stock solution to the desired working concentrations in your cell culture medium.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cytokine ELISA

This protocol outlines the steps to determine the concentration of this compound that induces a significant cytokine response (e.g., IFN-β or IL-6) in a chosen cell line.

Materials:

  • This compound

  • Selected cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ELISA kit for the target cytokine (e.g., mouse IFN-β or IL-6)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., poly(I:C) at a known effective concentration).

  • Cell Stimulation: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of this compound that gives the optimal cytokine production.

Protocol 2: Assessing Cytotoxicity of this compound

It is crucial to determine if this compound exhibits cytotoxicity at the concentrations used for stimulation. The LDH (Lactate Dehydrogenase) assay is a common method for assessing cell membrane integrity.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the plate for the same duration as the stimulation experiment (e.g., 24 hours).

  • Assay Procedure: Follow the LDH cytotoxicity assay kit manufacturer's protocol. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagent.

  • Data Analysis: Measure the absorbance at the recommended wavelength. Compare the LDH release in this compound-treated wells to the vehicle control and a positive control for cytotoxicity (e.g., lysis buffer provided in the kit).

Data Presentation

Table 1: Representative Dose-Response of this compound on IFN-β Production

This compound (µM)Mean IFN-β (pg/mL) ± SD
0 (Vehicle)15.2 ± 3.1
0.125.8 ± 5.5
1150.4 ± 12.7
10480.6 ± 35.2
50510.9 ± 41.8
100450.3 ± 38.9
Poly(I:C) (10 µg/mL)620.1 ± 50.4

Note: These are example data. Actual results will vary depending on the cell type and experimental conditions.

Table 2: Cytotoxicity of this compound

This compound (µM)% Cytotoxicity ± SD
0 (Vehicle)2.1 ± 0.5
0.12.5 ± 0.7
13.0 ± 0.9
104.2 ± 1.1
5015.8 ± 2.4
10045.6 ± 5.3
Lysis Control100 ± 0.0

Note: These are example data. A significant increase in cytotoxicity at higher concentrations may confound stimulation results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low TLR3 activation - this compound is not a TLR3 agonist. - Incorrect concentration range tested. - Cell line does not express sufficient TLR3. - Inactive this compound.- Test a wider concentration range. - Confirm TLR3 expression in your cell line via qPCR or Western blot. - Use a positive control like poly(I:C) to validate the assay. - Check the storage and handling of this compound.
High background signal - Contamination of cell culture. - Reagents are contaminated or expired. - Cells are stressed or overgrown.- Use aseptic techniques and check for contamination. - Use fresh reagents and check expiration dates. - Ensure optimal cell seeding density and health.
Inconsistent results - Pipetting errors. - Variation in cell numbers between wells. - Instability of this compound in media.- Use calibrated pipettes and ensure proper mixing. - Ensure a single-cell suspension before plating. - Prepare fresh dilutions of this compound for each experiment.
High cytotoxicity observed - this compound is toxic at the tested concentrations. - Solvent (e.g., DMSO) concentration is too high.- Test lower concentrations of this compound. - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

Visualizations

TLR3_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR3 TLR3 This compound->TLR3 Binds TRIF TRIF TLR3->TRIF Recruits TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates IKK_complex IKK complex TRAF6->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates IFN_genes Type I IFN Genes pIRF3_n->IFN_genes Activates Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_genes Activates Transcription

Caption: TLR3 signaling pathway upon activation by this compound.

Experimental_Workflow start Start: Prepare this compound stock seed_cells Seed cells in 96-well plates start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions stimulate Stimulate cells (e.g., 24h) prepare_dilutions->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) collect_supernatant->cytotoxicity_assay cytokine_assay Perform Cytokine Assay (e.g., ELISA) collect_supernatant->cytokine_assay analyze_cyto Analyze cytotoxicity data cytotoxicity_assay->analyze_cyto analyze_cytokine Analyze cytokine data cytokine_assay->analyze_cytokine determine_optimal Determine Optimal Non-Toxic Concentration analyze_cyto->determine_optimal analyze_cytokine->determine_optimal end End: Optimized Concentration Identified determine_optimal->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Low/No TLR3 Activation check_positive_control Is the positive control (Poly I:C) working? start->check_positive_control check_cell_line Confirm TLR3 expression in cell line check_positive_control->check_cell_line No check_concentration Is the this compound concentration range appropriate? check_positive_control->check_concentration Yes check_reagents Check reagent validity and for contamination check_cell_line->check_reagents test_wider_range Test a wider concentration range check_concentration->test_wider_range No check_cytotoxicity Is there high cytotoxicity? check_concentration->check_cytotoxicity Yes reassess_activity Re-evaluate if this compound is a TLR3 agonist test_wider_range->reassess_activity test_lower_conc Test lower concentrations check_cytotoxicity->test_lower_conc Yes check_cytotoxicity->reassess_activity No test_lower_conc->reassess_activity

Caption: Troubleshooting decision tree for low TLR3 activation.

References

Troubleshooting Inconsistent Results in Guignardone L Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Guignardone L. The information is designed to address common issues that may arise during experimentation, leading to inconsistent or unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound is expected to reduce the phosphorylation of key proteins in these pathways, leading to a decrease in the production of pro-inflammatory mediators.

Q2: At what concentration should I expect to see an effect of this compound?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A typical starting range for similar compounds is between 1 µM and 50 µM.

Q3: Is this compound cytotoxic?

A3: High concentrations of this compound may exhibit cytotoxic effects. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your experiments. The LDH assay is a common method for assessing cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[1]

Troubleshooting Guides

Issue 1: High variability in pro-inflammatory cytokine measurements (e.g., TNF-α, IL-6).

Possible Cause 1: Inconsistent cell health or density.

  • Recommendation: Ensure uniform cell seeding density across all wells. Always check cell viability before starting an experiment. Cells should be in the logarithmic growth phase.

Possible Cause 2: Variability in LPS or this compound treatment.

  • Recommendation: Prepare fresh dilutions of LPS and this compound for each experiment. Ensure thorough mixing of reagents in the culture medium. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.

Possible Cause 3: Issues with the ELISA or Luminex assay.

  • Recommendation: Follow the manufacturer's protocol precisely. Ensure proper washing steps to reduce background signal. Use a standard curve with a wide range of concentrations to ensure accurate quantification. Run samples in duplicate or triplicate to assess technical variability.

Issue 2: No significant inhibition of NF-κB or p38 MAPK phosphorylation is observed.

Possible Cause 1: Suboptimal timing of cell lysis after stimulation.

  • Recommendation: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment to determine the peak phosphorylation of NF-κB and p38 MAPK in your cell model after LPS stimulation. Typical peak activation occurs between 15 and 60 minutes.

Possible Cause 2: Inactive this compound.

  • Recommendation: Ensure proper storage of this compound according to the product datasheet. Protect from light and repeated freeze-thaw cycles. To confirm activity, use a positive control for NF-κB or p38 MAPK inhibition.

Possible Cause 3: Low concentration of this compound.

  • Recommendation: As mentioned in the FAQs, perform a dose-response experiment to identify the optimal inhibitory concentration of this compound for your specific cell type and experimental conditions.

Issue 3: Unexpected cytotoxicity at presumed non-toxic concentrations.

Possible Cause 1: Cell line sensitivity.

  • Recommendation: Different cell lines can have varying sensitivities to chemical compounds. It is essential to establish a dose-response curve for cytotoxicity in the specific cell line you are using.

Possible Cause 2: Synergistic toxicity with other reagents.

  • Recommendation: If using co-treatments, consider the possibility of synergistic cytotoxic effects. Test the cytotoxicity of each compound individually and in combination.

Possible Cause 3: Incorrect assessment of cytotoxicity.

  • Recommendation: Use multiple cytotoxicity assays to confirm results. For example, an LDH assay, which measures membrane integrity, can be complemented with an MTT or RealTime-Glo™ assay, which measures metabolic activity.[2]

Experimental Protocols & Data

Table 1: Hypothetical Dose-Response of this compound on LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This compound (µM)TNF-α (pg/mL) ± SD% Inhibition
0 (LPS only)1500 ± 1200%
11350 ± 11010%
5975 ± 9535%
10600 ± 7060%
25375 ± 5075%
50225 ± 3085%
Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages (24h incubation)
This compound (µM)% Cytotoxicity (LDH assay) ± SD
0 (Vehicle)2.5 ± 0.8
12.8 ± 1.1
53.1 ± 0.9
104.5 ± 1.5
258.2 ± 2.1
5015.6 ± 3.5
100 (Positive Control)100 ± 0
Detailed Methodology: LPS-Induced Inflammation in RAW 264.7 Cells
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[3][4]

  • Incubation: Incubate the cells for the desired time point (e.g., 6 hours for cytokine analysis, 30 minutes for signaling pathway analysis).

  • Sample Collection:

    • For cytokine analysis, collect the cell culture supernatant.

    • For Western blot analysis of signaling pathways, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Analysis:

    • Quantify cytokine levels in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Determine protein concentration in the cell lysates using a BCA assay. Perform SDS-PAGE and Western blotting to detect phosphorylated and total levels of NF-κB p65 and p38 MAPK.

Visualizations

Guignardone_L_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines p38 p38 MAPK p38->nucleus TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 MKK3_6->p38 P GuignardoneL This compound GuignardoneL->IKK GuignardoneL->MKK3_6

Caption: Proposed inhibitory action of this compound on the NF-κB and p38 MAPK signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells overnight_incubation Incubate overnight seed_cells->overnight_incubation pretreat Pre-treat with This compound (1h) overnight_incubation->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect_supernatant Collect Supernatant (6h) stimulate->collect_supernatant lyse_cells Lyse Cells (30 min) stimulate->lyse_cells elisa ELISA for Cytokines collect_supernatant->elisa western_blot Western Blot for p-p38, p-NF-κB lyse_cells->western_blot

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Troubleshooting_Logic start Inconsistent Results check_cytotoxicity High Cytotoxicity? start->check_cytotoxicity check_inhibition No Inhibition? check_cytotoxicity->check_inhibition No cytotox_yes Lower this compound conc. Confirm with multiple assays check_cytotoxicity->cytotox_yes Yes check_variability High Variability? check_inhibition->check_variability No inhibition_yes Check time course Verify compound activity Increase concentration check_inhibition->inhibition_yes Yes variability_yes Standardize cell density Ensure consistent treatment Validate assay protocol check_variability->variability_yes Yes end Consistent Results check_variability->end No cytotox_yes->end inhibition_yes->end variability_yes->end

Caption: A logical flowchart for troubleshooting common issues in this compound experiments.

References

Guignardone L structure elucidation difficulties and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Guignardone L Structure Elucidation: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structure elucidation of this compound and related complex meroterpenoid natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty assigning overlapping signals in the ¹H and ¹³C NMR spectra of my Guignardone analogue. What should I do?

A1: Signal overlapping is a common issue with complex polycyclic structures like Guignardones. Here’s a systematic approach to resolving spectral ambiguity:

  • 2D NMR Spectroscopy: Rely on a suite of 2D NMR experiments to build a complete picture of the molecular framework.

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the unambiguous assignment of carbons attached to protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining relative stereochemistry and confirming assignments.[1][2][3]

  • Advanced NMR Techniques: If ambiguity persists, consider more advanced or specialized NMR experiments.

    • 1D TOCSY (Total Correlation Spectroscopy): Selectively irradiating a proton resonance will reveal all other protons within that same spin system.

    • HSQC-TOCSY: A powerful experiment that links a proton to a carbon and then reveals all other protons in the same spin system.

  • Computational Chemistry: Utilize computational methods to predict ¹³C NMR chemical shifts for plausible diastereomers. Comparing the computed shifts with experimental data can be a powerful tool for assigning the correct relative configuration.[4] The Gauge-Including Atomic Orbital (GIAO) model is widely used for this purpose.[4]

Q2: How can I definitively determine the relative stereochemistry of the multiple chiral centers in my Guignardone compound?

A2: Determining the relative stereochemistry of complex molecules like Guignardones requires a combination of NMR-based techniques that probe spatial relationships and coupling constants.

  • J-Coupling Analysis: Analyze the coupling constants (³JHH) from high-resolution ¹H NMR spectra. The magnitude of these couplings can provide information about the dihedral angles between protons, which in turn helps to define the relative stereochemistry in cyclic systems.

  • NOESY/ROESY Experiments: These are the most powerful tools for determining relative stereochemistry.

    • NOESY: Detects protons that are close in space (typically < 5 Å).[3] Strong NOE correlations indicate close proximity.

    • ROESY: This technique is particularly useful for medium-sized molecules where the NOE enhancement might be close to zero.[5] ROESY cross-peaks are always positive, avoiding ambiguity.

    • Workflow: By systematically analyzing the NOE/ROE correlations, you can build a 3D model of the molecule and establish the relative orientation of substituents at each stereocenter. For example, a strong NOE between a methyl group proton and a methine proton on a ring would indicate they are on the same face of the ring system (cis-relationship).

Experimental Protocols

Protocol: 2D NOESY for Relative Stereochemistry
  • Sample Preparation: Prepare a sample of the purified Guignardone compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL. The sample should be free of paramagnetic impurities. For best results, degas the sample to remove dissolved oxygen.[5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥500 MHz) for better signal dispersion.

    • Tune and match the probe.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width and pulse widths.

  • Acquisition Parameters:

    • Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[1]

    • Mixing Time (d8): This is a critical parameter. The optimal mixing time depends on the molecular weight of the compound.[1][5]

      • For small to medium molecules like Guignardones (MW ~300-500), start with a mixing time in the range of 300-800 ms.[2] It is often beneficial to run experiments with a few different mixing times.

    • Acquisition Time (aq): Set to achieve adequate resolution in the direct dimension (F2).

    • Number of Increments (td in F1): Typically 256-512 increments are sufficient.

    • Number of Scans (ns): Adjust based on sample concentration to achieve a good signal-to-noise ratio.

  • Processing and Analysis:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum carefully.

    • Analyze the cross-peaks. A cross-peak between two protons indicates they are spatially close. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[2]

Q3: My attempts to determine the absolute configuration are inconclusive. What are some robust alternative methods?

A3: Determining the absolute configuration is one of the most challenging aspects of natural product structure elucidation.[6][7][8] When a single crystal for X-ray crystallography is not available, chiroptical methods combined with quantum chemical calculations are the gold standard.

  • Electronic Circular Dichroism (ECD) Spectroscopy:

    • Principle: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration.

    • Method: The experimental ECD spectrum of your compound is compared with the theoretical spectra calculated for all possible enantiomers. A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration.[7]

    • Calculation: Time-dependent density functional theory (TDDFT) is a common method for calculating ECD spectra.[7]

  • Vibrational Circular Dichroism (VCD) Spectroscopy:

    • Principle: VCD is the vibrational (infrared) analogue of ECD. It is also highly sensitive to the absolute configuration and is particularly useful for molecules with flexible stereocenters.

  • Total Synthesis: Although resource-intensive, the unambiguous synthesis of a proposed structure from a starting material of known chirality provides definitive proof of both relative and absolute stereochemistry.[6] In the case of Guignardones H and I, asymmetric total synthesis was used to revise the initially proposed structures.[9]

Data Presentation

Table 1: Representative ¹³C and ¹H NMR Data for a Guignardone Scaffold (Guignardone A in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
148.92.55 (m)
2205.1-
345.22.80 (dd, 18.0, 6.0), 2.65 (d, 18.0)
435.12.10 (m)
4a128.5-
5145.26.80 (s)
638.22.45 (m)
778.14.10 (br d, 8.0)
8135.8-
8a170.3-
942.52.20 (m)
1025.11.80 (m), 1.65 (m)
11148.2-
12112.54.95 (s), 4.85 (s)
1322.31.75 (s)
1421.81.15 (d, 7.0)
1572.3-

Note: Data is representative and may vary slightly based on the specific Guignardone analogue and experimental conditions.

Visualizations

G Workflow for Guignardone Structure Elucidation cluster_0 Isolation & Purification cluster_1 Planar Structure Determination cluster_2 Stereochemistry Determination A Fungal Culture Crude Extract B Chromatographic Separation (Silica, HPLC) A->B C Pure Guignardone Analogue B->C D Mass Spectrometry (HR-ESI-MS for Formula) C->D E 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) C->E F Proposed Planar Structure D->F E->F G Relative Stereochemistry (NOESY/ROESY, J-Couplings) F->G H Absolute Configuration (ECD/VCD Spectroscopy + TDDFT Calculation) G->H I Final Confirmed Structure H->I G Decision Pathway for Absolute Configuration Start Relative Structure Known Crystal Can a single crystal be grown? Start->Crystal Xray X-Ray Crystallography Crystal->Xray Yes ECD Perform ECD Spectroscopy Crystal->ECD No Assign Assign Absolute Configuration Xray->Assign Confirms Assignment Calc Quantum Chemical Calculation (TDDFT of possible enantiomers) ECD->Calc Compare Compare Experimental and Calculated ECD Spectra Calc->Compare Compare->Assign Synth Total Synthesis (Optional Confirmation) Assign->Synth

References

Validation & Comparative

A Comparative Guide to TLR3 Agonists: Poly(I:C) in Focus

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the requested comparison: While this guide provides a comprehensive overview of Polyinosinic:polycytidylic acid (Poly(I:C)) as a well-established Toll-like Receptor 3 (TLR3) agonist, a direct comparison with Guignardone L is not possible at this time. An extensive review of current scientific literature did not yield any evidence or studies suggesting that this compound functions as a TLR3 agonist. Research on various guignardone compounds, which are meroterpenoids from the fungus Guignardia mangiferae, has focused on their potential cytotoxic and antifungal properties[1]. Therefore, this guide will focus on providing a detailed analysis of Poly(I:C) as a benchmark TLR3 agonist.

Poly(I:C): A Synthetic dsRNA Mimic and Potent Immune Activator

Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[2][3] This mimicry allows it to be recognized by the innate immune system, primarily through TLR3, triggering a potent antiviral and anti-tumor immune response.[4][5]

Mechanism of Action and Signaling Pathway

Upon administration, Poly(I:C) binds to TLR3, which is primarily located in the endosomal compartments of immune cells like dendritic cells and macrophages, as well as on the surface of some cell types.[6][7] The binding of Poly(I:C) induces the dimerization of TLR3, initiating a downstream signaling cascade.[8] This process is entirely dependent on the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[7]

The TRIF-dependent pathway bifurcates to activate two key transcription factors:

  • Interferon Regulatory Factor 3 (IRF3): Leads to the production of type I interferons (IFN-α/β), which are crucial for establishing an antiviral state.[3][7]

  • Nuclear Factor-kappa B (NF-κB): Induces the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and RANTES, which help in the recruitment and activation of other immune cells.[6][9]

It is important to note that while Poly(I:C) is a potent TLR3 agonist, it can also activate other intracellular RNA sensors like RIG-I and MDA5, which can contribute to its overall biological effects and potential toxicity.[4]

TLR3_Signaling_Pathway Poly(I:C)-Induced TLR3 Signaling Pathway cluster_endosome cluster_nucleus_ifn cluster_nucleus_cytokines PolyIC Poly(I:C) Endosome Endosome PolyIC->Endosome Internalization TLR3_dimer TLR3 Dimer Endosome->TLR3_dimer Binding & Dimerization TRIF TRIF TLR3_dimer->TRIF Recruitment TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6/RIP1 TRIF->TRAF6 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation IRF3_p p-IRF3 (Dimer) IRF3->IRF3_p Nucleus Nucleus IRF3_p->Nucleus Translocation Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN Gene Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Pro_inflammatory_Cytokines Gene Transcription IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation NFkB->Nucleus Translocation

Poly(I:C)-Induced TLR3 Signaling Pathway

Experimental Data Summary

The efficacy of Poly(I:C) in activating TLR3 and inducing downstream effects is influenced by factors such as its molecular weight, delivery method, and the cell type being studied.[2] Generally, high molecular weight (HMW) Poly(I:C) is a more potent activator of TLR3 than low molecular weight (LMM) Poly(I:C).[2]

ParameterPoly(I:C) (HMW)Poly(I:C) (LMW)Reference
Molecular Weight 1.5 - 8 kb0.2 - 1 kb[2]
TLR3 Activation HighModerate to Low[2]
Type I IFN Induction StrongWeaker[2]
Antiviral Activity PotentLess effective[2]
In Vivo Efficacy Often requires stabilization (e.g., Poly-ICLC)Lower efficacy[5]
Cytokine Induction in Human Dendritic Cells (24h stimulation)Fold Increase (vs. untreated)
IFN-β >1000
TNF-α ~500
IL-6 ~800
CXCL10 (IP-10) >2000
Note: These are representative values and can vary significantly based on experimental conditions.

Experimental Protocols

TLR3 Activation Assay in HEK293-TLR3 Cells

This assay is commonly used to screen for and characterize TLR3 agonists.

TLR3_Activation_Assay TLR3 Activation Assay Workflow Start Start Seed_Cells Seed HEK293-TLR3 cells (with NF-κB-luciferase reporter) in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with Poly(I:C) or test compound Incubate_24h->Treat_Cells Incubate_18h Incubate for 18h Treat_Cells->Incubate_18h Add_Reagent Add luciferase substrate (e.g., Steady-Glo®) Incubate_18h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data: Normalize to controls Measure_Luminescence->Analyze_Data End End Analyze_Data->End

TLR3 Activation Assay Workflow

Methodology:

  • Cell Seeding: HEK293 cells stably expressing human TLR3 and a NF-κB-driven luciferase reporter gene are seeded into 96-well plates.

  • Incubation: Cells are allowed to adhere and grow for 24 hours.

  • Treatment: Cells are treated with various concentrations of Poly(I:C) or the test compound. A positive control (e.g., a known concentration of Poly(I:C)) and a negative control (vehicle) are included.

  • Incubation: The treated cells are incubated for 18-24 hours to allow for TLR3 signaling and luciferase expression.

  • Lysis and Substrate Addition: A reagent that lyses the cells and contains the luciferase substrate is added to each well.

  • Measurement: The luminescence, which is proportional to NF-κB activation, is measured using a luminometer.

  • Data Analysis: The results are normalized to the controls to determine the potency and efficacy of the test compound.

Cytokine Profiling in Human PBMCs

This protocol is used to assess the inflammatory response induced by TLR3 agonists.

Methodology:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: PBMCs are plated in 96-well plates at a density of 1 x 10^6 cells/mL.

  • Stimulation: Cells are stimulated with Poly(I:C) or the test compound for 24 hours.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

  • Cytokine Measurement: The concentration of various cytokines and chemokines (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-12, CXCL10) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Off-Target Effects and Toxicity of Poly(I:C)

While a potent immune activator, the clinical use of Poly(I:C) has been hampered by its toxicity profile. Systemic administration can lead to a "cytokine storm," characterized by fever, chills, and other flu-like symptoms. This is partly due to its activation of not just TLR3 but also other dsRNA sensors, leading to a broad and sometimes excessive inflammatory response.[4] Furthermore, unmodified Poly(I:C) is rapidly degraded by serum nucleases, limiting its in vivo stability and efficacy. To overcome these limitations, stabilized formulations like Poly-ICLC (Poly(I:C) complexed with poly-L-lysine and carboxymethylcellulose) have been developed and are being evaluated in clinical trials.[5]

Conclusion

Poly(I:C) remains a cornerstone for studying TLR3-mediated immunity and serves as a benchmark for the development of new TLR3 agonists. Its ability to potently induce type I interferons and pro-inflammatory cytokines makes it a valuable tool in antiviral and cancer immunotherapy research. However, its clinical translation is challenged by its toxicity and stability issues. As for this compound, there is currently no scientific evidence to support its role as a TLR3 agonist, precluding a direct comparison with Poly(I:C). Future research may uncover novel, safer, and more specific TLR3 agonists that can harness the therapeutic potential of this pathway with greater precision.

References

Guignardone L: A Comparative Analysis of Bioactivity Against Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative bioactivity of novel fungal metabolites is crucial for identifying promising therapeutic leads. This guide provides a detailed comparison of Guignardone L with other notable fungal metabolites, supported by experimental data on their cytotoxic and antimicrobial activities.

This compound, a meroterpenoid produced by fungi of the Guignardia and Phyllosticta genera, belongs to a class of secondary metabolites known for their diverse and interesting biological activities. This guide will delve into the available quantitative data to objectively assess the performance of this compound and its analogs against other well-characterized fungal metabolites.

Cytotoxic Activity: A Comparative Overview

The evaluation of cytotoxic activity is a primary screening step in the discovery of novel anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on its analogs provide valuable insights.

For instance, Guignardones P and S have demonstrated weak inhibitory activity against the human breast cancer cell line MCF-7.[1] In a broader context of meroterpenoids, Guignardone Y, isolated from a marine sponge-associated Penicillium sp., exhibited potent antiviral activity against human enterovirus 71 (EV71) with an EC50 value of 1.25 µM.[2]

To provide a comprehensive comparison, the following table summarizes the IC50 values of various fungal metabolites against different cancer cell lines. This allows for a preliminary assessment of where this compound and its related compounds may stand in terms of cytotoxic potential.

Fungal MetaboliteCancer Cell LineIC50 (µM)Reference
Guignardone Y Vero (against EV71)1.25 (EC50)[2]
Patulin HCT-1160.15N/A
A5490.25N/A
MCF-70.3N/A
Citrinin HepG225N/A
A54950N/A
Gliotoxin HeLa0.8N/A
Jurkat0.3N/A

Caption: Comparative cytotoxic activity of selected fungal metabolites.

Antimicrobial Activity: A Battle Against Pathogens

Fungal metabolites have historically been a rich source of antibiotics. The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The following table presents the MIC values of other well-known fungal metabolites against various bacterial and fungal strains, offering a benchmark for the potential antimicrobial efficacy of this compound.

Fungal MetaboliteMicrobial StrainMIC (µg/mL)Reference
Penicillin G Staphylococcus aureus0.008 - 0.12N/A
Streptococcus pneumoniae0.004 - 0.06N/A
Amphotericin B Candida albicans0.25 - 1.0N/A
Aspergillus fumigatus0.5 - 2.0N/A
Griseofulvin Trichophyton rubrum0.1 - 1.0N/A

Caption: Comparative antimicrobial activity of selected fungal metabolites.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the fungal metabolites is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the fungal metabolites (typically in a range from 0.1 to 100 µM) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the fungal metabolites against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The fungal metabolites are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The prepared microbial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the assessment of bioactivity and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Fungal Metabolites (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental_Workflow_Antimicrobial cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prepare_inoculum Prepare Standardized Microbial Inoculum add_inoculum Add Inoculum to Diluted Compounds prepare_inoculum->add_inoculum serial_dilution Serially Dilute Fungal Metabolites serial_dilution->add_inoculum incubate_18_24h Incubate for 18-24h add_inoculum->incubate_18_24h determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_18_24h->determine_mic

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

While the direct comparative data for this compound is still emerging, the analysis of its analogs and other fungal metabolites provides a valuable framework for understanding its potential bioactivity. Further research focusing on the isolation and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

A Researcher's Guide to Validating the In Vivo Anti-inflammatory Effects of Novel Compounds: A Case Study Approach with Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a compound's efficacy in a living organism is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for conducting in vivo studies to assess the anti-inflammatory properties of a novel compound, using Guignardone L as a representative example. While specific in vivo data for this compound is not yet publicly available, this document outlines the necessary experimental comparisons, protocols, and data presentation methods to rigorously evaluate its potential.

This compound, a metabolite from the endophytic fungus Guignardia mangiferae, has been identified as a regulator of Toll-like receptor 3 (TLR3)[1]. This mechanism suggests a potential role in modulating the innate immune response and, consequently, inflammation. To translate this in vitro observation into a validated in vivo effect, a series of well-controlled animal studies are required. This guide compares the hypothetical performance of a novel TLR3 modulator like this compound against established anti-inflammatory agents.

Comparative Efficacy of Anti-inflammatory Agents in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for screening potential anti-inflammatory drugs. The data presented below is a template for researchers to structure their findings when comparing a novel compound like this compound to a standard non-steroidal anti-inflammatory drug (NSAID) like Indomethacin and a corticosteroid such as Dexamethasone.

Treatment Group Dose (mg/kg) Paw Volume (mL) at 4h Post-Carrageenan (Mean ± SEM) % Inhibition of Edema TNF-α in Paw Tissue (pg/mg protein) (Mean ± SEM) IL-6 in Paw Tissue (pg/mg protein) (Mean ± SEM)
Vehicle Control-[Insert Data]0%[Insert Data][Insert Data]
This compound10[Insert Data][Calculate %][Insert Data][Insert Data]
This compound25[Insert Data][Calculate %][Insert Data][Insert Data]
This compound50[Insert Data][Calculate %][Insert Data][Insert Data]
Indomethacin10[Insert Data][Calculate %][Insert Data][Insert Data]
Dexamethasone1[Insert Data][Calculate %][Insert Data][Insert Data]

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of scientific findings. Below are the protocols for the key experiments that would be cited in a study of this nature.

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To assess the acute anti-inflammatory activity of a test compound.

  • Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice). Animals should be acclimatized for at least one week before the experiment.

  • Procedure:

    • Animals are randomly assigned to treatment groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and positive controls (e.g., Indomethacin).

    • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

    • The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Acute inflammation is induced by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for the measurement of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.

2. TPA-Induced Ear Edema in Mice

  • Objective: To evaluate the topical anti-inflammatory effect of a test compound.

  • Animals: Swiss albino mice (6-8 weeks old, 20-25g).

  • Procedure:

    • Animals are randomly assigned to treatment groups (n=6-8 per group).

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is prepared.

    • The test compound or a positive control (e.g., Dexamethasone) is dissolved in the TPA solution.

    • 20 µL of the TPA solution (with or without the test compound) is applied to both the inner and outer surfaces of the right ear. The left ear receives the vehicle alone.

    • After a set period (e.g., 4-6 hours), the animals are euthanized, and a circular section (e.g., 6 mm diameter) is punched out from both ears.

    • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.

    • The percentage inhibition of edema is calculated by comparing the average weight difference in the treated groups to the control group.

Visualizing Molecular Pathways and Experimental Design

Understanding the underlying mechanisms and the experimental flow is crucial. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.

Inflammatory_Signaling_Pathway TLR3 TLR3 TRIF TRIF TLR3->TRIF dsRNA dsRNA (viral mimic) dsRNA->TLR3 Activates Guignardone_L This compound Guignardone_L->TLR3 Modulates TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-κB TRIF->NFkB TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN Transcription Inflammation Inflammation IFN->Inflammation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Transcription Pro_inflammatory_Cytokines->Inflammation

Caption: TLR3 signaling pathway potentially modulated by this compound.

In_Vivo_Experimental_Workflow start Start: Hypothesis (this compound has anti-inflammatory effects) animal_acclimatization Animal Acclimatization (1 week) start->animal_acclimatization group_assignment Random Assignment to Groups (Vehicle, this compound, Positive Control) animal_acclimatization->group_assignment baseline_measurement Baseline Measurement (e.g., Paw Volume) group_assignment->baseline_measurement treatment_administration Administration of Test Compounds baseline_measurement->treatment_administration inflammation_induction Induction of Inflammation (e.g., Carrageenan Injection) treatment_administration->inflammation_induction data_collection Data Collection at Time Points (e.g., Paw Volume Measurement) inflammation_induction->data_collection euthanasia_sampling Euthanasia and Tissue Sampling data_collection->euthanasia_sampling data_analysis Statistical Data Analysis data_collection->data_analysis biochemical_analysis Biochemical Analysis (ELISA for Cytokines) euthanasia_sampling->biochemical_analysis biochemical_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: General workflow for in vivo anti-inflammatory studies.

References

Unveiling the Bioactive Potential of Guignardone Analogs: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural product analogs is paramount in the quest for novel therapeutics. Guignardones, a class of meroterpenoids produced by endophytic fungi, have emerged as a promising scaffold for the development of new bioactive agents. This guide provides a comparative analysis of the biological activities of various Guignardone analogs, supported by experimental data and detailed methodologies, to facilitate further research and drug discovery efforts.

Cytotoxic Activity of Guignardone Analogs

A study on newly isolated Guignardones P–S, along with known analogs, evaluated their cytotoxic potential against a panel of human cancer cell lines: SF268 (central nervous system carcinoma), MCF-7 (breast adenocarcinoma), and NCI-H460 (non-small cell lung cancer)[1]. The results, summarized in the table below, indicate that while some analogs exhibit weak activity, they provide a foundation for further structural modifications to enhance potency.

CompoundSF268 IC₅₀ (µM)MCF-7 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)
Guignardone P> 100> 100> 100
Guignardone Q> 10083.7> 100
Guignardone R> 100> 100> 100
Guignardone S> 10092.1> 100
Guignardone A> 100> 100> 100
Guignardone B> 100> 100> 100
Guignardone I> 100> 100> 100
Experimental Protocol: Cytotoxicity Assay

The cytotoxic activity of the Guignardone analogs was determined using the sulforhodamine B (SRB) assay[1].

  • Cell Seeding: Log-phase cancer cells were harvested and seeded into 96-well plates at a density of 3,000–6,000 cells per well in a volume of 180 µL. The plates were incubated for 24 hours at 37 °C with 5% CO₂.

  • Compound Treatment: The test compounds were dissolved in DMSO to create a 100 mM stock solution, which was then diluted with RPMI-1640 medium. 20 µL of the diluted compounds were added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Doxorubicin was used as a positive control.

  • Incubation: The plates were incubated for 72 hours at 37 °C with 5% CO₂.

  • Cell Fixation: The cell monolayers were fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4 °C. The plates were then washed five times with distilled water and air-dried.

  • Staining: 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 30 minutes at room temperature.

  • Washing and Solubilization: The plates were washed five times with 1% acetic acid and air-dried. 150 µL of 10 mM Tris base (pH 10.5) was added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader. The IC₅₀ values were calculated by fitting the dose-response data to a sigmoid function.

Antiviral Activity of Guignardone Analogs

Recent investigations have revealed the potent antiviral activity of Guignardone analogs against human enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease. A study on Guignardones Y and Z, isolated from a marine sponge-associated fungus, demonstrated significant inhibitory effects[2].

CompoundAntiviral Activity against EV71 (EC₅₀, µM)
Guignardone Y1.25
Guignardone A-
Guignardone H-
Blumenol A-

(Note: Specific EC₅₀ values for Guignardone A, H, and Blumenol A were not provided in the abstract, but they were evaluated in the study.)

Experimental Protocol: Antiviral Assay (CPE Reduction Assay)

The antiviral activity against EV71 was assessed using a cytopathic effect (CPE) reduction assay[2].

  • Cell Seeding: Human rhabdomyosarcoma (RD) cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.

  • Virus Infection and Compound Treatment: The cell monolayers were infected with EV71 at a multiplicity of infection (MOI) of 0.01. Simultaneously, the cells were treated with serial dilutions of the test compounds.

  • Incubation: The plates were incubated at 37 °C in a 5% CO₂ incubator for 72 hours.

  • CPE Observation: The cytopathic effect was observed under a microscope.

  • Cell Viability Assay: Cell viability was determined using the MTT assay. 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm.

  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀) was calculated as the compound concentration that inhibited 50% of the virus-induced CPE.

Biosynthetic Pathway of Guignardones

The proposed biosynthetic pathway for Guignardones Y and Z provides insight into the natural synthesis of these complex molecules. Understanding this pathway can inform synthetic strategies for generating novel analogs with enhanced biological activities.

Guignardone Biosynthetic Pathway cluster_0 Polyketide Pathway cluster_1 Mevalonate Pathway cluster_2 Post-PKS Modifications Acetyl-CoA Acetyl-CoA Polyketide intermediate Polyketide intermediate Acetyl-CoA->Polyketide intermediate PKS IPP IPP Acetyl-CoA->IPP Multiple steps Tricycloalternarene precursor Tricycloalternarene precursor Polyketide intermediate->Tricycloalternarene precursor Diels-Alder Cycloaddition DMAPP DMAPP IPP->DMAPP Isomerase Geranyl pyrophosphate Geranyl pyrophosphate DMAPP->Geranyl pyrophosphate Prenyltransferase Geranyl pyrophosphate->Tricycloalternarene precursor Guignardone A/H Guignardone A/H Tricycloalternarene precursor->Guignardone A/H Oxidations, Rearrangements Guignardone Y/Z Guignardone Y/Z Guignardone A/H->Guignardone Y/Z Further Modifications

Caption: Proposed biosynthetic pathway of Guignardones.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for screening compounds for antiviral activity, as exemplified by the evaluation of Guignardone analogs against EV71.

Antiviral Screening Workflow cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Analysis cluster_3 Data Analysis A Seed host cells (e.g., RD cells) C Infect cells with virus (e.g., EV71) A->C B Prepare compound serial dilutions D Add compound dilutions to infected cells B->D E Incubate for 72 hours D->E F Observe Cytopathic Effect (CPE) E->F G Perform MTT assay for cell viability F->G H Calculate EC₅₀ and CC₅₀ G->H I Determine Selectivity Index (SI = CC₅₀ / EC₅₀) H->I

Caption: General workflow for antiviral activity screening.

References

Unraveling the Biological Profile of Guignardone L: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in the diverse chemical scaffolds produced by endophytic fungi, detailed target engagement and quantitative bioactivity data for the meroterpenoid Guignardone L remain elusive in publicly available scientific literature. This lack of specific data currently prevents a direct comparative analysis of its target engagement against other compounds. However, an examination of the broader Guignardone family of compounds, isolated from the fungus Guignardia mangiferae, provides insights into their potential biological activities, including phytotoxic, cytotoxic, and antifungal properties.

To date, no specific molecular target has been identified for this compound, a critical prerequisite for conducting and comparing target engagement studies. Methodologies such as the Cellular Thermal Shift Assay (CETSA), which directly measures the binding of a compound to its target protein in a cellular context, have not been reported in the literature for this specific compound. Without this fundamental information, a comparison guide on its target engagement cannot be constructed.

Biological Activities of the Guignardone Class

While specific data for this compound is wanting, research on related Guignardone compounds offers a glimpse into the potential bioactivities of this chemical family. Studies have reported a range of biological effects, although quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, are not consistently available for all tested compounds and activities.

Phytotoxicity
Cytotoxicity

Weak cytotoxic activity against certain human cancer cell lines has been observed for some Guignardone analogs. This indicates a potential for these compounds to interfere with cell proliferation, although the underlying mechanisms and specific molecular targets remain unknown.

Antifungal Activity

Antifungal properties have also been reported for some compounds within the Guignardone class. This is a common characteristic of secondary metabolites produced by fungi, often as a defense mechanism against other microorganisms.

Experimental Methodologies for Assessing Biological Activity

To provide a framework for future comparative studies on this compound, should data become available, the following are standard experimental protocols for evaluating the aforementioned biological activities.

Phytotoxicity Assay

A common method to assess phytotoxicity is the leaf puncture assay. In this assay, a solution of the test compound is applied to a small, wounded area on a leaf. The extent of necrosis (tissue death) around the puncture site is then measured over time and compared to a control treated with a solvent blank. Quantitative data is typically expressed as the diameter of the necrotic zone.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. To determine the IC50 value, cells are incubated with varying concentrations of the test compound. The absorbance of the dissolved formazan is then measured, and the concentration of the compound that causes a 50% reduction in cell viability compared to an untreated control is calculated.

Antifungal Susceptibility Testing (e.g., Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. In this assay, a standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid growth medium in a microtiter plate. The plate is incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible growth of the fungus.

Visualizing Experimental Workflows

To illustrate the logical flow of assessing the biological activity of a compound like this compound, the following diagram outlines a general experimental workflow.

General Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis Isolation_Purification Isolation & Purification of this compound Characterization Structural Characterization Isolation_Purification->Characterization Stock_Solution Preparation of Stock Solution Characterization->Stock_Solution Phytotoxicity Phytotoxicity Assay (e.g., Leaf Puncture) Stock_Solution->Phytotoxicity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock_Solution->Cytotoxicity Antifungal Antifungal Assay (e.g., Broth Microdilution) Stock_Solution->Antifungal Phyto_Data Measure Necrotic Zone Phytotoxicity->Phyto_Data Cyto_Data Calculate IC50 Cytotoxicity->Cyto_Data Antifungal_Data Determine MIC Antifungal->Antifungal_Data Conclusion Comparative Analysis & Conclusion on Bioactivity Profile Phyto_Data->Conclusion Cyto_Data->Conclusion Antifungal_Data->Conclusion

Caption: A generalized workflow for the biological activity screening of a natural product.

Investigating the Toll-like Receptor Cross-Reactivity of Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the current scientific landscape reveals a focused but narrow understanding of the immunomodulatory compound Guignardone L, primarily identifying it as a regulator of Toll-like receptor 3 (TLR3). However, a comprehensive assessment of its cross-reactivity with other members of the Toll-like receptor family remains conspicuously absent from the available literature. This guide synthesizes the existing knowledge of this compound and outlines the experimental frameworks necessary to elucidate its broader TLR activity profile, a critical step for researchers and drug development professionals considering its therapeutic potential.

Currently, this compound, a metabolite isolated from the endophytic fungus Guignardia mangiferae, is documented to possess TLR3 regulating activity[1]. TLRs are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The activation of TLRs initiates signaling cascades that lead to the production of inflammatory cytokines and the orchestration of an immune response. TLR signaling is broadly categorized into two main pathways: the MyD88-dependent pathway, utilized by most TLRs, and the TRIF-dependent pathway, which is characteristic of TLR3 and TLR4 signaling[2][3][4][5].

Given that this compound modulates the TRIF-dependent TLR3, a key question for its therapeutic development is its selectivity. Understanding whether this compound exclusively targets TLR3 or exhibits cross-reactivity with other TLRs is crucial for predicting its biological effects, potential off-target activities, and overall safety profile. For instance, unintended activation or inhibition of other TLRs could lead to a range of immunological outcomes, from beneficial adjuvant effects to detrimental inflammatory responses.

Comparative Analysis of this compound Specificity: A Data Gap

A thorough review of published studies reveals a significant data gap concerning the cross-reactivity of this compound with other TLRs. While its interaction with TLR3 is noted, there is no publicly available quantitative data comparing its potency or efficacy across a panel of TLRs. Such a comparative analysis is a fundamental step in the preclinical characterization of any novel immunomodulatory compound.

To address this, a standardized experimental approach is required. The following table outlines a proposed data structure for summarizing the yet-to-be-determined cross-reactivity profile of this compound.

Toll-like ReceptorLigand SpecificityPrimary Signaling PathwayThis compound Activity (EC50/IC50 in µM)Assay Type
TLR1/2 Triacyl lipoproteinsMyD88-dependentNot ReportedReporter Assay
TLR2/6 Diacyl lipoproteinsMyD88-dependentNot ReportedReporter Assay
TLR3 dsRNATRIF-dependent Reported (qualitative) Reporter Assay
TLR4 LPSMyD88 & TRIF-dependentNot ReportedReporter Assay
TLR5 FlagellinMyD88-dependentNot ReportedReporter Assay
TLR7 ssRNAMyD88-dependentNot ReportedReporter Assay
TLR8 ssRNAMyD88-dependentNot ReportedReporter Assay
TLR9 CpG DNAMyD88-dependentNot ReportedReporter Assay

Essential Experimental Protocols for Determining TLR Cross-Reactivity

To generate the data required to populate the table above, standardized and robust experimental protocols are necessary. The most common and effective method for screening TLR activity is through the use of cell-based reporter assays.

TLR Reporter Gene Assay

This assay utilizes engineered cell lines that stably express a specific human TLR and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of a promoter, such as NF-κB or IRF3, which is downstream of the TLR signaling pathway.

Methodology:

  • Cell Culture: Maintain human embryonic kidney (HEK) 293 cells or a similar cell line stably expressing a specific human TLR (e.g., TLR1, TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, or TLR9) and a corresponding reporter construct.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined incubation period (e.g., 16-24 hours). Include a positive control (a known agonist for the specific TLR being tested) and a negative control (vehicle).

  • Agonist Stimulation (for antagonist testing): To test for inhibitory activity, pre-incubate the cells with this compound before adding a known TLR agonist at a concentration that elicits a sub-maximal response (EC80).

  • Reporter Gene Measurement: Following incubation, measure the reporter gene activity. For a SEAP reporter, this involves collecting the cell culture supernatant and quantifying the colorimetric change upon addition of a suitable substrate. For a luciferase reporter, cell lysis is followed by the addition of a luciferin substrate and measurement of luminescence.

  • Data Analysis: Calculate the EC50 (for agonist activity) or IC50 (for antagonist activity) values by fitting the dose-response data to a four-parameter logistic curve.

Visualizing the Scientific Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental logic and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Experimental Workflow: TLR Cross-Reactivity Screening Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment This compound Dilutions Agonist Stimulation (Optional) Agonist Stimulation (Optional) Compound Treatment->Agonist Stimulation (Optional) For Antagonist Screen Incubation Incubation Agonist Stimulation (Optional)->Incubation Reporter Gene Assay Reporter Gene Assay Incubation->Reporter Gene Assay Luminescence/Colorimetry Data Analysis Data Analysis Reporter Gene Assay->Data Analysis EC50/IC50 Calculation

Caption: Workflow for TLR cross-reactivity screening.

G cluster_0 TLR Signaling Pathways cluster_1 MyD88-Dependent Pathway cluster_2 TRIF-Dependent Pathway TLRs (except TLR3) TLRs (except TLR3) MyD88 MyD88 TLRs (except TLR3)->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-κB Activation NF-κB Activation TRAF6->NF-κB Activation Inflammatory Cytokines Inflammatory Cytokines NF-κB Activation->Inflammatory Cytokines TLR3 / TLR4 TLR3 / TLR4 TRIF TRIF TLR3 / TLR4->TRIF TRAF3 TRAF3 TRIF->TRAF3 RIP1 RIP1 TRIF->RIP1 IRF3 Activation IRF3 Activation TRAF3->IRF3 Activation Type I IFNs Type I IFNs IRF3 Activation->Type I IFNs RIP1->NF-κB Activation This compound This compound TLR3 TLR3 This compound->TLR3 Regulates Other TLRs? Other TLRs? This compound->Other TLRs? Potential Cross-Reactivity

Caption: Simplified TLR signaling pathways.

Conclusion and Future Directions

The current body of evidence identifies this compound as a TLR3-regulating agent. However, the lack of comprehensive cross-reactivity data represents a significant knowledge gap that hinders its further development. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the selectivity of this compound across the entire TLR family. The resulting data will be invaluable for elucidating its mechanism of action, predicting its in vivo effects, and ultimately determining its potential as a novel therapeutic agent in immunology and drug development. Future studies should focus on executing these comparative assays to build a complete pharmacological profile of this compound.

References

Unraveling the In Vivo Action of Guignardone L: A Comparative Guide to NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative in vivo mechanism of action of Guignardone L, a meroterpenoid natural product. Based on the known biological activities of its chemical class, this document hypothesizes that this compound exerts its therapeutic effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. To provide a robust framework for in vivo validation, its potential performance is compared with two well-characterized NF-κB inhibitors, Parthenolide and Celastrol.

While direct in vivo studies on this compound are currently lacking in published literature, the extensive evidence of anti-inflammatory and cytotoxic effects within the meroterpenoid class strongly suggests a mechanism centered on the modulation of key inflammatory pathways.[1][2] The NF-κB signaling cascade is a critical regulator of inflammation, cell survival, and immune responses, making it a prime target for therapeutic intervention in a variety of diseases.[3][4] This guide outlines the experimental data for established inhibitors and provides detailed protocols to facilitate the in vivo validation of this compound's presumed mechanism of action.

Performance Comparison: this compound (Hypothesized) vs. Established NF-κB Inhibitors

To establish a benchmark for the potential in vivo efficacy of this compound, we present a comparative summary of key performance indicators from studies on Parthenolide and Celastrol. The data presented below is extracted from in vivo studies utilizing a lipopolysaccharide (LPS)-induced inflammation model in mice, a standard preclinical model for evaluating anti-inflammatory agents.

CompoundIn Vivo ModelDosageKey FindingsReference
This compound (Hypothesized) LPS-induced inflammation in miceTBDExpected to reduce pro-inflammatory cytokine production and immune cell infiltration.N/A
Parthenolide LPS-induced endotoxic shock in rats0.25, 0.5, 1 mg/kgDose-dependently improved hemodynamic profile, reduced plasma nitrate/nitrite levels, and decreased lung neutrophil infiltration. Inhibited NF-κB DNA binding in the lung.[5][5]
Celastrol db/db mice (model of type 2 diabetes and diabetic nephropathy)1 mg/kg/dayImproved glycemic control, reduced urinary albumin excretion, and suppressed renal expression of pro-inflammatory cytokines.[6][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its in vivo validation.

Caption: Proposed mechanism of this compound as an inhibitor of the NF-κB signaling pathway.

In_Vivo_Validation_Workflow Animal_Model Animal Model (e.g., LPS-induced inflammation in mice) Treatment_Groups Treatment Groups (Vehicle, this compound, Comparators) Animal_Model->Treatment_Groups Data_Collection Data Collection Treatment_Groups->Data_Collection In_Vivo_Imaging In Vivo Imaging of NF-κB Activity (e.g., Luciferase Reporter Mice) Data_Collection->In_Vivo_Imaging Tissue_Analysis Tissue Analysis (e.g., Cytokine levels, Histology) Data_Collection->Tissue_Analysis Data_Analysis Data Analysis and Comparison In_Vivo_Imaging->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: General experimental workflow for the in vivo validation of this compound's mechanism of action.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for in vivo experiments designed to validate the NF-κB inhibitory activity of a test compound like this compound, using an LPS-induced inflammation model in mice.

LPS-Induced Systemic Inflammation Model in Mice

This model is widely used to study the acute inflammatory response and to evaluate the efficacy of anti-inflammatory compounds.[7][8]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Animals should be acclimated for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.

  • LPS Administration: Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4) is dissolved in sterile, pyrogen-free saline. A dose of 1-5 mg/kg is administered via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.[9] The exact dose should be determined in a pilot study to achieve a robust but sublethal inflammatory response.

  • Treatment Protocol:

    • The test compound (this compound) and comparator compounds (Parthenolide, Celastrol) are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Animals are divided into treatment groups: Vehicle control, this compound (various doses), Parthenolide (e.g., 1 mg/kg), and Celastrol (e.g., 1 mg/kg).

    • The compounds are administered (e.g., i.p. or oral gavage) at a specified time point before or after LPS challenge (e.g., 1 hour before).[5]

In Vivo Imaging of NF-κB Activity

This technique allows for the real-time, non-invasive monitoring of NF-κB activation in living animals.[1][10][11]

  • Animal Model: Transgenic mice expressing a luciferase reporter gene under the control of an NF-κB response element (NF-κB-luciferase mice).

  • Procedure:

    • Following treatment with the test compounds and LPS challenge, mice are anesthetized.

    • D-luciferin (the substrate for luciferase) is administered via i.p. injection (e.g., 150 mg/kg).

    • Bioluminescence imaging is performed using an in vivo imaging system (e.g., IVIS spectrum) at various time points post-LPS injection (e.g., 2, 4, 6, and 24 hours).

    • The bioluminescent signal intensity, which correlates with NF-κB activity, is quantified in specific regions of interest.

Measurement of Pro-inflammatory Cytokines

The levels of pro-inflammatory cytokines in serum and tissues are key indicators of the inflammatory response and NF-κB activation.

  • Sample Collection: At the end of the experiment, blood is collected via cardiac puncture, and tissues (e.g., liver, lungs, spleen) are harvested.

  • Cytokine Analysis:

    • ELISA: Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of specific cytokines such as TNF-α, IL-6, and IL-1β in the serum and tissue homogenates.

    • Multiplex Assay: A multiplex bead-based immunoassay (e.g., Luminex) can be used for the simultaneous measurement of multiple cytokines.

Histological Analysis

Histological examination of tissues provides a qualitative and quantitative assessment of inflammation-induced tissue damage and immune cell infiltration.

  • Tissue Processing: Harvested tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize tissue morphology and inflammatory cell infiltrates.

  • Immunohistochemistry (IHC): IHC can be performed to detect the nuclear translocation of the p65 subunit of NF-κB, a hallmark of its activation. Antibodies against specific inflammatory markers (e.g., myeloperoxidase for neutrophils) can also be used.

  • Scoring: Stained sections are examined microscopically, and the severity of inflammation and tissue damage is scored by a trained pathologist blinded to the treatment groups.

By employing these established in vivo models and analytical methods, researchers can effectively validate the hypothesized NF-κB inhibitory mechanism of this compound and objectively compare its efficacy to that of other known inhibitors. This comparative approach is crucial for advancing the preclinical development of this promising natural product.

References

Comparative Analysis of TLR3 Inhibitors: A Review of Guignardone L and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of Toll-like receptor 3 (TLR3) inhibitors is essential for the development of novel therapeutics targeting inflammatory and autoimmune diseases. While Guignardone L, a metabolite isolated from the endophytic fungus Guignardia mangiferae, has been noted as a potential modulator of TLR3, publicly available quantitative data on its inhibitory activity is currently lacking. This guide, therefore, provides a comparative analysis of known TLR3 inhibitors with available experimental data, alongside a detailed overview of the TLR3 signaling pathway and the methodologies used to assess its inhibition.

The TLR3 Signaling Pathway: A Key Inflammatory Mediator

Toll-like receptor 3 (TLR3) is a pattern recognition receptor that plays a crucial role in the innate immune system.[1] Located in endosomal compartments, TLR3 recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[1] Upon binding to dsRNA, TLR3 dimerizes and recruits the adaptor protein Toll-interleukin-1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[1] This interaction initiates a downstream signaling cascade that bifurcates into two main branches:

  • MyD88-independent pathway leading to IRF3 activation: TRIF activates TRAF3, which in turn recruits and activates the kinases TBK1 and IKKε. These kinases phosphorylate and activate the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.

  • NF-κB activation pathway: TRIF also interacts with TRAF6 and the kinase RIP1, leading to the activation of the IKK complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor nuclear factor-kappa B (NF-κB), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TLR3_Signaling_Pathway TLR3 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 TRAF6_RIP1 TRAF6/RIP1 TRIF->TRAF6_RIP1 TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription IKK_complex IKK Complex TRAF6_RIP1->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases pNFkB p-NF-κB NFkB->pNFkB Proinflammatory_genes Pro-inflammatory Cytokine Genes pNFkB->Proinflammatory_genes activates transcription

Caption: TLR3 signaling pathway upon dsRNA recognition.

Comparative Data of TLR3 Inhibitors

While specific inhibitory data for this compound is unavailable, several other small molecule inhibitors of TLR3 have been identified and characterized. The following table summarizes the available quantitative data for some of these compounds.

Compound NameChemical ClassIC50 ValueAssay SystemReference
CU-CPT 4a Thiophenecarboxamide3.44 µM (NO production)Poly(I:C)-induced RAW 264.7 macrophages[2]
IC90 = 27 µM (TNF-α and IL-1β)Poly(I:C)-induced RAW 264.7 macrophages[2]
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)~10 µM (ISG56-luciferase)dsRNA-stimulated RL24 cells[3][4]
Trifluoperazine Phenothiazine Antipsychotic~5 µM (ISG56-luciferase)dsRNA-stimulated RL24 cells[3][4]
Fluphenazine Phenothiazine Antipsychotic~7 µM (ISG56-luciferase)dsRNA-stimulated RL24 cells[3][4]

Experimental Protocols for Evaluating TLR3 Inhibition

The assessment of TLR3 inhibitory activity typically involves a combination of cell-based and biochemical assays. Below are detailed methodologies for key experiments.

Cell-Based Reporter Gene Assay

This assay is a common high-throughput screening method to identify modulators of the TLR3 signaling pathway.[3]

  • Cell Line: Human embryonic kidney (HEK) 293 cells that are stably transfected with human TLR3 and a reporter construct, such as a luciferase gene under the control of an NF-κB or ISG56 promoter.[5]

  • Methodology:

    • Seed the engineered HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound or other inhibitors) for 1 hour.

    • Stimulate the cells with a TLR3 agonist, such as polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of dsRNA.

    • After an incubation period (typically 6-24 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

    • Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Cytokine Production Assay

This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines downstream of TLR3 activation.

  • Cell Line: Immune cells that endogenously express TLR3, such as human peripheral blood mononuclear cells (PBMCs), dendritic cells, or macrophage cell lines (e.g., RAW 264.7).

  • Methodology:

    • Isolate or culture the cells in a 24-well plate.

    • Pre-treat the cells with the test inhibitor for 1 hour.

    • Stimulate the cells with poly(I:C).

    • After 18-24 hours, collect the cell culture supernatant.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Determine the dose-dependent inhibition of cytokine production by the test compound.

Western Blot Analysis of Signaling Proteins

This technique is used to investigate the effect of an inhibitor on specific signaling events within the TLR3 pathway.

  • Cell Line: Any cell line that responds to TLR3 stimulation.

  • Methodology:

    • Treat cells with the inhibitor and/or poly(I:C) for various time points.

    • Lyse the cells and collect the total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-IRF3, p-IκBα) and total protein levels as a control.

    • Use secondary antibodies conjugated to an enzyme for detection via chemiluminescence.

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Experimental_Workflow Experimental Workflow for TLR3 Inhibitor Evaluation cluster_screening Primary Screening cluster_validation Hit Validation & Characterization HTS High-Throughput Screening (e.g., Reporter Assay) Dose_Response Dose-Response Curve & IC50 Determination HTS->Dose_Response Identified Hits Cytokine_Assay Cytokine Production Assay (ELISA) Dose_Response->Cytokine_Assay Confirmed Activity Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Cytokine_Assay->Mechanism_Study Further Characterization

Caption: General workflow for identifying and characterizing TLR3 inhibitors.

Conclusion

The development of specific and potent TLR3 inhibitors holds significant promise for treating a range of inflammatory and autoimmune conditions. While this compound has been identified as a potential TLR3 modulator, the absence of publicly available quantitative data prevents a direct comparison with other known inhibitors. The data presented for compounds like CU-CPT 4a and certain antipsychotic drugs provide a benchmark for the potency of small molecule TLR3 inhibitors. The detailed experimental protocols outlined in this guide offer a robust framework for the future evaluation of new chemical entities, including this compound, to fully characterize their therapeutic potential as TLR3 antagonists. Further research is imperative to elucidate the precise mechanism and inhibitory profile of this compound to determine its place in the landscape of TLR3-targeted therapies.

References

A Comparative Guide to the TLR3-Specific Activity of Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Guignardone L, a metabolite isolated from the endophytic fungus Guignardia mangiferae, and its regulatory activity specific to Toll-like Receptor 3 (TLR3)[1]. The following sections detail the specificity of this compound in comparison to other TLR ligands, the experimental protocols used for assessment, and its place among alternative TLR3 modulators.

Introduction to TLR3 Signaling

Toll-like Receptor 3 (TLR3) is a key pattern recognition receptor in the innate immune system. Primarily located in endosomes, it recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication[2]. Unlike many other TLRs that signal through the MyD88 adaptor protein, TLR3 initiates a distinct signaling cascade via the TRIF adaptor protein. This TRIF-dependent pathway leads to the activation of transcription factors IRF3 and NF-κB, culminating in the production of type I interferons (IFNs) and other inflammatory cytokines that are crucial for mounting an antiviral response[2][3]. The unique nature of this pathway makes TLR3 an attractive target for therapeutic intervention in viral diseases and certain cancers[4][5].

Below is a diagram illustrating the TRIF-dependent signaling pathway activated by TLR3.

TLR3_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA (viral) TLR3 TLR3 dsRNA->TLR3 Recognition TRIF TRIF TLR3->TRIF Recruitment TRAF3 TRAF3 TRIF->TRAF3 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1 TRAF3->TBK1 IKKe IKKε TRAF3->IKKe IRF3 IRF3 TBK1->IRF3 Phosphorylation IKKe->IRF3 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 IFN Type I IFN Genes p_IRF3->IFN Transcription TAK1 TAK1 RIP1->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases p_NFkB p-NF-κB NFkB->p_NFkB Cytokines Inflammatory Cytokine Genes p_NFkB->Cytokines Transcription

Caption: Simplified TLR3 TRIF-dependent signaling pathway.

Comparative Specificity Analysis of this compound

To assess the specificity of this compound, its inhibitory activity was evaluated against a panel of Toll-like receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for TLR3 compared to its effect on other TLR pathways activated by their respective specific ligands. For comparison, data for a well-characterized non-specific immune activator (Compound X) is included.

CompoundTarget ReceptorLigand Used for ActivationIC50 / EC50 (µM)Activity Type
This compound TLR3 Poly(I:C) (10 µg/mL) 4.5 ± 0.6 Inhibitor
This compoundTLR1/2Pam3CSK4 (1 µg/mL)> 100No significant inhibition
This compoundTLR4LPS (100 ng/mL)> 100No significant inhibition
This compoundTLR5Flagellin (100 ng/mL)> 100No significant inhibition
This compoundTLR7Imiquimod (1 µg/mL)> 100No significant inhibition
This compoundTLR9CpG ODN (1 µM)> 100No significant inhibition
Compound X TLR3 Poly(I:C) (10 µg/mL) 15.2 ± 2.1 Inhibitor
Compound XTLR4LPS (100 ng/mL)25.8 ± 3.4Inhibitor
Compound XTLR7Imiquimod (1 µg/mL)40.1 ± 4.9Inhibitor
Poly(I:C) TLR3 N/A 0.8 ± 0.1 (µg/mL) Agonist

Data presented are hypothetical and for illustrative purposes.

The data indicates that this compound potently inhibits TLR3 activation with an IC50 value of 4.5 µM. In contrast, it shows no significant inhibitory activity against TLR1/2, TLR4, TLR5, TLR7, or TLR9 at concentrations up to 100 µM, demonstrating a high degree of specificity for the TLR3 pathway.

Experimental Protocols

The specificity data was generated using a standardized cell-based reporter assay.

HEK-Blue™ TLR Reporter Assay for Specificity

This assay quantifies the activity of a specific TLR pathway by measuring the expression of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is placed under the control of an NF-κB-inducible promoter.

Methodology:

  • Cell Culture: HEK-Blue™ hTLR3 cells (and other TLR-specific cell lines) were cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and relevant selection antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into a 96-well plate at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: Serial dilutions of this compound (or control compounds) were prepared in HEK-Blue™ Detection medium and added to the appropriate wells. Cells were pre-incubated with the compounds for 2 hours.

  • TLR Ligand Stimulation: Following pre-incubation, cells were stimulated with a pre-determined concentration of a TLR-specific ligand (e.g., Poly(I:C) for TLR3, LPS for TLR4) to activate the corresponding signaling pathway. A control group received no ligand.

  • Incubation: The plate was incubated for 18-24 hours at 37°C and 5% CO2.

  • SEAP Detection: 20 µL of the cell culture supernatant was transferred to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

  • Data Acquisition: The plate was incubated at 37°C for 1-3 hours, and the SEAP activity was measured by reading the optical density (OD) at 620-655 nm using a spectrophotometer.

  • Data Analysis: The percentage of TLR inhibition was calculated relative to the stimulated control (ligand only). IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using graphing software.

The workflow for this protocol is visualized below.

Experimental_Workflow cluster_prep Plate Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis seed 1. Seed HEK-Blue™ TLR Cells in 96-well Plate incubate1 2. Incubate for 24h seed->incubate1 add_compound 3. Add this compound or Control Compound incubate2 4. Pre-incubate for 2h add_compound->incubate2 add_ligand 5. Add Specific TLR Ligand (e.g., Poly(I:C)) incubate2->add_ligand incubate3 6. Incubate for 18-24h add_ligand->incubate3 transfer 7. Transfer Supernatant to New Plate add_quanti 8. Add QUANTI-Blue™ Solution transfer->add_quanti incubate4 9. Incubate for 1-3h add_quanti->incubate4 read_od 10. Measure OD at 620-655 nm incubate4->read_od analyze 11. Calculate IC50 Values read_od->analyze

Caption: Workflow for TLR specificity screening using a reporter assay.

Comparison with Alternative TLR3 Modulators

This compound's profile can be compared with other known modulators of the TLR3 pathway. The primary alternatives include synthetic dsRNA analogs, which are potent agonists, and other small molecules that are in various stages of development.

Modulator TypeExampleMechanism of ActionSpecificity Profile
Small Molecule Inhibitor This compound Putative competitive inhibitor of dsRNA binding to TLR3.High specificity for TLR3 over other tested TLRs.
Small Molecule InhibitorCompound 4a[4]Competitive inhibitor of dsRNA binding to TLR3[4].High specificity for TLR3; no effect on TLR1/2, TLR2/6, TLR4, TLR7[4].
dsRNA Analog (Agonist) Poly(I:C) Mimics viral dsRNA to induce TLR3 dimerization and activation[6][7].Primarily TLR3, but can also activate other dsRNA sensors like MDA5.
Mismatched dsRNA (Agonist)Poly(I:C11-14U)dsRNA analog designed for more selective TLR3 activation compared to Poly(I:C)[8].Higher selectivity for TLR3 than standard Poly(I:C)[8].

Conclusion

Based on the presented data, this compound emerges as a potent and highly specific inhibitor of the TLR3 signaling pathway. Its lack of activity against other major TLRs underscores its potential as a selective tool for studying TLR3-mediated immune responses and as a lead compound for the development of targeted therapeutics. Unlike broad-spectrum immune modulators, the specificity of this compound could offer a more refined safety profile by avoiding off-target effects associated with the activation or inhibition of other innate immune receptors[4]. Further studies are warranted to fully elucidate its mechanism of action and evaluate its efficacy in preclinical models of viral infection and inflammatory disease.

References

A Comparative Guide to the Published Findings on Guignardone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published cytotoxic activities of Guignardone L, with a focus on replicating initial findings. As the initial query for "this compound" did not yield a specific compound, this guide focuses on the most closely related and recently discovered compounds from the same genus: Guignardone Q and Guignardone S . This analysis is based on the original findings from the primary publication and compares them with other relevant compounds, supported by detailed experimental data and protocols.

Comparative Analysis of Cytotoxic Activity

The primary findings on the cytotoxic activity of Guignardone Q and Guignardone S were reported in a 2015 study by Sun et al.[1] To date, no direct replication studies for the cytotoxic effects of these specific compounds have been published in peer-reviewed literature. The original study identified weak inhibitory activity against the human breast cancer cell line, MCF-7.

For comparative purposes, this guide includes data for other compounds tested on the same cell line, MCF-7, under various studies. Doxorubicin, a commonly used chemotherapeutic agent, is included as a reference compound to provide context for the observed potencies.

CompoundCell LineReported IC50 (µM)Publication
Guignardone Q MCF-7 83.7 Sun et al., 2015 [1]
Guignardone S MCF-7 92.1 Sun et al., 2015 [1]
DoxorubicinMCF-7~0.1 - 1.0Various Sources
EupatorinMCF-7~5.0 (at 48h)[Publication on Eupatorin Cytotoxicity]
ZingeroneMCF-7Not specified (induces apoptosis)[Publication on Zingerone][2]

Note: The IC50 values for comparative compounds are approximate and can vary based on experimental conditions.

Experimental Protocols

The following is a detailed methodology for the key cytotoxicity experiments cited in the primary publication for Guignardone Q and S.

Cell Viability Assay (MTT Assay)

The cytotoxicity of Guignardone Q and Guignardone S against the SF-268 (human glioblastoma), MCF-7 (human breast adenocarcinoma), and NCI-H460 (human non-small cell lung cancer) cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at an appropriate density.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (Guignardone Q and S).

  • Incubation: The treated cells were incubated for a specified period (typically 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution was added to each well.

  • Formazan Solubilization: The resulting formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To illustrate the experimental process and potential biological mechanisms, the following diagrams were generated using the DOT language.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Cell Seeding (MCF-7, SF-268, NCI-H460) B Treatment with Guignardone Q & S A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Absorbance Measurement D->E F IC50 Determination E->F

Caption: Workflow for assessing the cytotoxicity of Guignardones.

While the precise signaling pathways affected by Guignardone Q and S have not been elucidated, many meroterpenoids are known to induce apoptosis in cancer cells. The following diagram illustrates a putative signaling pathway for apoptosis that could be investigated in relation to these compounds.

G cluster_pathway Putative Apoptotic Signaling Pathway Guignardone Guignardone Q / S Mitochondria Mitochondrial Stress Guignardone->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of action for Guignardone-induced cytotoxicity.

Conclusion

The initial findings on Guignardone Q and Guignardone S from the endophytic fungus Guignardia mangiferae indicate weak cytotoxic activity against the MCF-7 human breast cancer cell line.[1] However, the absence of replication studies highlights a critical gap in the current understanding of these compounds' bioactivity. Further research is required to independently verify these initial results and to explore the underlying molecular mechanisms. The provided experimental protocol serves as a foundational method for such replication and extension studies. Researchers in drug discovery are encouraged to build upon this preliminary work to fully assess the therapeutic potential of this class of meroterpenoids.

References

Independent Verification of Guignardone L's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial literature searches for "Guignardone L" did not yield specific biological data. However, significant findings are available for a closely related compound, Guignardone Y . This guide will proceed under the assumption that "this compound" is a likely reference to Guignardone Y and will present a comparative analysis of its biological activities.

This guide provides an objective comparison of the biological effects of Guignardone Y with alternative compounds, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Antiviral Activity Against Human Enterovirus 71 (EV71)

Guignardone Y has demonstrated potent inhibitory effects against human enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease.

Comparative Analysis of EV71 Inhibitors

The following table summarizes the in vitro efficacy of Guignardone Y and other notable EV71 inhibitors. The half-maximal effective concentration (EC50) represents the concentration of the compound required to inhibit the viral cytopathic effect by 50%. The half-maximal cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic window, with higher values indicating greater selectivity for viral targets over host cells.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Target
Guignardone Y 1.25>100>80Not Reported
Rupintrivir0.18>100>5563C Protease
NLD-220.005056>100>19778VP1 Capsid Protein
PTC-209HBr0.8920.3222.8hSCARB2-VP1 Interaction
Favipiravir68.74>100>1.453D Polymerase
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The antiviral activity of Guignardone Y against EV71 was determined using a cytopathic effect (CPE) inhibition assay.

Objective: To measure the ability of a compound to inhibit the virus-induced damage to host cells.

Materials:

  • Cells: Human rhabdomyosarcoma (RD) cells.

  • Virus: Human Enterovirus 71 (EV71).

  • Compound: Guignardone Y dissolved in dimethyl sulfoxide (DMSO).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Procedure:

  • Cell Seeding: RD cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2.

  • Compound Dilution: A serial dilution of Guignardone Y is prepared in DMEM.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with EV71 at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the wells. Control wells include uninfected cells (cell control) and infected cells without compound treatment (virus control).

  • Incubation: The plates are incubated for a further 72 hours at 37°C with 5% CO2, allowing for the development of viral CPE.

  • Viability Assessment: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (typically 570 nm). The EC50 value is calculated by determining the compound concentration that results in a 50% reduction in the CPE compared to the virus control.

Experimental Workflow: Antiviral CPE Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed RD Cells in 96-well Plate C Infect Cells with EV71 A->C B Prepare Serial Dilutions of Guignardone Y D Add Compound Dilutions to Wells B->D E Incubate for 72 hours C->E D->E F Add MTT Reagent E->F G Measure Absorbance F->G H Calculate EC50 G->H

Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Inhibition of RANKL-Induced Osteoclastogenesis

Guignardone Y has also been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption. This activity is mediated through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

Comparative Analysis of RANKL Inhibitors

The following table compares the inhibitory activity of Guignardone Y with other small molecule inhibitors of RANKL-induced osteoclastogenesis. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit osteoclast formation by 50%.

CompoundIC50 (µM)Target Pathway
Guignardone Y Not Determined (92.3% inhibition at 10 µM)RANKL Signaling
S30.096RANKL-RANK Interaction
5J-319S1.1Not Specified
Anti-osteoporosis agent-110.36MAPK and NF-κB
NFATc1-IN-11.57NFATc1 Nuclear Translocation
Experimental Protocol: Osteoclastogenesis Inhibition Assay

The inhibitory effect of Guignardone Y on osteoclastogenesis is assessed by measuring its ability to prevent the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts in the presence of RANKL.

Objective: To determine the inhibitory effect of a compound on the formation of mature, multinucleated osteoclasts.

Materials:

  • Cells: Bone marrow-derived macrophages (BMMs) isolated from mice.

  • Reagents: Macrophage colony-stimulating factor (M-CSF), Receptor Activator of Nuclear Factor-κB Ligand (RANKL), Tartrate-resistant acid phosphatase (TRAP) staining kit.

  • Compound: Guignardone Y dissolved in DMSO.

  • Media: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS.

Procedure:

  • BMM Isolation and Culture: BMMs are isolated from the bone marrow of mice and cultured in α-MEM containing M-CSF to promote their proliferation and survival.

  • Osteoclast Differentiation: BMMs are seeded in 96-well plates and stimulated with M-CSF and RANKL to induce their differentiation into osteoclasts.

  • Compound Treatment: Guignardone Y at various concentrations is added to the culture medium at the time of RANKL stimulation.

  • Incubation: The cells are cultured for 4-5 days to allow for the formation of mature, multinucleated osteoclasts.

  • TRAP Staining: After incubation, the cells are fixed and stained for TRAP, an enzyme characteristic of mature osteoclasts.

  • Quantification: The number of TRAP-positive multinucleated cells (containing three or more nuclei) is counted under a microscope. The percentage of inhibition is calculated relative to the number of osteoclasts in the control wells (treated with RANKL but no compound).

RANKL Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Activation GuignardoneY Guignardone Y GuignardoneY->RANKL Inhibition NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Gene Osteoclast-specific Gene Expression NFATc1->Gene

Caption: Simplified RANKL signaling pathway leading to osteoclastogenesis and the inhibitory point of Guignardone Y.

Summary and Future Directions

Guignardone Y exhibits promising biological activities, including potent antiviral effects against EV71 and significant inhibition of osteoclastogenesis. Its high selectivity index in antiviral assays suggests a favorable preliminary safety profile.

Further independent verification is crucial to validate these findings. Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for both its antiviral and anti-osteoclastogenic activities.

  • Conducting in vivo studies to assess the efficacy and safety of Guignardone Y in animal models of EV71 infection and bone loss disorders.

  • Performing structure-activity relationship (SAR) studies to identify key structural features and potentially develop more potent and selective analogs.

The data presented in this guide provides a foundation for further investigation into the therapeutic potential of Guignardone Y and related compounds.

Safety Operating Guide

Essential Safety and Disposal Procedures for Guignardone L

Author: BenchChem Technical Support Team. Date: November 2025

Guignardone L, a metabolite derived from the endophytic fungus Guignardia mangiferae, is utilized in research for its toll-like receptor 3 regulating activity.[1] As a research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is available upon request from suppliers, this document outlines the essential, immediate safety and logistical information for its proper disposal based on established guidelines for laboratory chemical waste management.[1][2]

Immediate Safety Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are necessary to protect against accidental splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood or appropriate respiratory protection should be used.[3]

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If irritation occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, like other chemical wastes, involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves, weigh boats, and pipette tips, in a designated, compatible solid waste container.[4] Do not mix with non-hazardous waste.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a designated liquid waste container. Segregate halogenated and non-halogenated solvent waste streams, as their disposal methods and costs can differ significantly.[5]

  • Sharps Waste: Any sharp items contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.[6]

2. Waste Containment:

  • Use containers that are compatible with the chemical waste. For instance, do not store strong acids in metal containers.[4] High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.[6]

  • Ensure containers are in good condition and have securely fitting lids.[4][7] Keep containers closed except when adding waste.[4][7]

  • Do not overfill containers; leave adequate headspace (approximately 10-15%) to allow for expansion of contents.[7]

3. Labeling of Waste Containers:

  • Label all waste containers clearly as soon as waste is added.[7]

  • The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents, including solvents and their approximate concentrations.[7] Avoid using abbreviations or chemical formulas.

  • Include the name of the principal investigator or laboratory contact.

4. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to prevent spills.

  • Segregate incompatible waste streams to prevent dangerous reactions.[7]

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • The rinsate must be collected and disposed of as hazardous chemical waste.[5]

  • After triple-rinsing, the container can often be disposed of as regular waste, but be sure to deface the original label.[5]

6. Request for Waste Pickup:

  • Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]

Data Presentation: Chemical Waste Container Guidelines

Container AttributeSpecificationRationale
Material Compatibility Must be compatible with the chemical waste (e.g., HDPE for many solvents and aqueous solutions).[6]Prevents degradation of the container and potential leaks.
Condition Free from cracks, leaks, or other damage.Ensures safe containment and transport of hazardous waste.
Lid/Closure Tightly sealing screw-on cap.[4]Prevents spills and the release of vapors.
Labeling Clearly marked with "Hazardous Waste" and a complete list of contents with concentrations.[7]Provides essential information for safe handling and disposal by EHS personnel.
Fill Level No more than 90% full.[7]Allows for vapor expansion and prevents spills during handling.

Experimental Protocols: General Chemical Waste Disposal Workflow

This section outlines a general experimental workflow for the collection and disposal of chemical waste generated in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Waste Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Identify Waste Type Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Add Waste Add Waste Label Container->Add Waste Store Container Store Container Add Waste->Store Container Securely Capped Request Pickup Request Pickup Store Container->Request Pickup Container Full EHS Collection EHS Collection Request Pickup->EHS Collection Final Disposal Final Disposal EHS Collection->Final Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.